Pterin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H3,7,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXQXTQTPAJEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176894 | |
| Record name | 2-Amino-4-hydroxypteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.175 mg/mL | |
| Record name | Pterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2236-60-4 | |
| Record name | Pterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-hydroxypteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-hydroxypteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85MA24E1NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of the pterin ring system?
An In-Depth Technical Guide to the Pterin Ring System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and biological significance of the this compound ring system. It is intended for professionals in research and drug development who require a detailed understanding of this vital heterocyclic compound class.
Core Chemical Structure and Nomenclature
The this compound ring system is a foundational heterocyclic structure in numerous biologically critical molecules. It is a derivative of pteridine, which is formed by the fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring.[1][2][3]
The parent compound, this compound, is chemically defined as 2-amino-4-oxo-pteridine, with its most common tautomeric form being 2-aminopteridin-4(3H)-one.[2][4] The International Union of Pure and Applied Chemistry (IUPAC) nomenclature and the standard ring numbering system are illustrated below. This numbering is crucial for identifying the positions of various substituents in this compound derivatives like biothis compound (B10759762) and folic acid.
Caption: Chemical structure and IUPAC numbering of the this compound ring.
Physicochemical and Spectroscopic Properties
This compound and its derivatives are generally crystalline solids with poor solubility in water and common organic solvents, a characteristic attributed to strong intermolecular hydrogen bonding.[2][5] Their reduced forms, such as tetrahydrobiothis compound (B1682763), are notably unstable and highly susceptible to oxidation, requiring careful handling and storage under acidic, anaerobic, and light-protected conditions.[2][6]
Quantitative properties of this compound and its key derivatives are summarized below for comparative analysis.
| Property | This compound | Biothis compound | This compound-6-carboxylic acid |
| Molecular Formula | C₆H₅N₅O | C₉H₁₁N₅O₃ | C₇H₅N₅O₃ |
| Molar Mass ( g/mol ) | 163.14[7] | 237.22[8] | 207.15[4] |
| Melting Point (°C) | >300 (Decomposes) | 250-280 (Chars)[9] | >360[4] |
| Water Solubility | 0.18 mg/mL[10] | ~0.7 mg/mL[8][9] | Sparingly soluble |
| pKa (Acidic) | 10.0[10] | - | - |
| pKa (Basic) | -1.8[10] | - | - |
| UV-Vis λmax (nm) | ~274, ~350 (in pH 6 buffer)[1] | ~254, ~360 | ~288, ~350[1] |
| Fluorescence λex (nm) | ~360[11] | ~350-360 | ~360 |
| Fluorescence λem (nm) | ~450[11] | ~450 | ~450 |
| Fluorescence ΦF | 0.33 (acidic), 0.27 (basic)[12][13] | - | 0.28 (acidic), 0.18 (basic)[12][13] |
Tautomerism and Redox Chemistry
A critical feature of the this compound ring system is its ability to exist in multiple oxidation states and tautomeric forms, which dictates its biological function.
-
Tautomerism : Fully oxidized pterins exhibit lactam-lactim tautomerism, where a proton shifts between a ring nitrogen (N3) and the exocyclic oxygen at C4.[10] The keto (lactam) form, 2-amino-4(3H)-pteridone, is generally predominant.[2]
-
Redox States : The pyrazine portion of the ring system can be hydrogenated, leading to three principal redox states that are central to the cofactor activity of this compound derivatives.[1][3]
-
Oxidized this compound : The fully aromatic, stable form.
-
7,8-Dihydrothis compound : A semi-reduced, stable intermediate.
-
5,6,7,8-Tetrahydrothis compound : The fully reduced, highly reactive, and biologically active cofactor form.[1]
-
The interconversion between these redox states is fundamental to the catalytic cycles of enzymes that utilize this compound cofactors.
Biosynthesis and Biological Roles
In mammals, unconjugated pterins are synthesized de novo from guanosine (B1672433) triphosphate (GTP). This pathway is essential for producing tetrahydrobiothis compound (BH4), a critical enzyme cofactor.[10][14]
De Novo Biosynthesis of Tetrahydrobiothis compound (BH4)
The biosynthesis of BH4 is a multi-step enzymatic process that serves as the primary source for this essential cofactor.
Caption: Mammalian de novo biosynthesis pathway of BH4 from GTP.
Key Biological Functions
This compound derivatives are indispensable cofactors in a wide array of metabolic pathways.
-
Tetrahydrobiothis compound (BH4) : BH4 is an essential cofactor for aromatic amino acid hydroxylases, which are required for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[1][14] It is also a critical cofactor for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1]
Caption: Role of BH4 as an electron-donating cofactor in NOS signaling.
-
Folates : Often called "conjugated pterins," folic acid and its derivatives contain a p-aminobenzoic acid and one or more glutamate (B1630785) residues attached to the C6 position.[1] In their reduced tetrahydrofolate (THF) form, they are vital for one-carbon transfer reactions essential for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine).[1][10]
-
Molybdothis compound : This unique this compound derivative contains a dithiolene group on its side chain that chelates molybdenum or tungsten.[2] The resulting molybdenum cofactor (Moco) is essential for the function of enzymes like sulfite (B76179) oxidase and xanthine (B1682287) oxidase.[1]
Experimental Methodologies
The analysis and synthesis of pterins require specialized protocols due to their low solubility and the instability of their reduced forms.
Protocol: Analysis of Pterins by HPLC with Fluorescence Detection
This protocol outlines a general method for the quantification of pterins in biological samples, which often requires an oxidation step to convert non-fluorescent reduced pterins into their stable, fluorescent oxidized forms.
Caption: Experimental workflow for this compound analysis by HPLC-Fluorescence.
Detailed Steps:
-
Sample Preparation and Extraction :
-
Homogenize tissue samples or lyse cells in an ice-cold acidic buffer (e.g., 0.1 M HCl) containing antioxidants like dithiothreitol (B142953) (DTT) to prevent auto-oxidation of reduced pterins.[5][15]
-
For urine or cerebrospinal fluid (CSF), samples may be used directly after appropriate dilution.[16]
-
-
Oxidation (Required for Fluorescence Detection of Reduced Pterins) :
-
To measure total biothis compound (BH4 + BH2 + Biothis compound), add an acidic iodine solution (e.g., 1% I₂ in 2% KI in 0.1 M HCl) to an aliquot of the sample and incubate in the dark. The reaction is quenched by adding ascorbic acid.[16]
-
This step converts non-fluorescent BH4 and BH2 into the highly fluorescent biothis compound.
-
-
Deproteinization and Clarification :
-
Add a deproteinizing agent like trichloroacetic acid (TCA) to a final concentration of 10%.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Separation :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[16]
-
Mobile Phase : A common mobile phase is a mixture of an aqueous buffer and an organic modifier, such as 50 mM sodium citrate (B86180) buffer (pH 7.4) with 3% methanol.[16]
-
Temperature : Maintain column at a constant temperature, e.g., 30°C.
-
Injection Volume : 20 µL.
-
-
Detection and Quantification :
-
Use a fluorescence detector set to an excitation wavelength of approximately 350 nm and an emission wavelength of 450 nm.[16]
-
Identify peaks by comparing retention times with those of authentic this compound standards (e.g., biothis compound, neothis compound).
-
Quantify the concentration of each this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Protocol: Chemical Synthesis of 6-Methylthis compound
The Gabriel-Isay condensation is a classical and widely used method for the synthesis of the this compound ring system.[17] This protocol provides a representative procedure for synthesizing 6-methylthis compound.
-
Reactant Preparation :
-
Dissolve 2,5,6-triaminopyrimidin-4(3H)-one sulfate (B86663) (a commercially available pyrimidine precursor) in deionized water.
-
In a separate flask, prepare an aqueous solution of methylglyoxal (B44143) (a 1,2-dicarbonyl compound).
-
-
Condensation Reaction :
-
Add the methylglyoxal solution dropwise to the pyrimidine solution at room temperature with constant stirring.
-
Adjust the pH of the reaction mixture to approximately 4-5 using a suitable buffer or dilute acid/base. The reaction is typically faster under slightly acidic conditions.
-
The reaction involves the condensation of the vicinal amino groups of the pyrimidine with the two carbonyl groups of methylglyoxal, followed by cyclization and aromatization to form the pyrazine ring.
-
-
Isolation and Purification :
-
Upon reaction completion (which can be monitored by TLC), a yellow precipitate of 6-methylthis compound will form due to its low solubility.
-
Allow the mixture to stand, then collect the precipitate by vacuum filtration.
-
Wash the collected solid sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and soluble impurities.
-
The product can be further purified by recrystallization from a large volume of hot water or a suitable solvent system if necessary.
-
-
Characterization :
-
Confirm the identity and purity of the synthesized 6-methylthis compound using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and comparison of its UV-Vis and fluorescence spectra to literature values.
-
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-6-carboxylic acid (2-amino-1,4-dihydro-4-oxothis compound-6-carboxylic acid) | Others 12 | 948-60-7 | Invivochem [invivochem.com]
- 5. schircks.ch [schircks.ch]
- 6. academic.oup.com [academic.oup.com]
- 7. Ionization state and pKa of this compound-analogue ligands bound to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biothis compound | C9H11N5O3 | CID 135403659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biothis compound - LKT Labs [lktlabs.com]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000802) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence of this compound, 6-formylthis compound, 6-carboxythis compound and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 14. mdpi.com [mdpi.com]
- 15. Measurement of Tetrahydrobiothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Determination of All Forms of Biothis compound and Neothis compound in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Pterins from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Butterfly Wings to Human Biochemistry
Pterins are a class of heterocyclic compounds based on the pteridine (B1203161) ring system, characterized by an amino group at position 2 and a keto group at position 4.[1][2] First identified as the pigments responsible for the vibrant white, yellow, and orange colors of butterfly wings, their significance has expanded far beyond simple coloration.[3][4] Pterins are now recognized as crucial players in a multitude of biological processes, serving as enzyme cofactors, redox mediators, and signaling molecules in organisms ranging from bacteria to mammals.[3][5][6]
In vertebrates, the most prominent pterin is tetrahydrobiothis compound (B1682763) (BH4), an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases.[2][7] The study of pterins has led to significant medical insights, with their metabolic pathways being targets for chemotherapeutics and their levels in biological fluids serving as biomarkers for various diseases, including cancer, neurological disorders, and immune system activation.[3][8] This guide provides a comprehensive overview of the historical discovery of pterins and a technical examination of the methodologies used to isolate and characterize these vital compounds from their natural sources.
Historical Perspective: The Unraveling of a Pigment's Identity
The journey into the world of this compound chemistry began in the late 19th century with the work of Sir Frederick Gowland Hopkins.
-
1889: Sir Frederick Gowland Hopkins first isolated a yellow pigment from the wings of the English brimstone butterfly, coining the term "this compound" from the Greek word pteron, meaning "wing".[1][3][4] He also identified a white substance in the wings of pierid butterflies as uric acid, demonstrating the use of an excretory product for ornamentation.[9]
-
1925-1926: The pigments were re-isolated in a purer form by Schöpf and Wieland, who named them xanthothis compound (B1683600) (yellow) and leucothis compound (B1674811) (white).[1] A major effort to collect samples involved Bavarian schoolchildren, who gathered around 200,000 white butterflies, from which 39.1 grams of raw leucothis compound were extracted.[10]
-
1940: For decades, the exact chemical structure of these pigments remained elusive due to their low solubility in common organic solvents and difficulties with elemental analysis.[1][3] The breakthrough came when Purrman successfully elucidated the structures of xanthothis compound, isoxanthothis compound, and leucothis compound through chemical synthesis.[1][3]
These foundational discoveries opened the door to identifying a vast library of naturally occurring pterins and understanding their far-reaching biological roles beyond pigmentation.[3]
Natural Sources and Quantitative Data
Pterins are widely distributed in the animal kingdom, with insects being a particularly rich source. They are also present in the body fluids of mammals, where their concentrations can be indicative of physiological or pathological states.
Pterins in Insects
The most famous sources of pterins are the wings of butterflies, especially those in the Pieridae family (whites and sulphurs).[11] The head and compound eyes of insects like Drosophila melanogaster are also significant sources used for genetic and physiological studies.[12][13]
Table 1: this compound Pigments in Pierid Butterfly Wings
| This compound | Color | Absorption Peak (in situ) | Natural Source Example | Citations |
|---|---|---|---|---|
| Leucothis compound | White / UV-Absorbing | ~340 nm | Pieris brassicae (Cabbage White) | [14][15][16] |
| Xanthothis compound | Yellow | ~390 nm | Coliadinae subfamily (Sulphurs) | [11][14][15] |
| Erythrothis compound | Orange/Red | ~450 nm | Pyrrhocoris apterus (Firebug) |[3][14] |
Table 2: Thin-Layer Chromatography (TLC) Data for Drosophila Eye Pigments
| Pteridine | Color | Rf Value* |
|---|---|---|
| Biothis compound | Blue | 0.91 |
| 2-amino-4-hydroxythis compound | Blue | 0.91 |
| Sepiathis compound | Yellow | 0.91 |
| Drosothis compound | Orange | 0.40 - 0.49 |
Note: Data from a specific experiment; Rf values can vary based on exact conditions.[17]
Pterins in Mammalian Fluids
The analysis of pterins in human urine and blood is a valuable diagnostic tool.[18] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for their quantification.[18][19]
Table 3: Average this compound Excretion in Urine of a Normal Individual
| This compound | Average Value (pmol/mg creatinine) |
|---|---|
| Biothis compound | 9104 |
| Neothis compound | 6018 |
| Xanthothis compound | 6561 |
| This compound | 1136 |
| Isoxanthothis compound | 636 |
| This compound-6-carboxylate | 483 |
| 6-hydroxymethylthis compound | 315 |
Data from a 10-day study of a single individual.[18]
Table 4: Detection Limits for Urinary Pterins by LC-MS/MS
| This compound | Limit of Detection (LOD) (pg/mL) |
|---|---|
| This compound | 7 |
| Isoxanthothis compound | 360 |
| 6-Biothis compound | 150 |
| 7-Biothis compound | 150 |
| 6-Neothis compound | 150 |
| 7-Neothis compound | 150 |
This method allows for the separation of 6- and 7-positional isomers.[19]
Experimental Protocols for Isolation and Analysis
The isolation of pterins is challenging due to their low solubility and instability; they are sensitive to degradation by light, heat, and air.[20] Therefore, samples should be handled in low-light conditions and stored at low temperatures (preferably below -20°C).[20]
Protocol 1: Extraction of Pterins from Butterfly Wings
This protocol is adapted from methods used for Pierid butterflies.[11][14]
Materials:
-
Butterfly wings (e.g., from Pieris brassicae)
-
0.1 M Aqueous ammonia (B1221849) (NH₄OH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Spectrophotometer
Procedure:
-
Excise a small, defined section of a butterfly wing and place it into a microcentrifuge tube.[11]
-
Add 500 µL of 0.1 M aqueous ammonia to the tube. Ammonia solution is effective for extracting pterins.[11][14]
-
Vortex the tube vigorously for 1 minute to facilitate pigment extraction. The solution will adopt the color of the wing pigments.[11]
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the solid wing debris.[11]
-
Carefully collect the supernatant, which contains the extracted pterins, and transfer it to a new tube for analysis.[11]
-
For preliminary analysis, the absorption spectrum of the extract can be measured using a spectrophotometer to identify pigments based on their characteristic absorption peaks.[11][14]
Protocol 2: Isolation of Pteridines from Drosophila Heads by TLC
This method is commonly used for analyzing eye color pigments in genetic studies of Drosophila melanogaster.[12][17]
Materials:
-
Drosophila heads (5-10 heads per sample)
-
Porcelain spot plate
-
Dissecting pins
-
Distilled water
-
Capillary tubes
-
Silica (B1680970) gel-coated Thin-Layer Chromatography (TLC) plate
-
TLC development chamber
-
Chromatography solvent (e.g., a mixture of propanol (B110389) and ammonia)
-
UV lamp for visualization
Procedure:
-
Carefully remove the heads from euthanized flies using a pin and place them in a depression of a porcelain spot plate.[17]
-
Using a clean pin, mash the fly heads into a paste.[17]
-
Add one drop of distilled water and mix thoroughly.[17]
-
Using a capillary tube, spot the extract onto a silica gel TLC plate, approximately 2 cm from the bottom edge.[17]
-
Allow the spot to dry completely.
-
Place the TLC plate in a development chamber containing the chromatography solvent, ensuring the solvent level is below the sample spot. Cover the chamber and allow the chromatogram to develop in a darkened environment for over an hour.[17]
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated pteridine spots under a UV lamp. Pteridines exhibit native fluorescence, appearing as distinct colored spots (e.g., blue, yellow, orange).[12][17]
-
Calculate the Retention factor (Rf) for each spot for identification.
Protocol 3: Analysis of Urinary Pterins by HPLC
Modern analysis of pterins in biological fluids relies heavily on High-Performance Liquid Chromatography (HPLC) due to its sensitivity and quantitative power.[18][21][22] Because reduced pterins are unstable, a common sample preparation step involves oxidation to their more stable, fully oxidized forms.[19]
Materials:
-
Urine sample
-
Manganese dioxide (MnO₂) for oxidation
-
Internal standard (e.g., 6,7-dimethylthis compound)[23]
-
HPLC system with fluorescence or electrochemical detection[21][22]
-
Mobile phase (specific composition depends on the column and separation method, e.g., 1 mM ammonium (B1175870) dihydrogenphosphate pH 2.8 with methanol (B129727) and acetonitrile)[22]
Procedure:
-
Sample Preparation (Oxidation): To a urine sample, add a small amount of MnO₂ to oxidize all pterins to their stable aromatic forms. This allows for the measurement of total this compound levels.[19]
-
Purification (Optional): For cleaner samples, especially with older detection methods, a purification step using ion-exchange columns (e.g., Dowex-50 and Dowex-1) can be employed.[23] For modern LC-MS/MS, a simple "dilute-and-shoot" method after filtration may be sufficient.[24]
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. Separation is achieved based on the differential partitioning of pterins between the stationary phase (column) and the mobile phase. An example condition is isocratic elution on a cation-exchange column.[22]
-
Detection: As the pterins elute from the column, they are detected by a fluorescence detector (excitation ~350 nm, emission ~450 nm) or an electrochemical detector, which offer high sensitivity.[21][22]
-
Quantification: The concentration of each this compound is determined by comparing its peak area to that of known standards and the internal standard.
Visualizing this compound Workflows and Pathways
Diagrams created with Graphviz (DOT language) help to visualize the complex workflows and biological pathways involving pterins.
General Workflow for this compound Isolation and Analysis
This diagram outlines the typical steps from sample collection to final analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound compounds: from butterflies to biochemistry [cinz.nz]
- 4. famousscientists.org [famousscientists.org]
- 5. A this compound-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic and Mutational Analysis of the PruA Pteridine Reductase Required for this compound-Dependent Control of Biofilm Formation in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biothis compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.com [encyclopedia.com]
- 10. Leucothis compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Leucothis compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D [iris.unito.it]
- 17. unwisdom.org [unwisdom.org]
- 18. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Separation of unconjugated pteridines by high-pressure cation-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative determination of unconjugated pterins in urine by gas chromatography/mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Vibrant World of Pterins: A Technical Guide to their Role as Pigments in Butterfly Wings
For Researchers, Scientists, and Drug Development Professionals
Pterins, a class of heterocyclic compounds derived from the pteridine (B1203161) ring system, are fundamental to the brilliant and diverse coloration of butterfly wings, particularly within the Pieridae family. First isolated from butterfly wings by Frederick Gowland Hopkins in 1889, these pigments are responsible for the whites, yellows, oranges, and reds that adorn these insects.[1][2] Beyond their aesthetic role, pterins are crucial for various biological functions, including UV vision and thermoregulation, making them a fascinating subject for scientific inquiry. This technical guide provides an in-depth exploration of the biosynthesis, chemical properties, and analytical methodologies related to pterin pigments in butterfly wings, tailored for researchers and professionals in life sciences and drug development.
The Biochemical Basis of this compound Pigmentation
This compound pigments are synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions.[2][3] The core structure of these pigments is the this compound molecule, which consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, with an amino group at position 2 and a keto group at position 4.[4] Variations in the side chains attached to this core structure give rise to the diverse array of this compound pigments observed in nature.
The primary this compound pigments found in butterfly wings include:
-
Leucothis compound: A white pigment that strongly absorbs in the ultraviolet (UV) range, contributing to the white appearance of many pierid butterflies like Pieris brassicae.[4][5][6]
-
Xanthothis compound (B1683600): A yellow pigment that absorbs in the violet-blue region of the spectrum.[4][5]
-
Erythrothis compound: An orange-red pigment that absorbs blue-green light.[4][5]
-
Sepiathis compound (B94604): A yellow pigment.[6]
-
Isoxanthothis compound: A colorless this compound that fluoresces violet under UV light.[4]
These pigments are not uniformly distributed within the wing scales but are localized in microscopic, membrane-bound structures known as this compound granules or beads.[4][7] These granules not only contain the pigments but also contribute to the light-scattering properties of the wing, enhancing the perceived brightness of the colors.[7]
This compound Biosynthesis Pathway
The biosynthesis of this compound pigments is a conserved metabolic pathway that begins with GTP. While the complete pathway and its regulation in butterflies are still under investigation, key enzymatic steps have been elucidated, primarily from studies in Drosophila melanogaster and the silkworm Bombyx mori.[3][8]
The initial and rate-limiting step is the conversion of GTP to 7,8-dihydroneothis compound (B1664191) triphosphate, catalyzed by GTP cyclohydrolase I (GTPCH) .[2][3] Subsequent enzymatic reactions involving 6-pyruvoyl-tetrahydrothis compound synthase (PTPS) and sepiathis compound reductase (SPR) lead to the formation of various this compound precursors.[2][3] The diversification into different colored pterins occurs through branching pathways involving enzymes such as xanthine (B1682287) dehydrogenase (XDH) , which is responsible for the conversion of xanthothis compound to the colorless leucothis compound.[3][4]
The Functional Role of Pterins in Butterfly Wings
The primary function of pterins in butterfly wings is pigmentation, which serves several critical purposes:
-
Intraspecific Communication and Sexual Selection: The distinct colors and patterns created by pterins are vital for species and sex recognition, playing a crucial role in mating behavior.[6] For instance, the UV reflectance patterns, often influenced by this compound absorption, can be a key sexual signal for males.[9]
-
Aposematism (Warning Coloration): The bright colors produced by pterins can act as a warning signal to predators, indicating that the butterfly may be unpalatable.[6]
-
Thermoregulation: The absorption and reflection of solar radiation by this compound pigments contribute to the butterfly's ability to regulate its body temperature. Darker pigmented areas can absorb more heat, while lighter areas reflect it, allowing for behavioral thermoregulation.
-
UV Protection and Vision: Pterins, particularly leucothis compound, are strong UV absorbers. This property not only protects the butterfly from harmful UV radiation but also enhances the contrast of UV reflection patterns used in communication. The absorption of diffuse UV reflectance by pterins can increase the spectral purity and directionality of iridescent UV signals.[9]
Quantitative Analysis of this compound Pigments
The quantification of pterins and their impact on wing coloration is essential for understanding their biological roles. This often involves a combination of spectrophotometry and chemical analysis.
Spectral Reflectance Measurements
Spectrophotometry is used to measure the percentage of light reflected from the butterfly wing across a range of wavelengths, typically from the UV to the near-infrared. This provides a quantitative measure of the wing's color as perceived by other organisms, including other butterflies that can see in the UV spectrum.[7]
Table 1: Reflectance Data for Pieris protodice Dorsal Forewings
| Treatment | Wavelength Range | Male Reflectance (%) | Female Reflectance (%) |
| Untreated | 450–700 nm | 54.16 ± 3.04 | 40.32 ± 4.52 |
| Untreated | 300–375 nm | 4.78 ± 0.98 | 9.70 ± 1.24 |
| This compound-extracted | 450–700 nm | 42.70 ± 3.33 | - |
Data summarized from Morehouse et al. (2007)[7]
The data clearly shows sexual dichromatism in the UV range, with males reflecting less UV light than females due to higher concentrations of UV-absorbing pterins.[7] The removal of pterins significantly reduces the reflectance in the visible spectrum, demonstrating the dual role of this compound granules in both absorption and scattering.[7]
This compound Granule Density
The density of this compound granules within the wing scales directly correlates with the intensity of the pigmentation. Scanning electron microscopy (SEM) can be used to visualize and quantify these granules.
Table 2: this compound Granule Density in Pieris protodice Wing Scales
| Sex | Granules per 25 µm² |
| Male | 591.00 ± 42.37 |
| Female | 443.21 ± 49.14 |
Data summarized from Morehouse et al. (2007)[7]
Male P. protodice have a significantly higher density of this compound granules, which corresponds to their brighter white coloration and stronger UV absorption.[7]
Experimental Protocols
The study of this compound pigments involves a range of experimental techniques, from extraction and chemical analysis to in-situ spectroscopic measurements.
This compound Extraction from Butterfly Wings
A common method for extracting pterins from butterfly wings for subsequent analysis involves the use of a mild alkaline solution.
Protocol:
-
Excise a portion of the butterfly wing of interest.
-
Immerse the wing sample in a 0.1 M ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.[7]
-
Allow the extraction to proceed for a few minutes. The solution will typically change color as the pterins are solubilized.
-
Remove the wing sample. The remaining wing structure will be largely devoid of this compound pigments but otherwise intact.[7]
-
The resulting this compound-containing solution can then be used for spectrophotometric analysis or further purified for chromatographic analysis.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a powerful technique for separating and quantifying the different this compound compounds present in an extract.
Protocol Outline:
-
Sample Preparation: Prepare the this compound extract as described above. It may be necessary to concentrate the sample and filter it before injection.
-
Chromatographic System:
-
Column: A reversed-phase C8 or C18 column is commonly used.[10]
-
Mobile Phase: A buffered mobile phase, often a phosphate (B84403) buffer with an organic modifier like methanol, is employed. The pH of the mobile phase is a critical parameter for achieving good separation.[10]
-
Detection: Pterins can be detected using a UV detector, as they have characteristic absorption maxima. For higher sensitivity and specificity, a fluorescence detector can be used, as many pterins are naturally fluorescent.[10][11] Mass spectrometry (MS) can be coupled with HPLC for definitive identification of the pterins.[12]
-
-
Quantification: this compound concentrations are determined by comparing the peak areas of the sample to those of known standards.
Reflectance Spectrophotometry
This technique measures the color of the wing in situ.
Protocol:
-
Mount the butterfly wing on a non-reflective black background.[7]
-
Use a spectrophotometer equipped with a light source (e.g., a pulsed xenon lamp) and a detector to measure the light reflected from the wing surface.[7]
-
The light source should be positioned at a fixed angle to the wing surface, and the detector at another fixed angle to collect the reflected light.
-
Record the reflectance spectrum over the desired wavelength range (e.g., 300-700 nm).
-
Normalize the spectra against a white standard (e.g., magnesium oxide or a calibrated reflectance standard).[7]
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that can be used to identify pterins in situ within the wing scales. Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the signal and detect very low concentrations of pterins.[13][14]
Protocol Outline:
-
Mount the butterfly wing under the microscope objective of a Raman spectrometer.
-
Focus the laser on the area of interest on the wing scale.
-
Acquire the Raman spectrum. The resulting spectrum will show characteristic peaks corresponding to the vibrational modes of the this compound molecules present.
-
For SERS, the wing can be coated with a thin layer of a noble metal (e.g., silver or gold) to enhance the Raman signal.[15]
Genetic Regulation of this compound Pigmentation
The synthesis and deposition of this compound pigments are under tight genetic control. While much of the research on the genetic basis of insect pigmentation has focused on melanins and ommochromes, studies on model organisms and butterfly mutants are beginning to unravel the genetic architecture of this compound-based coloration.[1][16][17][18][19]
Key genes involved in the this compound biosynthetic pathway, such as GTP cyclohydrolase I, 6-pyruvoyl-tetrahydrothis compound synthase, and sepiathis compound reductase, are likely regulated by a network of transcription factors that control their expression in a spatially and temporally specific manner during wing development.[3][6] For example, mutations in the rosy gene in Drosophila, which encodes xanthine dehydrogenase, lead to altered this compound profiles.[4] In the silkworm, mutations in the gene encoding sepiathis compound reductase are responsible for the "lemon" mutant phenotype.[6]
The identification of transcription factors and signaling pathways that regulate these biosynthetic genes is an active area of research. Techniques such as RNA sequencing (RNA-seq) and CRISPR/Cas9 genome editing are powerful tools for identifying and functionally characterizing the genes involved in butterfly wing pigmentation.[1][16][17][18][19]
Conclusion and Future Directions
Pterins are a fascinating and vital class of pigments in the animal kingdom, with butterfly wings providing a stunning example of their functional diversity. A thorough understanding of their biochemistry, genetics, and optical properties is crucial for fields ranging from evolutionary biology to materials science. For drug development professionals, the enzymes of the this compound biosynthetic pathway, which are conserved across many species, represent potential targets for therapeutic intervention in various diseases.
Future research will likely focus on:
-
Elucidating the complete regulatory networks that control this compound biosynthesis in butterflies.
-
Identifying novel this compound compounds and their functions.
-
Exploring the potential of pterins and their derivatives in biomedical applications.
-
Utilizing the principles of this compound-based coloration for the development of novel biomimetic materials with unique optical properties.
The study of pterins in butterfly wings continues to be a vibrant field of research, promising new insights into the intricate interplay of chemistry, genetics, and evolution that shapes the natural world.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound compounds: from butterflies to biochemistry [cinz.nz]
- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.rug.nl [pure.rug.nl]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. This compound pigment granules are responsible for both broadband light scattering and wavelength selective absorption in the wing scales of pierid butterflies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Pteridines in Insects: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound pigments amplify iridescent ultraviolet signal in males of the orange sulphur butterfly, Colias eurytheme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In situ detection of pterins by SERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Genetic Basis of Melanin Pigmentation in Butterfly Wings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic Basis of Melanin Pigmentation in Butterfly Wings [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. Genetic Basis of Melanin Pigmentation in Butterfly Wings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Pterins: An In-depth Technical Guide from GTP to Bioactive Cofactors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterins are a class of heterocyclic compounds that are fundamental to a myriad of biological processes. Derived from guanosine (B1672433) triphosphate (GTP), these molecules serve as essential cofactors for a range of enzymes, participate in metabolic pathways, and have been implicated as biomarkers in various diseases. The de novo biosynthesis of pterins, particularly the production of tetrahydrobiopterin (B1682763) (BH4), is a tightly regulated enzymatic cascade. This technical guide provides a comprehensive overview of the core biosynthetic pathway starting from GTP, detailing the key enzymatic steps, their kinetics, and regulation. Furthermore, it offers detailed experimental protocols for the characterization of the central enzymes and a summary of quantitative data to serve as a valuable resource for researchers in the field.
Introduction
The pteridine (B1203161) ring system, a fused pyrimidine (B1678525) and pyrazine (B50134) ring, is the core structure of pterins. These molecules are vital for cellular function across various organisms.[1] In mammals, the most crucial this compound is tetrahydrobiothis compound (BH4), an indispensable cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.[2][3][4] Dysregulation of the this compound biosynthesis pathway is associated with a range of pathologies, including neurological disorders and cardiovascular diseases, making the enzymes in this pathway attractive targets for drug development.[2][5]
This guide will focus on the canonical de novo biosynthesis pathway that converts GTP into various this compound derivatives, with a primary focus on the synthesis of BH4.
The Core Biosynthesis Pathway of Pterins from GTP
The de novo synthesis of pterins from GTP is a three-step enzymatic pathway primarily occurring in the cytoplasm.[2][3] The key enzymes involved are GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydrothis compound synthase (PTPS), and sepiathis compound (B94604) reductase (SR).[2]
Step 1: GTP Cyclohydrolase I (GTPCH)
The pathway is initiated by GTP cyclohydrolase I (EC 3.5.4.16), which catalyzes the complex conversion of GTP to 7,8-dihydroneothis compound (B1664191) triphosphate (H2NTP).[4][6] This is the first and rate-limiting step in the biosynthesis of BH4.[7][8] The reaction involves the hydrolytic opening of the imidazole (B134444) ring of GTP, the release of formate, and the formation of the pyrazine ring of the this compound nucleus.[6][9]
Step 2: 6-Pyruvoyltetrahydrothis compound Synthase (PTPS)
The second enzyme in the pathway is 6-pyruvoyltetrahydrothis compound synthase (EC 4.2.3.12). PTPS converts 7,8-dihydroneothis compound triphosphate to 6-pyruvoyltetrahydrothis compound (PTP) with the elimination of triphosphate.[7][10] This reaction involves a stereospecific reduction and an oxidation of the side chain.[10]
Step 3: Sepiathis compound Reductase (SR)
The final steps to produce tetrahydrobiothis compound are catalyzed by sepiathis compound reductase (EC 1.1.1.153), an NADPH-dependent oxidoreductase.[11][12] SR catalyzes the two-step reduction of the keto groups in the side chain of 6-pyruvoyltetrahydrothis compound to form BH4.[5][11]
Below is a diagram illustrating the core this compound biosynthesis pathway.
Quantitative Data
This section summarizes key quantitative parameters for the enzymes and intermediates in the this compound biosynthesis pathway.
Enzyme Kinetic Parameters
The following table presents a summary of kinetic constants for the core enzymes of the this compound biosynthesis pathway.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Reference |
| GTP Cyclohydrolase I | Nocardia sp. | GTP | 6.5 ± 0.53 | - | [6] |
| 6-Pyruvoyltetrahydrothis compound Synthase | Drosophila melanogaster | Sepiathis compound | 153 | - | [13] |
| Sepiathis compound Reductase | Human | Sepiathis compound | 14.3 | 1.1 | [11] |
| Human | NADPH | 10 | 1.1 | [11] | |
| Drosophila melanogaster | Sepiathis compound | 75.4 | - | [14] | |
| Drosophila melanogaster | NADPH | 14 | - | [14] |
Note: Data availability varies across different species and experimental conditions. "-" indicates data not available in the cited sources.
Enzyme Inhibitor Constants
The following table lists the inhibition constants (Ki) for known inhibitors of the this compound biosynthesis enzymes.
| Enzyme | Inhibitor | Inhibition Type | Ki (µM) | Reference |
| GTP Cyclohydrolase I | 7,8-Dihydro-D-neothis compound | Noncompetitive | 12.7 | [15] |
| 7,8-Dihydro-L-biothis compound | Noncompetitive | 14.4 | [15] | |
| (6R)-5,6,7,8-Tetrahydro-L-biothis compound | Noncompetitive | 15.7 | [15] | |
| Sepiathis compound Reductase | N-acetyldopamine | Noncompetitive | 40 | [13] |
| N-acetylserotonin | Noncompetitive | 127 | [13] | |
| N-methoxyacetylserotonin | Noncompetitive | 87 | [13] |
This compound Intermediate Concentrations
The concentrations of this compound intermediates can vary significantly depending on the cell type, tissue, and physiological state. The following table provides representative concentrations measured in human cerebrospinal fluid (CSF).
| This compound Metabolite | Concentration Range in CSF (nmol/L) | Reference |
| Tetrahydrobiothis compound (BH4) | 3 - 63 | [16][17] |
| 7,8-Dihydrobiothis compound (BH2) | - | [16] |
| Neothis compound (B1670844) | 5 - 240 | [16][17] |
| Sepiathis compound | - | [16] |
Note: "-" indicates that a specific range was not provided in the cited source, although the metabolite was measured.
Experimental Protocols
This section provides detailed methodologies for assaying the activity of the key enzymes in the this compound biosynthesis pathway.
GTP Cyclohydrolase I (GTPCH) Activity Assay
This protocol is based on the quantification of the enzymatic product, H2NTP (which is subsequently converted to neothis compound for detection), using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lysis Buffer: 0.1 M Tris-HCl (pH 7.8), 0.3 M KCl, 2.5 mM EDTA, 100 µM Phenylmethylsulfonyl fluoride (B91410) (PMSF).[2]
-
Reaction Buffer: Lysis buffer.
-
Substrate: 10 mM Guanosine Triphosphate (GTP) solution.[2]
-
Oxidation Solution: 1% I₂ and 2% KI in 1 N HCl.[6]
-
Reducing Solution: 2.0% Ascorbic acid.[6]
-
Alkaline Phosphatase: 10 U/mL.[6]
-
Stop Solution: 1 M HCl.[2]
-
Cell or tissue homogenate.
Procedure:
-
Prepare cell or tissue lysate by homogenization or freeze-thawing in ice-cold Lysis Buffer.[2]
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 4 minutes to remove insoluble material.[6]
-
To initiate the enzymatic reaction, incubate a known amount of lysate with 10 mM GTP in the reaction buffer at 37°C for 1 hour in the dark.[2][6]
-
Terminate the reaction by adding the Stop Solution.[2]
-
Add the Oxidation Solution and incubate at room temperature for 15 minutes to oxidize the dihydroneothis compound triphosphate to a fluorescent this compound.[6]
-
Centrifuge to remove any precipitate.[6]
-
Add the Reducing Solution to quench excess iodine.[6]
-
Adjust the pH to alkaline (e.g., with 1 N NaOH) and add alkaline phosphatase to dephosphorylate the neothis compound triphosphate. Incubate at 37°C for 45 minutes.[6]
-
Analyze the sample by reverse-phase HPLC with fluorescence detection (Excitation: ~350 nm, Emission: ~450 nm) to quantify the neothis compound formed.
6-Pyruvoyltetrahydrothis compound Synthase (PTPS) Activity Assay
This assay measures the formation of BH4 from dihydroneothis compound triphosphate in a coupled reaction system.
Materials:
-
Erythrocyte hemolysate or purified enzyme source.
-
Reaction Mixture: Containing magnesium, sepiathis compound reductase, NADPH, dihydropteridine reductase, and NADH.[3]
-
Substrate: Dihydroneothis compound triphosphate.[3]
-
Oxidation Solution: Acidic iodine solution.[3]
-
HPLC system with fluorescence detection.
Procedure:
-
Prepare an erythrocyte hemolysate as the source of PTPS.
-
Incubate the hemolysate with the reaction mixture containing the substrate, dihydroneothis compound triphosphate, and the coupling enzymes and cofactors.[3] The PTPS will produce 6-pyruvoyltetrahydrothis compound, which is then converted to BH4 by the sepiathis compound reductase in the mixture.
-
The reaction is terminated and the product (BH4) is oxidized to biothis compound (B10759762) using an acidic iodine solution.[3]
-
The amount of biothis compound is then quantified by HPLC with fluorescence detection.[3]
Sepiathis compound Reductase (SR) Activity Assay
This is a spectrophotometric assay that monitors the decrease in absorbance of the substrate sepiathis compound or the cofactor NADPH.
Materials:
-
Assay Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 6.4).[18]
-
Substrate: 50 µM Sepiathis compound.[18]
-
Cofactor: 100 µM NADPH.[18]
-
Purified sepiathis compound reductase or cell lysate.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm or 340 nm.
Procedure:
-
Prepare the reaction mixture containing the assay buffer, sepiathis compound, and the enzyme source in a cuvette or microplate well.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 420 nm (for sepiathis compound consumption) or 340 nm (for NADPH oxidation) over time.[18]
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of sepiathis compound or NADPH.
Regulation of the this compound Biosynthesis Pathway
The biosynthesis of pterins is a highly regulated process to ensure an adequate supply of these essential cofactors while preventing their overproduction.
Regulation of GTP Cyclohydrolase I
As the rate-limiting enzyme, GTPCH is the primary point of regulation. Its activity is controlled at both the transcriptional and post-translational levels.
-
Transcriptional Regulation: The expression of the GTPCH gene (GCH1) can be induced by various stimuli, including inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[8][11][19]
-
Feedback Inhibition: GTPCH activity is allosterically regulated by its end-product, BH4, through the GTP cyclohydrolase feedback regulatory protein (GFRP).[7][9] BH4 binding to GFRP enhances its inhibitory effect on GTPCH. This inhibition can be reversed by phenylalanine.[2]
Conclusion
The biosynthesis of pterins from GTP is a fundamental metabolic pathway with critical implications for human health. A thorough understanding of the enzymes, their kinetics, and regulatory mechanisms is paramount for researchers and professionals in drug development. This guide provides a consolidated resource of technical information, quantitative data, and experimental protocols to facilitate further investigation into this vital pathway and its role in health and disease. The continued exploration of this compound biosynthesis holds promise for the development of novel therapeutic strategies for a range of disorders.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiothis compound Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiothis compound deficiency: assay for 6-pyruvoyl-tetrahydrothis compound synthase activity in erythrocytes, and detection of patients and heterozygous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 5. Sepiathis compound reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Reaction mechanism of GTP cyclohydrolase I: single turnover experiments using a kinetically competent reaction intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Pyruvoyltetrahydrothis compound synthase - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. Clinical, biochemical and molecular spectrum of mild 6-pyruvoyl-tetrahydrothis compound synthase deficiency and a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of sepiathis compound reductase activity from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of GTP cyclohydrolase I by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sepiathis compound Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Functional Diversity of Pterin Derivatives: A Technical Guide for Researchers
Introduction: Pteridines are a class of heterocyclic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. First discovered as pigments in the wings of butterflies, their biological significance is now understood to be far more profound and widespread. Pterin derivatives, characterized by an amino group at position 2 and a keto group at position 4, are central to a multitude of critical biological processes across all domains of life. They function as essential enzyme cofactors, key signaling molecules in the immune system, and sensitive biomarkers of disease. Their unique chemical properties, including the ability to exist in different redox states, underpin this functional versatility. This technical guide provides an in-depth exploration of the core biological functions of key this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the pathways involved to support researchers, scientists, and drug development professionals.
Chapter 1: Tetrahydrobiothis compound (B1682763) (BH4) - The Essential Redox Cofactor
6R-L-erythro-5,6,7,8-tetrahydrobiothis compound (BH4) is arguably the most critical unconjugated this compound in vertebrates. It is an indispensable cofactor for several enzymes involved in vital metabolic pathways, primarily those requiring controlled hydroxylation reactions.
Core Functions of BH4
BH4's primary role is as a recyclable electron donor for three families of enzymes:
-
Aromatic Amino Acid Hydroxylases: BH4 is essential for the activity of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). These enzymes catalyze the rate-limiting steps in the synthesis of critical monoamine neurotransmitters.
-
PAH converts phenylalanine to tyrosine. Its deficiency leads to phenylketonuria (PKU).
-
TH converts tyrosine to L-DOPA, the precursor for dopamine, which is further converted to norepinephrine (B1679862) and epinephrine.
-
TPH converts tryptophan to 5-hydroxytryptophan, the precursor for serotonin.
-
-
Nitric Oxide Synthases (NOS): All three isoforms of NOS (endothelial, neuronal, and inducible) require BH4 to produce nitric oxide (NO) from L-arginine. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and the immune response. In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.
-
Alkylglycerol Monooxygenase (AGMO): This enzyme, dependent on BH4, is involved in the catabolism of ether lipids.
The BH4 Biosynthesis and Regeneration Pathways
The intracellular concentration of BH4 is tightly regulated through de novo synthesis, regeneration (recycling), and salvage pathways.
-
De Novo Synthesis: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP). It involves three key enzymatic steps:
-
GTP cyclohydrolase I (GCH1): The rate-limiting enzyme that converts GTP to 7,8-dihydroneothis compound (B1664191) triphosphate.
-
6-pyruvoyltetrahydrothis compound synthase (PTPS): Converts the intermediate from the first step into 6-pyruvoyltetrahydrothis compound.
-
Sepiathis compound (B94604) Reductase (SPR): Catalyzes the final two reduction steps to produce BH4.
-
-
Regeneration Pathway: During the hydroxylation reactions, BH4 is oxidized to a this compound-4a-carbinolamine intermediate, which is then dehydrated to quinonoid dihydrobiothis compound (qBH2). The enzyme dihydropteridine reductase (DHPR) , using NADH, reduces qBH2 back to the active BH4 form, allowing it to participate in further reactions.
Chapter 2: Neothis compound (B1670844) - A Sentinel of the Immune System
Neothis compound is a derivative of GTP and a key biomarker for the activation of the cellular (T-helper cell 1 type) immune system. Unlike BH4, it does not have a direct cofactor function but serves as a stable and reliable indicator of inflammatory processes.
Neothis compound as a Biomarker
Human monocytes and macrophages are the primary source of neothis compound. Upon stimulation by the cytokine interferon-gamma (IFN-γ), which is released by activated T-lymphocytes, the expression of GTP cyclohydrolase I is strongly upregulated. This leads to an increased production of 7,8-dihydroneothis compound triphosphate, which is subsequently dephosphorylated to 7,8-dihydroneothis compound. This reduced form can be non-enzymatically oxidized to the stable, fluorescent neothis compound.
Elevated neothis compound levels in body fluids such as serum, urine, and cerebrospinal fluid are observed in a wide range of conditions, including:
-
Infections: Viral (e.g., HIV, Hepatitis B/C), bacterial, and parasitic infections.
-
Autoimmune Diseases: Rheumatoid arthritis, systemic lupus erythematosus, and Crohn's disease.
-
Malignancies: Certain cancers where the cellular immune system is activated.
-
Allograft Rejection: Monitoring neothis compound can help in the early detection of transplant rejection.
Because neothis compound levels correlate with disease activity, they are a valuable tool for monitoring disease progression and response to therapy.
Chapter 3: Molybdothis compound and the Molybdenum Cofactor (Moco)
Molybdothis compound is a unique this compound derivative that contains a pyran ring fused to the this compound ring system. Crucially, molybdothis compound itself does not contain molybdenum. Instead, it functions as a dithiolene ligand that chelates a molybdenum atom to form the Molybdenum Cofactor (Moco). This cofactor is essential for the function of all molybdenum- and tungsten-containing enzymes in nature, with the exception of nitrogenase.
Function of Moco-Dependent Enzymes
Moco is the active component at the catalytic site of enzymes that typically catalyze oxygen atom transfer reactions. In humans, key Moco-dependent enzymes include:
-
Sulfite (B76179) Oxidase: Catalyzes the final step in the metabolism of sulfur-containing amino acids (cysteine and methionine), converting toxic sulfite to sulfate.
-
Xanthine (B1682287) Dehydrogenase/Oxidase: Plays a role in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid.
-
Aldehyde Oxidase: Involved in the metabolism of various aldehydes and nitrogenous heterocyclic compounds, including many drugs.
Deficiency in Moco biosynthesis is a rare but fatal genetic disorder, leading to severe neurological damage due to the combined dysfunction of these essential enzymes.
Moco Biosynthesis
The biosynthesis of Moco is a complex, multi-step process that begins with GTP.
-
Precursor Z Formation: GTP is converted via a radical-mediated cyclization into an intermediate called cyclic pyranothis compound monophosphate (cPMP), also known as Precursor Z.
-
Sulfur Transfer: The enzyme MPT synthase, a heterotetrameric complex, transfers two sulfur atoms to cPMP, forming the characteristic dithiolene group of molybdothis compound (MPT).
-
Molybdenum Insertion: Finally, the enzyme Moco synthase (or gephyrin in humans) adenylates MPT and then inserts molybdate (B1676688) (the oxyanion of molybdenum) to form the active Molybdenum Cofactor.
Chapter 4: Other Key this compound Derivatives
Sepiathis compound
Sepiathis compound is a yellow this compound pigment and a key intermediate in the biosynthesis of BH4. It is a substrate for sepiathis compound reductase (SPR), the enzyme that performs the final reduction step to form dihydrobiothis compound, which can then be converted to BH4. In some tissues, a "salvage pathway" exists where sepiathis compound can be reduced by other reductases, but this is less efficient, particularly in the brain. Consequently, genetic deficiency of SPR leads to a severe lack of BH4 in the central nervous system, causing a neurotransmitter disorder with progressive psychomotor retardation and dystonia.
Lumazine (B192210)
Lumazine derivatives are intermediates in the biosynthesis of riboflavin (B1680620) (Vitamin B2). The enzyme lumazine synthase (LS) catalyzes the formation of 6,7-dimethyl-8-ribityllumazine. This enzyme is notable for its self-assembling properties, forming highly stable and symmetric capsids (pentamers, decamers, or icosahedral 60-mers). This structural feature has been exploited in biotechnology and vaccine development, where the lumazine synthase capsid is used as a scaffold to display multiple copies of an antigen, enhancing the immune response.
Chapter 5: Quantitative Analysis of Pterins
The quantification of this compound derivatives in biological matrices is essential for diagnosing metabolic disorders and monitoring disease activity. The concentrations can vary significantly based on the specific this compound, the biological fluid, and the patient's health status.
Table of Representative Physiological Concentrations
| This compound Derivative | Matrix | Healthy Control Range | Pathological Range (Condition) | Citations |
| Neothis compound | Serum | < 10 nmol/L | >10 nmol/L (Viral Infection), 20-50+ nmol/L (Cirrhosis, Sepsis) | |
| Urine | Varies with age | Elevated in immune activation states | ||
| Tetrahydrobiothis compound (BH4) | Plasma | 10 - 60 nmol/L | Decreased in endothelial dysfunction, PKU | |
| CSF | ~15 - 40 nmol/L | Severely decreased in BH4 deficiencies (<5 nmol/L) | ||
| Biothis compound (B10759762) (Total) | Dried Blood Spot | 0.5 - 3.0 mmol/mol Cr | Altered ratios in BH4 deficiencies |
Concentrations are approximate and can vary between laboratories and analytical methods.
Table of Representative Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Organism | Citations |
| Phenylalanine Hydroxylase | Tetrahydrobiothis compound (BH4) | ~65 | - | Human | |
| Phenylalanine | ~130 | - | Human | ||
| Sepiathis compound Reductase (SPR) | Sepiathis compound | - | ~1.1 | Human | |
| Dihydropteridine Reductase (DHPR) | Quinonoid Dihydrobiothis compound | ~5 - 15 | - | Human | |
| NADH | ~15 - 40 | - | Human |
Kinetic parameters are highly dependent on assay conditions (pH, temperature, co-substrates). Values are representative.
Chapter 6: Experimental Methodologies
The analysis of pterins is challenging due to their low concentrations in biological fluids and the instability of the reduced forms (like BH4), which are highly susceptible to oxidation. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or electrochemical detection, and more recently Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the primary analytical techniques.
General Protocol for this compound Analysis in Urine/Plasma via HPLC-Fluorescence
This protocol outlines the key steps for quantifying total biothis compound and neothis compound, which requires an oxidation step to convert the unstable, non-fluorescent reduced forms into their stable, highly fluorescent oxidized counterparts.
1. Sample Collection and Stabilization:
-
Collect blood in EDTA or heparin tubes. Centrifuge immediately at 4°C to obtain plasma.
-
Collect urine in sterile containers.
-
Immediately protect samples from light using amber tubes.
-
For BH4 analysis, an antioxidant and reducing agent like dithioerythritol (B556865) (DTE) or ascorbic acid must be added immediately to prevent oxidation.
-
Store all samples at -80°C until analysis.
2. Sample Preparation (Oxidation):
-
Thaw samples on ice, protected from light.
-
Acidic Oxidation (for total biothis compound): Add an acidic iodine solution (e.g., 0.1 M HCl containing I₂/KI) to an aliquot of the sample. Incubate in the dark. This converts BH4 and dihydrobiothis compound to the fluorescent biothis compound.
-
Alkaline Oxidation (for total neothis compound): Add an alkaline iodine solution to a separate aliquot. This converts 7,8-dihydroneothis compound to the fluorescent neothis compound.
-
Quenching: Stop the oxidation reaction by adding ascorbic acid to consume excess iodine.
-
Deproteinization: Precipitate proteins by adding trichloroacetic acid or by ultrafiltration.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C.
-
Transfer the clear supernatant for injection into the HPLC system.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An aqueous buffer (e.g., 15 mM potassium phosphate, pH 6.0) with a small percentage of an organic modifier like methanol (B129727) or acetonitrile. Isocratic elution is common.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: In-line fluorescence detector.
-
Neothis compound: Excitation ~353 nm, Emission ~438 nm.
-
Biothis compound: Excitation ~350 nm, Emission ~450 nm.
-
-
Quantification: Calculate concentrations based on a standard curve prepared from known concentrations of this compound standards that have undergone the same preparation steps.
LC-MS/MS for Direct Quantification of BH4
LC-MS/MS allows for the direct measurement of reduced pterins without the need for a chemical oxidation step, offering higher specificity.
1. Sample Collection and Stabilization: As described in 6.1, stabilization with an antioxidant is absolutely critical.
2. Sample Preparation (Extraction):
-
Perform a protein precipitation, often using a cold organic solvent like methanol containing the antioxidant and a deuterated internal standard.
-
Vortex and centrifuge at high speed at 4°C.
-
The supernatant is collected, sometimes evaporated to dryness, and reconstituted in the initial mobile phase for analysis.
3. LC-MS/MS Analysis:
-
LC System: A reversed-phase or HILIC column may be used. Gradient elution is typically required to separate BH4 from its isomers and oxidation products.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for BH4 and its stable isotope-labeled internal standard.
-
Quantification: Based on the ratio of the peak area of the analyte to the internal standard against a calibration curve.
Conclusion
This compound derivatives are far more than simple metabolic intermediates; they are fundamental players in neurobiology, immunology, and redox chemistry. From the essential cofactor activity of tetrahydrobiothis compound in neurotransmitter synthesis to the role of neothis compound as a faithful reporter of immune activation, the study of these molecules provides a critical window into cellular function and pathology. The continued development of sensitive and specific analytical methods, such as LC-MS/MS, is paving the way for a deeper understanding of this compound metabolism and its potential as a target for novel therapeutic interventions in a wide array of human diseases. This guide provides the foundational knowledge, quantitative context, and methodological framework to empower further research in this dynamic and clinically relevant field.
An In-depth Technical Guide to the Oxidation States of Pterins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the different oxidation states of pterins, a class of heterocyclic compounds crucial for numerous biological processes. Understanding the redox chemistry of pterins is fundamental for research in enzymology, neurobiology, and immunology, and is of significant interest in the development of novel therapeutics.
Introduction to Pterin Redox Chemistry
Pterins are a class of bicyclic heterocyclic compounds derived from pteridine (B1203161). They participate in a wide range of biological reactions, primarily as cofactors for various enzymes. The versatile functionality of pterins is intrinsically linked to their ability to exist in multiple oxidation states. These redox states modulate the electronic properties of the this compound molecule, thereby influencing their role in catalysis and cellular signaling. The core this compound structure consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring. The different oxidation states arise from the addition or removal of hydrogen atoms and electrons from the pyrazine ring.
The Principal Oxidation States of Pterins
Pterins can exist in three primary oxidation states: the fully reduced tetrahydro form, the partially oxidized dihydro form, and the fully oxidized aromatic form. Furthermore, a transient radical intermediate, the trihydro form, plays a critical role in certain enzymatic reactions.
Tetrahydropterins (e.g., Tetrahydrobiothis compound (B1682763), BH4)
The fully reduced 5,6,7,8-tetrahydropterins are the most biologically active form, serving as essential cofactors for a variety of enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. Tetrahydrobiothis compound (BH4) is a well-known example, crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and for the production of nitric oxide. In these reactions, BH4 acts as a one-electron donor.
Dihydropterins
The dihydro form of pterins exists as two main isomers with distinct chemical properties:
-
Quinonoid Dihydrothis compound (qBH2): This is an unstable intermediate formed during the enzymatic oxidation of tetrahydropterins. It is a key species in the regeneration of the fully reduced cofactor. Due to its short half-life, direct quantification can be challenging.
-
7,8-Dihydrothis compound (7,8-BH2): This is a more stable isomer of dihydrothis compound that can be formed from the non-enzymatic rearrangement of the quinonoid form. Accumulation of 7,8-BH2 has been linked to pathological conditions due to its inability to act as a cofactor for certain enzymes and its potential to inhibit others.
Trihydrobiothis compound Radical (BH3•)
A one-electron oxidation of tetrahydrobiothis compound generates a trihydrobiothis compound radical. This radical species is a key intermediate in the catalytic cycle of nitric oxide synthase, highlighting the role of pterins in single-electron transfer reactions.
Fully Oxidized Pterins (e.g., Biothis compound)
The fully oxidized, aromatic form of pterins, such as biothis compound, is the most stable state. These forms are often the end products of this compound oxidation and can serve as biomarkers for various diseases. Fully oxidized pterins are typically fluorescent, a property that is utilized in their detection and quantification.
Quantitative Data on this compound Oxidation States
The following tables summarize the key quantitative data for the different oxidation states of pterins, providing a basis for their identification and characterization.
Table 1: Redox Potentials of this compound Species
| This compound Species | Redox Potential (E°' vs. NHE) | Reference(s) |
| Tetrahydrobiothis compound (BH4) | ~ +0.27 V | [1] |
| 7,8-Dihydropterins | +0.82 to +1.04 V | [1] |
Table 2: Spectroscopic Properties of this compound Oxidation States
| This compound Species | UV-Vis λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence λex (nm) | Fluorescence λem (nm) | Fluorescence Quantum Yield (ΦF) | Reference(s) |
| Tetrahydrobiothis compound (BH4) | 264, 216 (in 0.1 N HCl) | 13,750, 15,400 | - | - | Non-fluorescent | [2][3] |
| Quinonoid Dihydrobiothis compound (qBH2) | Data not readily available due to instability | Data not readily available | - | - | - | |
| 7,8-Dihydrobiothis compound (7,8-BH2) | ~280, ~330 | Data not readily available | ~360 | ~450 | 0.003 - 0.009 | [4][5] |
| Biothis compound (Fully Oxidized) | ~254, ~360 | ~5,500 (for oxidized BH4) | ~360 | ~450 | High | [1][3] |
Signaling Pathways and Redox Cycling
The interconversion between the different oxidation states of pterins is a tightly regulated process involving enzymatic and non-enzymatic reactions. The following diagram illustrates the key pathways in the redox cycling of biothis compound.
Experimental Protocols
Accurate determination of the different oxidation states of pterins is crucial for research and clinical applications. Below are detailed methodologies for two key analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound Profiling
This method allows for the simultaneous quantification of various this compound species in biological samples.
5.1.1. Sample Preparation
-
Standard and Internal Standard Preparation: Prepare stock solutions of this compound standards (BH4, 7,8-BH2, neothis compound, etc.) and isotopically labeled internal standards in an appropriate solvent (e.g., water with 0.2% dithiothreitol (B142953) (DTT) to prevent oxidation).
-
Sample Collection and Stabilization: Collect biological samples (e.g., cerebrospinal fluid, urine, plasma) and immediately add a stabilizing agent like DTT to prevent the oxidation of reduced pterins.
-
Protein Precipitation: For plasma or tissue homogenates, precipitate proteins by adding an equal volume of a precipitation agent (e.g., 1 M perchloric acid/0.4 M metaphosphoric acid), vortex, and centrifuge.
-
Dilution: Dilute the supernatant or urine sample with the internal standard solution.
5.1.2. HPLC Conditions
-
Column: A LUNA HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.0 mm, 3 µm) is often used for good separation of these polar analytes.
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Linear gradient back to 95% B
-
6.1-10 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
5.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BH4: m/z 242.1 → 178.1
-
qBH2/7,8-BH2: m/z 240.1 → 176.1
-
Biothis compound: m/z 238.1 → 194.1
-
(Internal Standards will have corresponding mass shifts)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.
5.1.4. Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction of tetrahydrobiothis compound with superoxide: EPR-kinetic analysis and characterization of the pteridine radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding profile of quinonoid-dihydrobiothis compound to quinonoid-dihydropteridine reductase examined by in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron paramagnetic resonance characterization of tetrahydrobiothis compound radical formation in bacterial nitric oxide synthase compared to mammalian nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
Pterin Metabolism in Different Insect Species: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pteridines are a class of heterocyclic compounds derived from a pteridine (B1203161) ring system, which are widely distributed in the animal kingdom.[1][2][3][4] In insects, these molecules serve a multitude of functions, acting as pigments responsible for coloration in eyes and wings, essential cofactors for various metabolic enzymes, and components of the visual screening process.[1][2][3][4] The study of pterin metabolism provides valuable insights into insect physiology, genetics, and evolution. This technical guide offers an in-depth exploration of the core aspects of this compound metabolism across different insect species, with a focus on data presentation, detailed experimental protocols, and visual representations of the metabolic pathways.
Core this compound Biosynthetic Pathway
The biosynthesis of pteridines in insects originates from guanosine (B1672433) triphosphate (GTP).[2][3][4] A series of enzymatic reactions transforms GTP into various this compound derivatives, which can be broadly categorized into several branches, each leading to specific functional molecules. The central pathway involves the conversion of GTP to 7,8-dihydroneothis compound (B1664191) triphosphate by GTP cyclohydrolase I (GCH1), followed by the formation of 6-pyruvoyl-tetrahydrothis compound, a key intermediate that serves as a branching point for the synthesis of various pterins.[2][3]
This compound Metabolism in Different Insect Orders
While the fundamental this compound biosynthetic pathway is conserved across insects, the end products and their tissue distribution vary significantly among different orders and species, reflecting their diverse physiological roles.
-
Diptera (e.g., Drosophila melanogaster) : The fruit fly is a primary model for studying this compound metabolism, particularly the biosynthesis of drosopterins, the red eye pigments.[3][5][6] Mutants with altered eye colors have been instrumental in elucidating the genetic control of this pathway.[5]
-
Lepidoptera (e.g., Bombyx mori, Pieris brassicae) : Butterflies and moths utilize pterins extensively as wing pigments, contributing to their vibrant coloration.[2][7][8] Leucothis compound (white), xanthothis compound (yellow), and erythrothis compound (red) are common this compound pigments found in the wing scales of species like the large white butterfly, Pieris brassicae.[7][8] The silkworm, Bombyx mori, is another key model, especially for studying sepiathis compound and sepialumazine metabolism.
-
Hemiptera (e.g., Cimex lectularius, Orius laevigatus) : In true bugs, pterins contribute to body coloration and are also found in the eyes.[9] Studies on the bed bug, Cimex lectularius, have shown the accumulation of pterins with age, a phenomenon observed in many insect species.[10]
-
Coleoptera (e.g., Tribolium castaneum) : Research on beetles has also indicated the presence of pterins, although they are less studied in this order compared to Diptera and Lepidoptera.
Quantitative Data on Pteridine Levels
The concentration of different pteridines can vary significantly depending on the insect species, developmental stage, tissue, and environmental conditions. The following tables summarize available quantitative data from selected studies.
Table 1: Pteridine Concentrations in the Heads of Adult Bed Bugs (Cimex lectularius)
| Pteridine | Mean Concentration (pmol/head) |
| Biothis compound | ~1.5 - 1.6 |
| Isoxanthothis compound | ~2.0 - 2.1 |
| Leucothis compound | ~0.8 - 0.9 |
| This compound | ~0.4 |
| Data adapted from a study on Cimex lectularius.[10] |
Table 2: Pteridine Content in Nymphs of the Predatory Bug (Orius laevigatus)
| Pteridine | Relative Amount (Wild Type) | Relative Amount (ambar Mutant) |
| Erythrothis compound | + | +++ |
| Leucothis compound | ++ | + |
| 7-Methylxanthothis compound | + | + |
| Xanthothis compound | + | + |
| Isoxanthothis compound | ++ | ++ |
| This compound | + | ++ |
| Biothis compound | + | + |
| Relative amounts are indicated by '+', with '+++' representing the highest abundance. Data derived from quantitative analysis.[9] |
Table 3: Pteridine Content in Wild-Type Drosophila melanogaster
| Pteridine | Relative Fluorescence |
| Drosopterins | +++ |
| Sepiathis compound | + |
| Biothis compound | ++ |
| Isoxanthothis compound | ++ |
| Xanthothis compound | + |
| Relative fluorescence intensity is used as a proxy for abundance, with '+++' indicating the highest intensity.[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the extraction, separation, and quantification of pteridines, as well as activity assays for key enzymes in the biosynthetic pathway.
Pteridine Extraction and Quantification
Protocol 5.1.1: Pteridine Extraction from Insect Heads
This protocol is adapted from methods commonly used for pteridine analysis in insects.
Materials:
-
Insect heads (fresh or frozen at -80°C)
-
1.5 mL microcentrifuge tubes
-
Micro-tissue grinder
-
Extraction solvent: Chloroform:Methanol (2:1, v/v) or 0.1 M NaOH
-
Centrifuge
Procedure:
-
Place a single insect head into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of extraction solvent.
-
Homogenize the head thoroughly using a micro-tissue grinder until no solid particles are visible.
-
Incubate the homogenate for 10 minutes at room temperature in the dark.
-
Centrifuge at 12,000 x g for 5 minutes to pellet cellular debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube for analysis.
Protocol 5.1.2: HPLC Analysis of Pteridines
This protocol provides a general framework for the separation and quantification of pteridines using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Instrumentation and Columns:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase (Isocratic):
-
A common mobile phase is a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 6.0) with a small percentage of organic modifier (e.g., 5% methanol). The exact composition may need to be optimized depending on the specific pteridines of interest.
HPLC Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Fluorescence Detection:
-
Excitation wavelength: ~365 nm
-
Emission wavelength: ~450 nm (These wavelengths can be optimized for specific pteridines).
-
Quantification:
-
Prepare standard solutions of known concentrations for each pteridine of interest (e.g., biothis compound, isoxanthothis compound, xanthothis compound, sepiathis compound).
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of pteridines in the samples by comparing their peak areas to the standard curve.
Enzyme Activity Assays
Protocol 5.2.1: Xanthine Dehydrogenase (XDH) Activity Assay
This spectrophotometric assay measures the activity of XDH by monitoring the conversion of this compound to the fluorescent product isoxanthothis compound.
Materials:
-
Insect tissue homogenate (prepared in a suitable buffer, e.g., 0.1 M Tris-HCl, pH 8.0)
-
0.1 M Tris-HCl buffer, pH 8.0
-
1 mM this compound solution
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.8 mL of 0.1 M Tris-HCl buffer, pH 8.0
-
100 µL of 1 mM this compound solution
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 100 µL of the insect tissue homogenate.
-
Immediately measure the increase in fluorescence at an emission wavelength of 410 nm with an excitation wavelength of 345 nm.
-
Record the fluorescence change over time (e.g., for 5-10 minutes).
-
Calculate the enzyme activity based on the rate of isoxanthothis compound formation, using a standard curve of isoxanthothis compound.
Protocol 5.2.2: GTP Cyclohydrolase I (GCH1) Activity Assay
This assay measures the formation of dihydroneothis compound triphosphate from GTP. The product is then oxidized to the fluorescent neothis compound (B1670844) for quantification.[11][12]
Materials:
-
Insect tissue homogenate (in 0.1 M Tris-HCl, pH 7.8, containing protease inhibitors)
-
0.1 M Tris-HCl buffer, pH 7.8
-
10 mM GTP solution
-
Acidic iodine solution (1% I2, 2% KI in 1 N HCl)
-
Alkaline phosphatase
-
HPLC system with fluorescence detection
Procedure:
-
Incubate 50 µL of tissue homogenate with 50 µL of 10 mM GTP in 0.1 M Tris-HCl buffer (pH 7.8) for 1 hour at 37°C in the dark.
-
Stop the reaction by adding 10 µL of acidic iodine solution and incubate for 1 hour at room temperature in the dark to oxidize dihydroneothis compound triphosphate to neothis compound triphosphate.
-
Add 10 µL of 1 M ascorbic acid to reduce excess iodine.
-
Add alkaline phosphatase to dephosphorylate neothis compound triphosphate to neothis compound.
-
Analyze the sample by HPLC with fluorescence detection (Excitation: ~353 nm, Emission: ~438 nm) to quantify the amount of neothis compound formed.
-
Calculate GCH1 activity based on the amount of neothis compound produced per unit time per milligram of protein.
Protocol 5.2.3: Sepiathis compound Reductase (SR) Activity Assay
This spectrophotometric assay measures the NADPH-dependent reduction of sepiathis compound.
Materials:
-
Insect tissue homogenate (in a suitable buffer, e.g., 50 mM potassium phosphate, pH 6.8)
-
50 mM potassium phosphate buffer, pH 6.8
-
10 mM Sepiathis compound solution
-
10 mM NADPH solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of 50 mM potassium phosphate buffer, pH 6.8
-
100 µL of 10 mM NADPH solution
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 100 µL of the insect tissue homogenate.
-
Immediately add 10 µL of 10 mM sepiathis compound solution.
-
Monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of sepiathis compound.
-
Calculate the enzyme activity based on the rate of decrease in absorbance, using the molar extinction coefficient of sepiathis compound.
Conclusion
The study of this compound metabolism in insects is a dynamic field with implications for understanding fundamental biological processes such as pigmentation, vision, and redox regulation. This technical guide provides a comprehensive overview of the core metabolic pathways, summarizes available quantitative data, and offers detailed experimental protocols for key analyses. The provided workflows and diagrams serve as a visual aid for researchers navigating this complex area. Further research, particularly comparative quantitative studies across a broader range of insect taxa, will undoubtedly continue to unravel the intricate roles of pteridines in the biology and evolution of this incredibly diverse group of animals.
References
- 1. cambridge.org [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of drosopterins, the red eye pigments of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quantitative relations between variation in red eye pigment and related pteridine compounds in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of "drosopterins" by an enzyme system from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative study of the pteridines in Pieris brassicae L. during post-embryonic development | Semantic Scholar [semanticscholar.org]
- 8. This compound pigment granules are responsible for both broadband light scattering and wavelength selective absorption in the wing scales of pierid butterflies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.unifr.ch [cdn.unifr.ch]
- 12. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
The Crucial Role of Pterins in Neurotransmitter Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterins, and specifically the cofactor tetrahydrobiopterin (B1682763) (BH4), are indispensable for the synthesis of several key neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), epinephrine (B1671497), and serotonin (B10506). As an essential cofactor for the aromatic amino acid hydroxylase enzymes, BH4 plays a pivotal role in central nervous system function and is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the role of pterins in neurotransmitter synthesis, detailing the biosynthesis and regeneration pathways of BH4, the kinetics of this compound-dependent enzymes, and the impact of BH4 deficiency on neurotransmitter homeostasis. Detailed experimental protocols for the quantification of pterins and neurotransmitters, as well as for key enzyme activity assays, are provided to facilitate further research in this critical area.
Introduction to Pterins and Neurotransmitter Synthesis
Pterins are a class of heterocyclic compounds that are derivatives of pteridine. The most biologically significant this compound is 6R-L-erythro-5,6,7,8-tetrahydrobiothis compound (BH4), an essential cofactor for a small but critical group of enzymes, including the aromatic amino acid hydroxylases.[1][2][3] These enzymes catalyze the rate-limiting steps in the biosynthesis of the monoamine neurotransmitters.
The family of this compound-dependent aromatic amino acid hydroxylases includes:
-
Phenylalanine hydroxylase (PAH): Catalyzes the conversion of L-phenylalanine to L-tyrosine.[4][5]
-
Tyrosine hydroxylase (TH): Catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine.[1][6]
-
Tryptophan hydroxylase (TPH): Catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin.[1][7]
Consequently, the availability of BH4 is a critical determinant of the synthetic capacity for dopamine, norepinephrine, epinephrine (which are derived from dopamine), and serotonin.[2][3] Disruptions in BH4 metabolism can lead to severe neurological dysfunction due to neurotransmitter deficiencies.[8][9]
Tetrahydrobiothis compound (BH4) Metabolism: Synthesis and Regeneration
The intracellular concentration of BH4 is tightly regulated through three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.[10][11]
De Novo Synthesis of BH4
The de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) involves three key enzymatic steps:[2][12]
-
GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme in the pathway and catalyzes the conversion of GTP to 7,8-dihydroneothis compound (B1664191) triphosphate.[12][13]
-
6-Pyruvoyltetrahydrothis compound synthase (PTPS): This enzyme converts 7,8-dihydroneothis compound triphosphate to 6-pyruvoyltetrahydrothis compound.[2]
-
Sepiathis compound reductase (SR): This enzyme catalyzes the final two reduction steps to produce BH4.[2]
The activity of GCH1 is subject to feedback inhibition by BH4, a process mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).[13][14][15][16][17] Phenylalanine can competitively displace BH4 from GFRP, thereby activating GCH1 and increasing BH4 synthesis.[14][15]
Salvage and Recycling Pathways
After its utilization as a cofactor by the aromatic amino acid hydroxylases, BH4 is oxidized to the unstable intermediate this compound-4a-carbinolamine. This intermediate is then dehydrated by This compound-4a-carbinolamine dehydratase (PCD) to form quinonoid dihydrobiothis compound (qBH2).[3][10] Dihydropteridine reductase (DHPR) then reduces qBH2 back to BH4, thus completing the recycling pathway.[2][10]
An alternative salvage pathway exists where qBH2 can be non-enzymatically converted to 7,8-dihydrobiothis compound (BH2). BH2 can then be reduced to BH4 by the enzyme dihydrofolate reductase (DHFR) , which is also involved in folate metabolism.[10][12]
This compound-Dependent Aromatic Amino Acid Hydroxylases
The aromatic amino acid hydroxylases are a family of structurally and functionally related non-heme iron-containing enzymes that require BH4 for their catalytic activity.[4][18][19] During the hydroxylation reaction, BH4 donates two electrons to reduce one atom of molecular oxygen to water, while the other oxygen atom is incorporated into the amino acid substrate.[18]
Tyrosine Hydroxylase (TH)
Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[6][20] Its activity is tightly regulated by multiple mechanisms, including feedback inhibition by catecholamines and phosphorylation.[21] The binding of dopamine to TH decreases its affinity for BH4, thereby reducing its activity.[22]
Tryptophan Hydroxylase (TPH)
Tryptophan hydroxylase exists in two isoforms: TPH1, which is primarily found in peripheral tissues, and TPH2, which is the predominant form in the central nervous system.[1][12][14] TPH2 is the rate-limiting enzyme in the synthesis of serotonin in the brain.[14] Both isoforms require BH4 as a cofactor.[1][12]
Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase is primarily a hepatic enzyme responsible for the catabolism of excess phenylalanine.[5][23] Deficiencies in PAH activity lead to the genetic disorder phenylketonuria (PKU).[5] Like TH and TPH, PAH requires BH4 for its catalytic function.[5]
Quantitative Data
Table 1: Tetrahydrobiothis compound (BH4) Concentrations in Human Brain Regions
| Brain Region | BH4 Concentration (pmol/mg protein) | Reference |
| Thalamus | ~1.5 - 2.5 | [24] |
| Striatum | ~1.0 - 2.0 | |
| Hypothalamus | ~1.0 - 1.8 | [25] |
| Cerebellum | ~0.5 - 1.5 | [24] |
| Cortex | ~0.5 - 1.2 | [24] |
| Basal Ganglia | ~0.8 - 1.5 | [24] |
Note: Values are approximate and can vary based on analytical methods and individual differences.
Table 2: Kinetic Parameters of Human Aromatic Amino Acid Hydroxylases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Tyrosine Hydroxylase (hTH1) | L-Tyrosine | ~20-50 | ~15-25 | [2][4][13] |
| (6R)-BH4 | ~10-30 | - | [2][26] | |
| Tryptophan Hydroxylase 2 (hTPH2) | L-Tryptophan | ~30-60 | ~2-5 | [1][12][24] |
| (6R)-BH4 | ~20-40 | - | [24] | |
| Phenylalanine Hydroxylase (hPAH) | L-Phenylalanine | ~150-300 | ~1200-3600 | [18][27][28] |
| (6R)-BH4 | ~30-40 | ~3600 | [5][28] |
Note: Km and Vmax values can vary significantly depending on the specific isoform, phosphorylation state, and assay conditions.
Table 3: Effects of BH4 Deficiency on Neurotransmitter Levels in Mouse Models
| Mouse Model | Brain Region | Dopamine (% of Control) | Norepinephrine (% of Control) | Serotonin (% of Control) | Reference |
| hph-1 (Gch1 hypomorph) | Striatum | ~88% | - | - | [29] |
| Brain | Decreased | - | - | [30][31] | |
| Dbh -/- | - | Elevated | Absent | - | [16][19][32] |
| Tph2 -/- | Brain | - | - | Deficient | [33] |
| DAHP-treated (BH4 synthesis inhibitor) | Duodenum/Colon | - | - | ~40-46% | [34] |
Experimental Protocols
Measurement of Neurotransmitters and Metabolites by HPLC-ECD
Principle: This method utilizes reverse-phase high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) to separate and quantify dopamine, serotonin, and their metabolites in brain tissue homogenates.[9][15][17][25]
Methodology:
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest on a cold plate and weigh it.
-
Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid (PCA) containing an antioxidant (e.g., 0.1% sodium metabisulfite) and an internal standard (e.g., N-methylserotonin).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM sodium octyl sulfate (B86663), pH 3.0) with an organic modifier (e.g., 10-15% methanol). The mobile phase should be filtered and degassed.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Glassy carbon working electrode with a potential set at +0.65 to +0.75 V versus an Ag/AgCl reference electrode.
-
Quantification: Compare the peak areas of the analytes in the samples to those of a standard curve prepared with known concentrations of dopamine, serotonin, and their metabolites. Normalize the results to the tissue weight.
-
Measurement of Tetrahydrobiothis compound (BH4) by HPLC with Fluorescence Detection
Principle: This method involves the differential oxidation of pterins followed by HPLC separation and fluorescence detection to quantify BH4 and its oxidized forms.[2][4][16][19]
Methodology:
-
Sample Preparation and Oxidation:
-
Homogenize tissue samples in an acidic extraction buffer (e.g., 0.1 M HCl) containing antioxidants like 1,4-dithioerythritol (DTE).
-
Divide the homogenate into two aliquots.
-
Aliquot 1 (Acid Oxidation): Add an acidic iodine solution (e.g., 1% I2 in 2% KI in 0.1 M HCl) to oxidize all reduced pterins (BH4 and BH2) to biothis compound (B10759762). Stop the reaction with ascorbic acid.
-
Aliquot 2 (Alkaline Oxidation): Add an alkaline iodine solution (e.g., 1% I2 in 2% KI in 1 M NaOH) to oxidize only BH2 to biothis compound (BH4 is degraded under alkaline conditions). Stop the reaction with ascorbic acid.
-
Centrifuge both aliquots to remove precipitated proteins.
-
-
HPLC-Fluorescence Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A simple mobile phase such as 5% methanol (B129727) in water.[4]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Fluorescence Detector: Excitation at ~350 nm and emission at ~450 nm.
-
Quantification:
-
The biothis compound concentration in Aliquot 1 represents total biothis compound (from BH4 + BH2 + endogenous biothis compound).
-
The biothis compound concentration in Aliquot 2 represents biothis compound from BH2 + endogenous biothis compound.
-
Calculate the BH4 concentration by subtracting the biothis compound concentration of Aliquot 2 from that of Aliquot 1.
-
-
Tyrosine Hydroxylase (TH) Activity Assay
Principle: This assay measures the rate of L-DOPA formation from L-tyrosine, which is catalyzed by TH. The L-DOPA produced is then oxidized to dopachrome (B613829), a colored product that can be measured spectrophotometrically.[35][36][37]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM HEPES, pH 7.0).
-
L-tyrosine (substrate).
-
(6R)-BH4 (cofactor).
-
Ferrous ammonium (B1175870) sulfate (iron source).
-
Catalase (to remove H2O2).
-
Enzyme preparation (tissue homogenate or purified TH).
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without the enzyme at 37°C.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a solution of sodium periodate, which oxidizes the newly formed L-DOPA to dopachrome.
-
Measure the absorbance of the dopachrome at 475 nm using a plate reader or spectrophotometer.
-
Calculate the TH activity based on the molar extinction coefficient of dopachrome and normalize to the protein concentration of the enzyme preparation.
-
Dihydropteridine Reductase (DHPR) Activity Assay
Principle: This spectrophotometric assay measures the NADH-dependent reduction of an artificial this compound substrate (e.g., quinonoid dihydrobiothis compound) by DHPR. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[10][12][13][27][38]
Methodology:
-
Reaction Mixture: In a cuvette, combine:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
NADH solution.
-
Sample containing DHPR (e.g., erythrocyte lysate or tissue homogenate).
-
-
Assay Procedure:
-
Record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the quinonoid dihydrobiothis compound substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the DHPR activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
-
GTP Cyclohydrolase I (GCH1) Activity Assay
Principle: This assay measures the formation of dihydroneothis compound triphosphate from GTP, the reaction catalyzed by GCH1. The product is then oxidized to neothis compound (B1670844), which can be quantified by HPLC with fluorescence detection.[18][39][34][40][41]
Methodology:
-
Enzyme Reaction:
-
Incubate the sample containing GCH1 (e.g., tissue homogenate) with GTP in a suitable buffer at 37°C.
-
Stop the reaction by adding an acidic iodine solution to oxidize the dihydroneothis compound triphosphate to neothis compound.
-
-
HPLC-Fluorescence Analysis:
-
Deproteinate the sample by centrifugation.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Separate neothis compound using an appropriate mobile phase.
-
Detect neothis compound using a fluorescence detector (excitation ~353 nm, emission ~438 nm).
-
Quantify the GCH1 activity by comparing the neothis compound peak area to a standard curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: De novo synthesis pathway of tetrahydrobiothis compound (BH4).
Caption: BH4 recycling and salvage pathways.
Caption: this compound-dependent neurotransmitter synthesis pathways.
Caption: General experimental workflow for HPLC analysis.
Conclusion
Tetrahydrobiothis compound is a critical cofactor that lies at the heart of monoamine neurotransmitter synthesis. Its intricate metabolism, involving de novo synthesis, recycling, and salvage pathways, ensures a tightly controlled supply for the this compound-dependent aromatic amino acid hydroxylases. Understanding the quantitative aspects of BH4 levels, enzyme kinetics, and the consequences of its deficiency is paramount for elucidating the pathophysiology of a range of neurological and psychiatric disorders. The experimental protocols and visualizations provided in this guide serve as a resource for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound system for the treatment of these conditions. The continued exploration of the role of pterins in neurotransmitter synthesis holds significant promise for the development of novel therapeutic strategies.
References
- 1. Different properties of the central and peripheral forms of human tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant human tyrosine hydroxylase types 1-4 show regulatory kinetic properties for the natural (6R)-tetrahydrobiothis compound cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thermodynamic characterization of the binding of tetrahydropterins to phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Effect of tetrahydrobiothis compound on serotonin synthesis, release, and metabolism in superfused hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saprothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of tetrahydrobiothis compound and phenylalanine on in vivo human phenylalanine hydroxylase by phenylalanine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Restoration of norepinephrine and reversal of phenotypes in mice lacking dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The activity of wild-type and mutant phenylalanine hydroxylase and its regulation by phenylalanine and tetrahydrobiothis compound at physiological and pathological concentrations: an isothermal titration calorimetry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tyrosine hydroxylase (TH), its cofactor tetrahydrobiothis compound (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effects of tetrahydrobiothis compound (BH4) treatment on brain function in individuals with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The A328 V/E (rs2887147) polymorphisms in human tryptophan hydroxylase 2 compromise enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tyrosine hydroxylase binds tetrahydrobiothis compound cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. uniprot.org [uniprot.org]
- 29. researchgate.net [researchgate.net]
- 30. biorxiv.org [biorxiv.org]
- 31. Structural characterization of human tryptophan hydroxylase 2 reveals that L-Phe is superior to L-Trp as the regulatory domain ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Norepinephrine-deficient mice have increased susceptibility to seizure-inducing stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Life without brain serotonin: reevaluation of serotonin function with mice deficient in brain serotonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Gastrointestinal serotonin: depletion due to tetrahydrobiothis compound deficiency induced by 2,4-diamino-6-hydroxypyrimidine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Multiple Hits on Cerebral Folate, Tetrahydrobiothis compound and Dopamine Metabolism in the Pathophysiology of Parkinson’s Disorder: A Limited Study of Post-Mortem Human Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Saprothis compound: A New Therapeutic Agent for Phenylketonuria | Semantic Scholar [semanticscholar.org]
- 37. Inactivation of tryptophan hydroxylase by nitric oxide: enhancement by tetrahydrobiothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. biorxiv.org [biorxiv.org]
- 41. Frontiers | The Effects of Brain Serotonin Deficiency on Responses to High Fat Diet in Female Mice [frontiersin.org]
The Crucial Role of Pterins in Aromatic Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal involvement of pterin cofactors, specifically tetrahydrobiothis compound (B1682763) (BH4), in the metabolism of aromatic amino acids. A comprehensive understanding of these pathways is critical for research into a range of metabolic and neurological disorders and for the development of novel therapeutic interventions. This document provides a detailed overview of the core metabolic pathways, quantitative enzymatic data, and explicit experimental protocols relevant to the field.
Introduction to this compound-Dependent Aromatic Amino Acid Hydroxylation
The metabolism of the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is initiated by a family of this compound-dependent hydroxylases. These enzymes utilize tetrahydrobiothis compound (BH4) as a recyclable cofactor to introduce a hydroxyl group onto the aromatic ring of their respective amino acid substrates. This initial hydroxylation is the rate-limiting step in several critical metabolic and biosynthetic pathways, including the catabolism of phenylalanine and the synthesis of key neurotransmitters.[1][2][3][4]
The three primary aromatic amino acid hydroxylases are:
-
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine.[1]
-
Tyrosine Hydroxylase (TH): Converts tyrosine to L-DOPA, a precursor for dopamine, norepinephrine, and epinephrine.[5][6]
-
Tryptophan Hydroxylase (TPH): Converts tryptophan to 5-hydroxytryptophan, the precursor to serotonin (B10506) and melatonin.[5][7]
These enzymes are non-heme iron-dependent monooxygenases.[7][8] The catalytic mechanism involves the activation of molecular oxygen by the ferrous iron at the active site, with BH4 providing the necessary reducing equivalents.[5][7][9] The resulting reactive iron-oxo species is responsible for the hydroxylation of the amino acid substrate.[5][7]
Disruptions in these pathways, often due to genetic mutations affecting the hydroxylases or the biosynthesis and regeneration of BH4, lead to a variety of inherited metabolic disorders, the most well-known being Phenylketonuria (PKU).[1][10][11][12]
Core Metabolic Pathways and Enzymology
The central role of pterins in aromatic amino acid metabolism is encapsulated in the catalytic cycle of the hydroxylases and the biosynthesis and regeneration of the BH4 cofactor.
Aromatic Amino Acid Hydroxylation Pathway
The hydroxylation of phenylalanine, tyrosine, and tryptophan follows a similar enzymatic mechanism, as depicted below. The process begins with the binding of the amino acid substrate and the cofactor BH4 to the enzyme's active site. Molecular oxygen then binds to the iron center, leading to the formation of a highly reactive ferryl-oxo intermediate that hydroxylates the substrate.[13]
Tetrahydrobiothis compound (BH4) Biosynthesis and Regeneration
The availability of BH4 is crucial for the function of the aromatic amino acid hydroxylases. BH4 is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps. Following its oxidation to quinonoid dihydrobiothis compound (qBH2) during the hydroxylation reaction, BH4 is regenerated by the enzyme dihydropteridine reductase (DHPR), which utilizes NADH as a reductant.[12][14][15]
References
- 1. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Hits on Cerebral Folate, Tetrahydrobiothis compound and Dopamine Metabolism in the Pathophysiology of Parkinson’s Disorder: A Limited Study of Post-Mortem Human Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. AMINO ACID METABOLISM : PHENYLALANINE & TYROSINE [education.med.nyu.edu]
- 15. researchgate.net [researchgate.net]
The Vibrant World of Pterins: A Technical Guide to Their Diversity in the Animal Kingdom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterins are a class of heterocyclic compounds derived from the pteridine (B1203161) ring system that play a multifaceted role in the animal kingdom.[1][2] Initially discovered as the pigments responsible for the vibrant colors of butterfly wings, their significance extends far beyond pigmentation.[2][3] Pterins are crucial enzymatic cofactors, antioxidants, and signaling molecules involved in a myriad of physiological processes. This technical guide provides an in-depth exploration of the diversity of pterin compounds in animals, their biosynthesis, and the analytical methods for their study.
Diversity and Function of this compound Compounds
Pterins exhibit remarkable diversity in their structure and function, contributing to both the external appearance and internal biochemistry of animals. They can be broadly categorized into two main groups: unconjugated and conjugated pterins. This guide focuses on the unconjugated pterins, which are further classified based on their roles as pigments and cofactors.
This compound Pigments: A Palette of Nature
A wide array of this compound compounds is responsible for the brilliant white, yellow, orange, and red hues observed in various animals, particularly insects.[1][2][4] These pigments are synthesized endogenously and are often deposited in granules within specialized cells called chromatophores.[2]
Key this compound pigments include:
-
Leucothis compound (B1674811): A white pigment found in the wings of many pierid butterflies, such as the cabbage white (Pieris rapae).[4][5][6]
-
Xanthothis compound (B1683600): A yellow pigment contributing to the coloration of insects like the common brimstone butterfly (Gonepteryx rhamni) and wasps.[3][5]
-
Erythrothis compound (B12299411): An orange-red pigment found in the wings of various butterfly species and the integument of some reptiles.[1][4]
-
Drosothis compound and Aurodrosothis compound: Red pigments that give the characteristic eye color to the fruit fly, Drosophila melanogaster.[7][8][9]
-
Sepiathis compound: A yellow pigment found in the cuticle of some insects and the skin of certain fish and amphibians.[1]
The color imparted by these pigments is a result of their unique light-absorbing properties. For instance, leucothis compound absorbs strongly in the ultraviolet range, reflecting white light, while xanthothis compound and erythrothis compound absorb in the violet-blue and blue-green regions of the spectrum, respectively, resulting in yellow and red coloration.[4][5]
This compound Cofactors: Essential for Metabolism
Perhaps the most critical role of pterins in the animal kingdom is their function as enzymatic cofactors. The most prominent of these is tetrahydrobiothis compound (B1682763) (BH4) .
Tetrahydrobiothis compound (BH4) is an essential cofactor for a number of aromatic amino acid hydroxylases, which are key enzymes in the synthesis of several neurotransmitters and other important molecules:[10][11]
-
Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.
-
Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[12]
-
Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.[12]
BH4 is also a crucial cofactor for nitric oxide synthase (NOS) , the enzyme responsible for the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[10][13]
Quantitative Distribution of this compound Compounds
The concentration and composition of pterins can vary significantly between different animal species, tissues, and even developmental stages. While comprehensive comparative data across the entire animal kingdom is still an active area of research, this section summarizes available quantitative information.
Table 1: this compound Concentrations in Various Animal Tissues
| Animal Group | Species | Tissue | This compound Compound | Concentration | Reference |
| Insects | Drosophila melanogaster (Fruit Fly) | Head | Drosopterins | Major red pigment | [7][8] |
| Drosophila melanogaster (Fruit Fly) | Head | Sepiathis compound | Present | [1] | |
| Pieris brassicae (Cabbage White Butterfly) | Wings | Leucothis compound | Major white pigment | [4] | |
| Gonepteryx rhamni (Common Brimstone Butterfly) | Wings | Xanthothis compound | Major yellow pigment | [3] | |
| Various Blowflies (Calliphoridae) | Head | Total Pteridines | Accumulates with age | [14] | |
| Vertebrates | Rat (Rattus norvegicus) | Brain | Tetrahydrobiothis compound (BH4) | ~1.5 pmol/mg protein | [15] |
| Rat (Rattus norvegicus) | Liver | Tetrahydrobiothis compound (BH4) | ~10 pmol/mg protein | [15] | |
| Rat (Rattus norvegicus) | Kidney | Tetrahydrobiothis compound (BH4) | ~3 pmol/mg protein | [15] | |
| Human (Homo sapiens) | Cerebrospinal Fluid (CSF) | Tetrahydrobiothis compound (BH4) | 35 nM/L and above | [16] | |
| Human (Homo sapiens) | Serum | Neothis compound | < 10 nmol/L | [16] | |
| Human (Homo sapiens) | Urine | Neothis compound | 100-300 µmol/mol creatinine | [16] | |
| Human (Homo sapiens) | Urine | Biothis compound | 9104 pmol/mg creatinine | [16] |
Note: Concentrations can vary based on analytical methods, and the physiological state of the animal. This table provides representative values.
Experimental Protocols
Accurate quantification and identification of this compound compounds are essential for research and clinical applications. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is the most common analytical technique.
Sample Preparation and this compound Extraction
Proper sample handling is critical due to the instability of many this compound compounds, especially the reduced forms like BH4, which are sensitive to light and oxidation.[17]
General Tissue Extraction Protocol:
-
Tissue Dissection and Homogenization:
-
Excise tissues of interest rapidly on ice.
-
For insect heads, decapitate the insect and homogenize the head in a suitable buffer.[18]
-
For vertebrate tissues, weigh the tissue and homogenize in a cold buffer (e.g., phosphate-buffered saline with antioxidants like dithiothreitol (B142953) (DTT)).
-
-
Deproteinization:
-
Add a deproteinizing agent, such as trichloroacetic acid (TCA) or perchloric acid, to the homogenate.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the pterins.
-
-
Oxidation (for total this compound analysis):
-
To quantify the total amount of a specific this compound (both reduced and oxidized forms), an oxidation step is often employed. Acidic iodine or manganese dioxide (MnO2) can be used to oxidize reduced pterins to their more stable, fluorescent forms.[19]
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.
-
Extraction from Fish Skin:
-
Thaw frozen fish skin at 4°C.
-
Soak the cleaned skin sequentially in dilute solutions of sodium hydroxide, sulfuric acid, and citric acid to remove non-collagenous proteins and fats.[20]
-
Proceed with homogenization and deproteinization as described in the general protocol.
HPLC Analysis of Pterins
Method 1: HPLC with Fluorescence and Electrochemical Detection for Tetrahydrobiothis compound (BH4) and its Oxidation Products [15][21]
-
Instrumentation: HPLC system equipped with a coulometric electrochemical detector and a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A buffered aqueous solution (e.g., 50 mM sodium acetate, pH 5.2) with a small percentage of methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Electrochemical Detector: Used for the direct detection of BH4. A screening electrode is set at a low potential to oxidize BH4, and a second electrode at a higher potential can detect its oxidation products.
-
Fluorescence Detector: Used to detect the oxidized, naturally fluorescent pterins (e.g., biothis compound, neothis compound). Excitation wavelength is typically around 350 nm, and emission is measured at approximately 450 nm.
-
-
Quantification: this compound concentrations are determined by comparing the peak areas of the samples to those of known standards.
Method 2: HPLC-MS/MS for the Simultaneous Quantification of Multiple Pterins [19][22]
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable column for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specific amino-based column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Mass Spectrometry:
-
Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for each this compound analyte and its corresponding stable isotope-labeled internal standard.
-
-
Quantification: Achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
Signaling Pathways and Logical Relationships
The biosynthesis and function of pterins are governed by intricate enzymatic pathways. The following diagrams, generated using the DOT language, illustrate these key processes.
Tetrahydrobiothis compound (BH4) Biosynthesis: De Novo and Salvage Pathways
The cellular levels of BH4 are maintained through two primary pathways: the de novo synthesis pathway starting from guanosine (B1672433) triphosphate (GTP) and the salvage pathway that recycles oxidized pterins.[10][11]
Caption: The de novo and salvage pathways of tetrahydrobiothis compound (BH4) biosynthesis.
Tetrahydrobiothis compound (BH4) as a Cofactor in Neurotransmitter Synthesis
BH4 is indispensable for the production of key monoamine neurotransmitters.[10][12]
Caption: The role of tetrahydrobiothis compound (BH4) as a cofactor in neurotransmitter synthesis.
Conclusion
The study of this compound compounds in the animal kingdom is a vibrant and evolving field. From their visually striking role in pigmentation to their fundamental importance as enzymatic cofactors, pterins are integral to the health and diversity of animal life. This technical guide has provided an overview of the major classes of pterins, their quantitative distribution, detailed experimental protocols for their analysis, and a visualization of their key biosynthetic pathways. Continued research into the diverse world of pterins holds the promise of new discoveries in fields ranging from evolutionary biology and ecology to drug development and the treatment of human diseases.
References
- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wildflowerfinder.org.uk [wildflowerfinder.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Visible beyond Violet: How Butterflies Manage Ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of "drosopterins" by an enzyme system from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of drosopterins, the red eye pigments of Drosophila melanogaster | Semantic Scholar [semanticscholar.org]
- 9. Drosothis compound|C15H16N10O2|Research Chemical [benchchem.com]
- 10. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydrobiothis compound biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydrobiothis compound: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrobiothis compound availability, nitric oxide metabolism and glutathione status in the hph-1 mouse; implications for the pathogenesis and treatment of tetrahydrobiothis compound deficiency states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vectorecology.org [vectorecology.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 21. Measurement of Tetrahydrobiothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Pterin Production: A Technical Guide for Researchers
For correspondence: [AI Assistant's Contact Information]
Abstract
Pterins are a class of heterocyclic compounds derived from the pteridine (B1203161) ring structure that are integral to a wide array of biological processes. The most crucial of these is tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters and for nitric oxide synthases. Dysregulation of this compound production is implicated in numerous metabolic and neurological disorders. This technical guide provides an in-depth overview of the genetic and biochemical foundations of this compound biosynthesis. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for the study of this compound genetics and metabolism.
Introduction to this compound Biosynthesis
The primary pathway for this compound production in most organisms is the de novo synthesis of tetrahydrobiothis compound (BH4) from guanosine (B1672433) triphosphate (GTP). This multi-step enzymatic process is highly conserved and tightly regulated. The core of this pathway involves three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydrothis compound synthase (PTPS), and sepiathis compound (B94604) reductase (SPR). These enzymes work in concert to convert GTP into the vital cofactor BH4.
The De Novo Biosynthetic Pathway of Tetrahydrobiothis compound (BH4)
The synthesis of BH4 from GTP is a linear pathway with several critical enzymatic conversions.
Step 1: Conversion of GTP to 7,8-Dihydroneothis compound (B1664191) Triphosphate
The first and rate-limiting step in BH4 biosynthesis is the conversion of GTP to 7,8-dihydroneothis compound triphosphate (H2NTP). This reaction is catalyzed by GTP cyclohydrolase I (GCH1) , encoded by the GCH1 gene. This complex reaction involves the opening of the imidazole (B134444) ring of GTP and the subsequent formation of the pyrazine (B50134) ring of the this compound structure.
Step 2: Formation of 6-Pyruvoyltetrahydrothis compound
The second step involves the conversion of 7,8-dihydroneothis compound triphosphate to 6-pyruvoyltetrahydrothis compound (PPH4). This reaction is catalyzed by 6-pyruvoyltetrahydrothis compound synthase (PTPS) , encoded by the PTS gene. This enzyme removes the triphosphate group from H2NTP.
Step 3: Synthesis of Tetrahydrobiothis compound
The final step in the de novo pathway is the reduction of 6-pyruvoyltetrahydrothis compound to tetrahydrobiothis compound. This reaction is catalyzed by sepiathis compound reductase (SPR) , encoded by the SPR gene. This enzyme utilizes NADPH as a cofactor to reduce the two carbonyl groups on the side chain of PPH4.
Below is a diagram illustrating the de novo this compound biosynthesis pathway.
The Evolutionary Significance of Pterin-Based Coloration: A Technical Guide
Abstract
Pterin-based pigments are a significant source of bright coloration in the animal kingdom, contributing to a vibrant spectrum of yellows, oranges, and reds.[1] Unlike carotenoids, which are diet-derived, pterins are synthesized de novo from guanosine (B1672433) triphosphate (GTP), offering a distinct evolutionary avenue for the development of visual signals.[1] This technical guide provides an in-depth exploration of the evolutionary importance of this compound-based coloration, targeting researchers, scientists, and professionals in drug development. It delves into the biochemical synthesis of pterins, the genetic underpinnings of their expression, and their multifaceted roles in animal communication and survival, including sexual selection, aposematism, and camouflage. Furthermore, this guide details the intricate relationship between this compound metabolism and physiological condition, particularly in the context of oxidative stress, and presents comprehensive experimental protocols for the study of these fascinating pigments.
Introduction: The Endogenous Palette
Animal coloration is a cornerstone of evolutionary biology, mediating critical interactions within and between species. While melanins and carotenoids have been the subject of extensive research, this compound-based pigmentation presents a unique paradigm.[1] Pterins are heterocyclic compounds synthesized endogenously, a characteristic they share with melanins, yet they typically produce bright, conspicuous colors, a feature more commonly associated with carotenoids.[1] This duality makes this compound-based coloration a compelling system for investigating the evolution of animal signals and the physiological trade-offs that govern their expression.
First identified in the wing pigments of butterflies, from which they derive their name (Greek pteron, meaning wing), pterins are now known to be widespread across diverse taxa, including insects, fish, amphibians, and reptiles.[1][2] Their role extends beyond mere pigmentation; this compound metabolism is deeply intertwined with vital physiological processes, including the synthesis of essential cofactors like tetrahydrobiothis compound (B1682763) (BH4), which is crucial for the production of neurotransmitters and nitric oxide.[1][3] This intrinsic link between coloration and physiology forms the basis for the hypothesis that this compound-based ornaments can function as honest signals of an individual's quality.
This guide will provide a comprehensive overview of the current understanding of this compound-based coloration, with a focus on its evolutionary implications. We will explore the biochemical pathways responsible for this compound synthesis, the genetic architecture that controls color variation, and the diverse signaling functions that these pigments serve. Moreover, we will furnish detailed experimental protocols to facilitate further research in this burgeoning field and present quantitative data to illustrate the functional significance of this compound-based traits.
The Biochemical Foundation: this compound Biosynthesis
The production of this compound pigments originates from the purine (B94841) nucleotide, guanosine triphosphate (GTP). The biosynthetic pathway can be broadly categorized into two main stages: the de novo synthesis of tetrahydrobiothis compound (BH4) and the subsequent modification of this compound precursors to produce a variety of colorful compounds.
The de novo pathway begins with the conversion of GTP to 7,8-dihydroneothis compound (B1664191) triphosphate (H2NTP) by the enzyme GTP cyclohydrolase I (GTPCH). This is followed by the action of 6-pyruvoyl-tetrahydrothis compound synthase (PTPS), which converts H2NTP to 6-pyruvoyl-tetrahydrothis compound (PPH4). Finally, sepiathis compound (B94604) reductase (SPR) catalyzes the reduction of PPH4 to BH4.[1] BH4 is a critical cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[3]
From the central this compound pathway, various branches lead to the formation of pigmentary pterins. For instance, in Drosophila melanogaster, the red eye pigments, drosopterins, are synthesized from PPH4 through a series of enzymatic steps.[2] Other common this compound pigments include the yellow xanthothis compound (B1683600) and the orange-red erythrothis compound, each resulting from specific enzymatic modifications of this compound precursors.[2]
Below is a generalized diagram of the this compound biosynthesis pathway, illustrating the key enzymatic steps and the divergence towards pigment formation.
Genetic Architecture of this compound-Based Coloration
The remarkable diversity of this compound-based coloration observed in nature is a direct consequence of genetic variation within the biosynthetic pathways. Mutations and regulatory changes in the genes encoding key enzymes can lead to dramatic shifts in pigment production, resulting in distinct color morphs.
Key genes that have been identified as major players in this compound-based color variation include:
-
Sepiathis compound reductase (SPR) : This gene is crucial for the final step in BH4 synthesis and has been implicated in color differences in various species. For example, in the wall lizard (Podarcis muralis), regulatory changes near the SPR gene are associated with orange pigmentation.
-
6-pyruvoyl-tetrahydrothis compound synthase (PTPS) : As a key enzyme in the de novo pathway, mutations in the PTPS gene can lead to altered this compound profiles and color phenotypes.
-
Xanthine dehydrogenase (rosy in Drosophila) : This enzyme is involved in the conversion of this compound precursors and has been shown to be responsible for the production of both yellow and red pigments in some insects.[3]
The genetic control of this compound-based coloration is often complex, involving not only the coding sequences of these enzymes but also the regulatory elements that control their expression. This allows for fine-tuned control over the timing, location, and intensity of pigment deposition, contributing to the evolution of intricate color patterns.
Evolutionary Functions of this compound-Based Coloration
This compound-based colors serve a wide array of functions in animal communication and survival, playing pivotal roles in both intraspecific and interspecific interactions.
Sexual Selection and Honest Signaling
Bright this compound-based coloration is frequently used in mate choice, where it can serve as an "honest signal" of an individual's quality.[1] Because this compound metabolism is linked to vital physiological processes, the intensity or size of a this compound-based ornament can provide reliable information about an individual's health, genetic fitness, or condition. For example, in some lizard species, the intensity of red this compound-based coloration is a predictor of male-male competition outcomes.
The "honesty" of these signals is thought to be maintained by the inherent costs of producing and maintaining vibrant coloration. While the energetic cost of synthesizing pterins from the abundant precursor GTP is considered to be low, the pleiotropic effects of the genes involved in the pathway can create trade-offs.[1] For instance, diverting resources towards pigment production might come at the expense of other essential functions, such as immune response.
Aposematism and Predator Deterrence
The conspicuous nature of many this compound-based colors makes them effective aposematic signals, warning potential predators of the animal's unpalatability or toxicity.[1] In the wood tiger moth, for example, the red hindwings, colored by erythropterins, serve as a warning to avian predators.[1] The effectiveness of aposematic signaling relies on the predator's ability to learn and remember the association between the warning signal and the negative experience.
Camouflage and Crypsis
While often associated with conspicuousness, this compound pigments can also contribute to camouflage. In some species, pterins are part of a more complex coloration scheme that helps the animal blend in with its environment. For instance, in certain tree frogs, pterins contribute to the green dorsal coloration that mimics leaves, providing effective camouflage from predators.[1]
This compound Metabolism and Oxidative Stress
A growing body of evidence suggests a strong link between this compound metabolism and oxidative stress. Tetrahydrobiothis compound (BH4), a key product of the this compound pathway, is a potent antioxidant. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The redox state of pterins is therefore indicative of the overall oxidative balance within an organism.
This connection has significant implications for the role of this compound-based coloration as an honest signal. An individual's ability to produce and maintain vibrant this compound-based colors may reflect its capacity to cope with oxidative stress. A dull or faded coloration could indicate a compromised physiological state, making it a reliable cue for potential mates or rivals.
Quantitative Data on this compound-Based Coloration
The following tables summarize quantitative data from various studies, illustrating the relationship between this compound concentration, coloration, and fitness-related parameters.
Table 1: this compound Concentration and Colorimetric Properties
| Species | Tissue | This compound Analyzed | This compound Concentration (relative units) | Colorimetric Parameter | Correlation |
| Acanthodactylus erythrurus (Red-tailed Lizard) | Ventral tail skin | Drosothis compound | Varies | Redness (a*) | Positive |
| Pieris rapae (Cabbage White Butterfly) | Wings | Leucothis compound | High | UV Reflectance | Negative |
| Colias eurytheme (Orange Sulphur Butterfly) | Wings | Xanthothis compound, Erythrothis compound | Varies | Orange-yellow hue | Varies with this compound ratio |
| Phrynocephalus guinanensis (Guinan Toad-headed Lizard) | Ventrolateral skin | Isoxanthothis compound, Xanthothis compound | Higher in males | Red intensity | Positive with male competition outcome |
Table 2: this compound-Based Coloration and Fitness Correlates
| Species | Trait | Fitness Correlate | Correlation |
| Phrynocephalus guinanensis (Guinan Toad-headed Lizard) | Red ventrolateral coloration intensity | Male-male competition outcome | Positive |
| Wood Tiger Moth (Arctia plantaginis) | Red hindwing coloration | Predator avoidance | Positive |
| Striped Plateau Lizard (Sceloporus virgatus) | Female orange throat patch size | Yolk antioxidant levels | Positive |
| Bluefin Killifish (Lucania goodei) | Anal fin this compound pigmentation | Parasite load | Negative |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound-based coloration.
This compound Extraction and Quantification via HPLC
This protocol is adapted for the analysis of pterins in insect eyes.
Materials:
-
Insect heads
-
Homogenizer
-
Microcentrifuge tubes
-
Ammonia solution (1 M)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
This compound standards (e.g., sepiathis compound, xanthothis compound, drosothis compound)
Procedure:
-
Sample Preparation: Dissect insect heads and place them in a microcentrifuge tube.
-
Homogenization: Add 200 µL of a methanol:ammonia (1:1 v/v) solution and homogenize the tissue thoroughly.
-
Extraction: Incubate the homogenate at 4°C for 1 hour in the dark to extract the pterins.
-
Centrifugation: Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted pterins.
-
HPLC Analysis:
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
-
Use a C18 reverse-phase column with a mobile phase gradient of methanol and a phosphate (B84403) buffer (pH 6.5).
-
Set the fluorescence detector to an excitation wavelength of 350 nm and an emission wavelength of 450 nm (adjust wavelengths based on the specific pterins of interest).
-
-
Quantification: Identify and quantify the pterins by comparing the retention times and peak areas to those of the this compound standards.
Spectrophotometric Analysis of this compound-Based Coloration
This protocol is suitable for measuring the reflectance spectra of this compound-based coloration in feathers or insect wings.
Materials:
-
Spectrophotometer with a reflectance probe
-
Light source (deuterium and halogen lamps for UV-Vis spectrum)
-
White and black standards
-
Specimen with this compound-based coloration
Procedure:
-
Calibration: Calibrate the spectrophotometer using the white and black standards to set the 100% and 0% reflectance levels, respectively.
-
Specimen Mounting: Mount the specimen in a way that the colored area is flat and perpendicular to the light source.
-
Measurement:
-
Position the reflectance probe at a 45-degree angle to the specimen surface to minimize specular reflectance.
-
Take multiple readings from different spots within the colored patch to ensure representative data.
-
-
Data Analysis:
-
Average the reflectance spectra obtained from the same colored patch.
-
Analyze the spectra to determine key colorimetric parameters such as brightness (total reflectance), hue (wavelength of maximum reflectance), and chroma (spectral purity).
-
Gene Expression Analysis via qPCR
This protocol outlines the steps for quantifying the expression of genes involved in this compound biosynthesis.
Materials:
-
Tissue sample
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR machine
-
Primers for target genes (e.g., SPR, PTPS) and a reference gene
-
SYBR Green master mix
Procedure:
-
RNA Extraction: Extract total RNA from the tissue of interest using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
Run the qPCR reaction in a thermal cycler with an appropriate program (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Future Directions and Implications for Drug Development
The study of this compound-based coloration is a rapidly advancing field with numerous avenues for future research. Understanding the genetic and physiological basis of this form of pigmentation can provide valuable insights into evolutionary processes, animal communication, and the interplay between genotype and phenotype.
For drug development professionals, the this compound biosynthesis pathway presents potential targets for novel therapeutic interventions. Given the crucial role of BH4 in various physiological processes, including neurotransmitter synthesis and nitric oxide production, modulating the activity of enzymes like GTPCH, PTPS, and SPR could have therapeutic benefits in a range of disorders, from neurological conditions to cardiovascular diseases. Furthermore, the antioxidant properties of pterins suggest their potential use in combating oxidative stress-related pathologies. A deeper understanding of the regulation and function of the this compound pathway in diverse animal models can inspire the development of new drugs and therapeutic strategies.
Conclusion
This compound-based coloration represents a fascinating and evolutionarily significant aspect of animal biology. The endogenous nature of these pigments and their intimate connection to fundamental physiological processes make them a powerful model system for addressing key questions in evolutionary biology, animal behavior, and physiology. The continued application of advanced analytical and molecular techniques promises to further unravel the complexities of this compound-based coloration, shedding light on the intricate mechanisms that shape the diversity of life on Earth and potentially opening new avenues for therapeutic innovation.
References
The Foundational Chemistry of Pterin Tautomers and Isomers: A Technical Guide for Researchers
Abstract
Pterins are a class of heterocyclic compounds fundamental to a myriad of biological processes, acting as enzyme cofactors, pigments, and signaling molecules. Their functional diversity is intricately linked to their rich and complex chemistry, particularly the phenomena of tautomerism and isomerism. The subtle shifts in proton and double bond positions within the pterin ring system give rise to a variety of tautomers with distinct electronic and steric properties. Furthermore, the substitution patterns on the pteridine (B1203161) core lead to isomers with differing biological activities. A comprehensive understanding of the foundational chemistry of this compound tautomers and isomers is therefore paramount for researchers in medicinal chemistry, biochemistry, and drug development aiming to modulate this compound-dependent pathways. This technical guide provides an in-depth exploration of the core chemical principles governing this compound tautomerism and isomerism, detailed experimental protocols for their characterization, and a summary of key quantitative data to facilitate comparative analysis.
Introduction to this compound Chemistry
The this compound scaffold consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, forming the pteridine ring system. The parent compound, this compound, is 2-amino-4-hydroxypteridine. In biological systems, pterins can exist in different oxidation states: fully oxidized, 7,8-dihydro, and 5,6,7,8-tetrahydro forms. The focus of this guide is on the tautomeric and isomeric variations of the oxidized this compound core, which serve as the foundation for understanding the more complex reduced forms.
Tautomerism in Pterins
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Pterins exhibit extensive tautomerism due to the presence of multiple nitrogen atoms and an amide group within the heterocyclic structure. The most well-known tautomeric equilibrium is the lactam-lactim tautomerism involving the 4-oxo group. However, several other tautomeric forms exist, and their relative stability is influenced by factors such as pH, solvent polarity, and substitution.[1]
Isomerism in Pterins
Isomerism in pterins primarily arises from the position of substituents on the pteridine ring. Most biologically active pterins are substituted at the C6 or C7 position. For instance, biothis compound (B10759762) is a 6-substituted this compound, while neothis compound (B1670844) is a derivative of the this compound biosynthetic pathway. The distinct positioning of these substituents leads to significant differences in their interaction with enzymes and other biological macromolecules.
Quantitative Data on this compound Tautomers and Isomers
The relative stability and properties of this compound tautomers can be quantified through experimental and computational methods. This section summarizes key quantitative data to aid in the comparative analysis of these species.
Relative Energies of this compound Tautomers
Computational studies using Density Functional Theory (DFT) have been instrumental in determining the relative energies of various this compound tautomers in the gas phase and in aqueous solution.[2][3]
Table 1: Calculated Relative Free Energies (ΔG) for Neutral Tautomers of this compound [3]
| Tautomer Structure | B3LYP/3-21G* (kcal/mol) | B3LYP/6-31G* (kcal/mol) | B3LYP/6-31G** (kcal/mol) |
| Lactam (N1-H, N3-H) | 0.0 | 0.0 | 0.0 |
| Lactim (N1-H, O4-H) | 9.0 | 6.8 | 5.7 |
| Tautomer C | 1.3 | 0.9 | 0.7 |
| Tautomer D(N5) | 2.9 | 4.0 | 3.7 |
| Tautomer D(N8) | 3.8 | 4.2 | 4.0 |
| Tautomer E(N3/N5) | 18.6 | 16.5 | 15.2 |
| Tautomer E(N3/N8) | 19.0 | 16.3 | 14.9 |
Note: Tautomer structures are designated based on the protonation sites.
Table 2: Calculated Relative Free Energies (ΔG) for Anionic Tautomers of 6-Methylthis compound [4]
| Tautomer Structure | Relative Energy (kcal/mol) |
| Lactam Anion | 0.0 |
| N3H, N9H Anion | 1.7 |
| Lactim Anions | ≥ 22.0 |
Acidity Constants (pKa) of Pterins
The pKa values of the ionizable protons in the this compound ring system are crucial for understanding their behavior in biological systems, which are typically buffered at physiological pH.
Table 3: Experimentally Determined and Calculated pKa Values for this compound Derivatives
| This compound Derivative | Ionizable Group | pKa Value | Reference |
| This compound | N1-H (Protonation) | ~2.2 | [1] |
| This compound | N3-H (Deprotonation) | ~7.9 | [1] |
| This compound | N8-H (Protonation) | ~ -1.5 | [2] |
| 6,8-dimethyl-N5-deazathis compound (free) | N3-H (Protonation) | ~6.6 | [5] |
| 6,8-dimethyl-N5-deazathis compound (bound to rhH2folate reductase) | N3-H (Protonation) | > 9.1 | [5] |
| Re(CO)₃(this compound)(H₂O) complex | Protonated Ligand | 3.9, 8.8 | [4] |
Spectroscopic Data
UV-Vis and NMR spectroscopy are powerful tools for distinguishing between this compound tautomers and isomers.
Table 4: UV-Visible Absorption Maxima (λmax) for this compound Derivatives
| Compound | pH | λmax (nm) | Reference |
| This compound | 6 | ~274, ~350 | [6] |
| This compound-6-carboxylic acid | 6 | ~288, ~350 | [6] |
| 6-substituted this compound isomer (pyridine derivative) | - | 371, 389 | [7] |
| 7-substituted this compound isomer (pyridine derivative) | - | 368, 385 | [7] |
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound tautomers and isomers.
Synthesis of 6- and 7-Substituted this compound Isomers
The regioselective synthesis of 6- or 7-substituted pterins can be achieved by modulating the reaction conditions of the Gabriel-Isay condensation.[5]
Protocol 3.1.1: Synthesis of 7-Substituted Pterins (Major Product) [5]
-
Reactants: A 5,6-diaminopyrimidine and an α-dicarbonyl compound.
-
Solvent: Typically a protic solvent like water or ethanol.
-
Conditions: The reaction is generally carried out under neutral or slightly acidic conditions. The more nucleophilic amino group at the C5 position of the pyrimidine preferentially attacks the more reactive carbonyl group of the dicarbonyl compound, leading to the 7-substituted isomer as the major product.
-
Work-up: The product can be isolated by filtration or crystallization after cooling the reaction mixture.
Protocol 3.1.2: Synthesis of 6-Substituted Pterins [5][6][8]
-
Reactants: A 2,5-diamino-6-(alkylamino)pyrimidin-4(3H)-one and an α-ketoaldehyde (e.g., pyruvic aldehyde).
-
Additives: Sodium bisulfite (NaHSO₃) is a key reagent to direct the synthesis towards the 6-isomer.
-
Conditions: The condensation is performed in the presence of NaHSO₃ at a controlled pH, typically around pH 4.
-
Separation: The 6-substituted this compound forms an adduct with bisulfite and precipitates out of the solution, allowing for its separation from the 7-isomer which remains in the filtrate. The pure 6-isomer can be obtained after treating the adduct to remove the bisulfite group.[6][8]
Spectroscopic Characterization
Protocol 3.2.1: pH-Dependent UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO for poorly water-soluble compounds). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). For each pH value, dilute the stock solution into the buffer to a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 500 nm for each pH sample, using the corresponding buffer as a blank.
-
Data Analysis: Plot the absorbance at specific wavelengths (where significant changes are observed) as a function of pH. The resulting titration curve can be used to determine the pKa values associated with the tautomeric and ionization equilibria.[9]
Protocol 3.2.2: ¹H and ¹³C NMR Spectroscopy for Isomer and Tautomer Identification
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate pH adjustment). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to analyze include the protons on the pyrazine ring (H6 and H7) and any exchangeable NH and OH protons. The chemical shifts and coupling patterns of H6 and H7 are particularly useful for distinguishing between 6- and 7-substituted isomers.[8]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pteridine ring are sensitive to the tautomeric form.
-
2D NMR: For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign proton and carbon signals and to identify through-bond connectivities, which helps in confirming the isomeric and tautomeric structure.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for known this compound derivatives or with predicted values from computational models. The presence of multiple sets of signals can indicate a mixture of tautomers in slow exchange on the NMR timescale.
Computational Protocol for Predicting Tautomer Stability
DFT calculations are a powerful tool for predicting the relative stability of this compound tautomers.
Protocol 3.3.1: Tautomer Stability Prediction using DFT
-
Structure Generation: Generate the 3D coordinates of all possible and chemically reasonable tautomers of the this compound molecule of interest.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[4] It is crucial to perform these calculations in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD) to better represent biological conditions.[3]
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer. The relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable tautomer can then be calculated. Tautomers with a low ΔG (typically < 3-4 kcal/mol) are considered to be significantly populated at equilibrium.[2][3]
Visualization of this compound Chemistry
Diagrams created using the DOT language are provided below to visualize key concepts in this compound chemistry.
Caption: Tautomeric equilibria of the oxidized this compound core.
Caption: Experimental workflow for this compound isomer and tautomer analysis.
Caption: Simplified overview of the tetrahydrobiothis compound (BH4) biosynthesis and recycling pathway.
Conclusion
The foundational chemistry of this compound tautomers and isomers is a rich and multifaceted field with profound implications for biology and medicine. The ability of the this compound scaffold to exist in multiple, interconverting forms underlies its diverse functional roles. For researchers and drug development professionals, a deep understanding of these fundamental principles is essential for the rational design of molecules that target this compound-dependent pathways. This technical guide has provided a comprehensive overview of the core concepts, summarized key quantitative data, and detailed experimental and computational protocols to facilitate further research in this exciting area. The continued exploration of this compound chemistry will undoubtedly lead to new discoveries and therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. | Semantic Scholar [semanticscholar.org]
- 7. Pushing at the Boundaries of this compound Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HPLC-Based Quantification of Pterins in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterins are a class of heterocyclic compounds derived from the pteridine (B1203161) ring system that play crucial roles as cofactors in various enzymatic reactions. The quantification of pterins, such as neopterin (B1670844) and biothis compound, in biological fluids like urine, plasma, and cerebrospinal fluid (CSF) is a vital diagnostic tool for monitoring immune system activation, and for the diagnosis and management of a range of metabolic and neurological disorders.[1][2] High-performance liquid chromatography (HPLC) coupled with various detection methods stands as the gold standard for the sensitive and specific measurement of these biomarkers.[1][3] This document provides detailed application notes and standardized protocols for the quantification of pterins using HPLC.
This compound Biosynthesis and its Clinical Significance
Pterins are involved in the biosynthesis of essential neurotransmitters and are indicators of cellular immune responses. Tetrahydrobiothis compound (BH4) is a critical cofactor for aromatic amino acid hydroxylases, which are essential for the synthesis of dopamine, norepinephrine, epinephrine, and serotonin.[1][4] Deficiencies in BH4 metabolism can lead to severe neurological disorders.[1][5] Neothis compound, on the other hand, is a marker of cellular immune activation, with elevated levels observed in various inflammatory and infectious diseases.[2]
Below is a diagram illustrating the general this compound biosynthetic pathway and its connection to monoamine neurotransmitter synthesis.
References
- 1. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future | MDPI [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fluorescence Spectroscopy for the Detection of Pterin Compounds
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Redox and Spectroscopic Properties of this compound of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of serum and urinary neothis compound levels in patients with various liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Clinical Significance of Serum and Urinary Neothis compound Levels in Several Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tecan.com [tecan.com]
- 6. Clinical Significance of Increased Serum Neothis compound in Chronic Kidney Failure as a Biomarker of Cell-mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gamma Interferon Is Dispensable for Neothis compound Production In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neothis compound, a Marker of Interferon-Gamma-Inducible Inflammation, Correlates with Pyridoxal-5′-Phosphate, Waist Circumference, HDL-Cholesterol, Insulin Resistance and Mortality Risk in Adult Boston Community Dwellers of Puerto Rican Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Test Guide Mobile [testguide.adhb.govt.nz]
- 11. lhsc.on.ca [lhsc.on.ca]
- 12. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Identification of Pterin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pterin derivatives are a class of heterocyclic compounds that play crucial roles in a multitude of biological processes.[1] Unconjugated pterins, such as neothis compound (B1670844) and biothis compound (B10759762), serve as important biomarkers for monitoring immune system activation, inflammation, and oxidative stress.[1][2] The analysis of these molecules is critical in the study of various diseases, including inborn errors of metabolism that lead to pediatric neurotransmitter diseases.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of this compound derivatives in complex biological matrices like cerebrospinal fluid (CSF), urine, and plasma.[2][3][5] This document provides detailed protocols and application notes for the identification and quantification of key this compound derivatives using LC-MS/MS.
The principle of this methodology relies on the separation of pterins using liquid chromatography, followed by their detection with a tandem mass spectrometer. The high selectivity of the Multiple Reaction Monitoring (MRM) mode enables precise quantification by monitoring specific precursor-to-product ion transitions, even in complex samples.[1] To ensure accuracy and precision, stable isotope-labeled internal standards are employed to correct for matrix effects and variations during sample preparation and analysis.[1][2][3]
Experimental Workflow
The general workflow for the analysis of this compound derivatives by LC-MS/MS involves several key stages, from sample collection and preparation to data acquisition and analysis. The following diagram illustrates a typical experimental workflow.
Caption: A generalized experimental workflow for the analysis of this compound derivatives using LC-MS/MS.
Detailed Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the biological matrix and the specific this compound derivatives being analyzed.
a) Cerebrospinal Fluid (CSF) [2]
-
Prepare a calibration curve in water containing 0.2% Dithiothreitol (DTT) over a range of 3 to 200 nmol/L for each this compound analyte.
-
Prepare an internal standard solution of ¹⁵N-labeled BH4, ¹⁵N-labeled BH2, and ¹⁵N-labeled neothis compound in water with 0.2% DTT at a final concentration of 100 nmol/L each.
-
In a 1.5 mL microcentrifuge tube, combine 210 µL of the internal standard solution with 30 µL of blank, standard, control, or patient CSF sample.
-
Vortex the mixture and transfer it to a microtiter plate for LC-MS/MS analysis.
-
Perform an oxidation step using MnO₂.
-
Filter the sample.
-
Dilute the filtered sample directly in the mobile phase.
-
For the analysis of reduced forms, protection from light and heat is crucial as pteridines can degrade quickly.[7] Urine samples should be collected and wrapped in foil.[7]
c) Plasma and Tissues [8]
-
For plasma, collect blood in heparinized tubes.
-
For tissues, rapidly excise and immediately freeze on dry ice or in liquid nitrogen, then store at -80°C.
-
Add 200 µL of 0.1 M hydrochloric acid containing an internal standard (e.g., 20 ng/ml rhamnothis compound) to the thawed tissue (approximately 2-3 mg) or plasma (50 µL) in a microcentrifuge tube.[8]
-
Proceed with homogenization for tissue samples, followed by acidic oxidation and potentially solid-phase extraction (SPE).[8][9]
Liquid Chromatography
Chromatographic separation is essential for resolving isomeric pterins and separating them from matrix components.
-
Column: A reversed-phase C18 column or a HILIC column can be used. For instance, a LUNA amino column has been successfully employed for the separation of 6- and 7-positional isomers of biothis compound and neothis compound.[5][6]
-
Mobile Phase: A typical mobile phase consists of a binary gradient system:
-
Flow Rate: A flow rate of 0.20 mL/min is commonly used.[10]
-
Column Temperature: The column is typically maintained at 40°C.[10]
-
Injection Volume: 10 µL of the processed sample is injected for analysis.[10]
Mass Spectrometry
Tandem mass spectrometry is used for the sensitive and specific detection of this compound derivatives.
-
Ionization Mode: Positive electrospray ionization (+ESI) is commonly used as this compound derivatives exhibit intense protonated molecular ions under these conditions.[10][11]
-
Ion Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for each analyte and internal standard are optimized by continuous infusion of pure compounds.[11]
Quantitative Data
The following tables summarize the mass spectrometric parameters and performance data for the analysis of key this compound derivatives.
Table 1: Mass Spectrometry Parameters for this compound Derivatives
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Neothis compound | - | 254.1 | 196.1 | 40 | 25 |
| Biothis compound | - | 238.1 | 178.1 | 40 | 20 |
| Sepiathis compound (B94604) | - | 236.1 | 193.1 | 30 | 20 |
| Tetrahydrobiothis compound (B1682763) (BH4) | - | 242.1 | 178.1 | 40 | 20 |
| Dihydrobiothis compound (BH2) | - | 240.1 | 178.1 | 40 | 20 |
| ¹⁵N₅-Neothis compound (IS) | - | 259.1 | 201.1 | 40 | 25 |
| ¹⁵N₅-Biothis compound (IS) | - | 243.1 | 183.1 | 40 | 20 |
| ¹⁵N₅-BH4 (IS) | - | 247.1 | 183.1 | 40 | 20 |
| ¹⁵N₅-BH2 (IS) | - | 245.1 | 183.1 | 40 | 20 |
Data synthesized from multiple sources. Specific retention times are column and method dependent.
Table 2: Method Performance Data
| Analyte | Linear Range (nmol/L) | Limit of Detection (LOD) (pg/mL) | Analytical Imprecision (%) |
| Neothis compound | 3 - 200[2][3][4] | 7 - 360[5][6] | < 14.4[2][3][4] |
| Biothis compound | 3 - 200[2][3][4] | 7 - 360[5][6] | < 14.4[2][3][4] |
| Sepiathis compound | 3 - 200[2][3][4] | - | < 14.4[2][3][4] |
| Tetrahydrobiothis compound (BH4) | 3 - 200[2][3][4] | - | < 14.4[2][3][4] |
| Dihydrobiothis compound (BH2) | 3 - 200[2][3][4] | - | < 14.4[2][3][4] |
This compound Biosynthetic Pathway and its Significance
The analysis of this compound derivatives is crucial for diagnosing and monitoring inborn errors of the this compound biosynthetic pathway, which can lead to severe neurological disorders.[12] The following diagram illustrates a simplified overview of this pathway and the enzymes involved.
Caption: Simplified this compound biosynthetic pathway and the role of BH4 as a cofactor.
Defects in enzymes such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydrothis compound synthase (PTPS), and sepiathis compound reductase (SR) can lead to a deficiency in tetrahydrobiothis compound (BH4).[4] BH4 is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. Therefore, the accurate measurement of this compound derivatives in biological fluids is vital for the differential diagnosis of these metabolic disorders.[4][13]
Conclusion
The LC-MS/MS methods described provide a robust and sensitive platform for the quantitative analysis of this compound derivatives in various biological matrices. The detailed protocols and data presented in these application notes can be adapted by researchers and clinicians for the study of diseases related to this compound metabolism and for monitoring therapeutic interventions. The use of stable isotope-labeled internal standards and the high selectivity of MS/MS detection ensure reliable and accurate results, which are crucial for both basic research and clinical diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway. | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of six pterins in urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 7. chl.co.nz [chl.co.nz]
- 8. Determination of neothis compound and biothis compound by liquid chromatography coupled to tandem mass spectrometry (LC-M... [protocols.io]
- 9. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of All Forms of Biothis compound and Neothis compound in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesizing Novel Pterin Analogs for Therapeutic Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel pterin analogs for therapeutic purposes. Pteridines, a class of heterocyclic compounds, are crucial in numerous biological processes, and their analogs have emerged as promising candidates for drug development in oncology, infectious diseases, and inflammatory conditions.[1][2] This guide covers key synthetic strategies, detailed experimental protocols, and data presentation for the effective development of these compounds.
Therapeutic Targets and Signaling Pathways
This compound analogs exert their therapeutic effects by targeting key enzymes in critical cellular pathways. Understanding these targets and pathways is fundamental to designing effective novel analogs.
Folate Biosynthesis Pathway (Antimicrobial Target)
A primary target for antimicrobial this compound analogs is the folate biosynthesis pathway, which is essential for bacterial survival. Dihydropteroate (B1496061) synthase (DHPS) is a key enzyme in this pathway that is not present in humans, making it an excellent target for selective toxicity.[3][4] Sulfonamides, a class of antibiotics, mimic p-aminobenzoic acid (pABA) to inhibit DHPS.[3] Novel this compound analogs are being designed to bind to the this compound-binding site of DHPS, offering an alternative strategy to overcome sulfonamide resistance.[3][4]
Caption: Folate biosynthesis pathway highlighting the inhibitory action of this compound analogs and sulfonamides on DHPS.
Dihydrofolate Reductase (Anticancer Target)
Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotic and eukaryotic cells, responsible for regenerating tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids.[5] Inhibition of DHFR disrupts DNA synthesis and cell division, making it a well-established target for anticancer drugs like methotrexate, which is itself a pteridine (B1203161) derivative.[5][6] Novel this compound analogs are being developed to offer improved selectivity and overcome resistance to existing DHFR inhibitors.[5]
Receptor Tyrosine Kinases (Anticancer Target)
Pteridine-based derivatives have also been designed as dual inhibitors of key signaling proteins in cancer, such as the epidermal growth factor receptor (EGFR) and the BRAF V600E mutant protein.[7] These proteins are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dual inhibition offers a strategy to combat drug resistance that can arise from targeting a single pathway.[7]
Caption: Simplified EGFR/BRAF signaling pathway showing dual inhibition by a pteridine-based analog.
Synthesis of Novel this compound Analogs
The synthesis of this compound analogs often involves multi-step processes. Solubility can be a significant challenge, as the this compound ring system is often insoluble in many organic solvents.[8] A common strategy is to perform reactions on a soluble precursor before the final cyclization to form the this compound ring.[8]
Common Synthetic Methodologies
Several established methods are used for the synthesis of the pteridine core:
-
Gabriel-Isay Condensation : This is a widely used method involving the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[9] The choice of the dicarbonyl compound allows for a wide variety of substituents to be introduced at the 6- and 7-positions of the this compound ring.[9]
-
Polonovski-Boon Cyclization : This method provides a regioselective route to synthesize semi-reduced dihydrothis compound derivatives.[9]
-
Timmis Reaction : Another regioselective option for this compound synthesis initiated by the condensation between an amino and a keto moiety.[9]
-
Cross-Coupling Reactions : Modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are employed to further functionalize the this compound core, for example, at the C6 position, allowing for the introduction of aryl or alkynyl groups.[6][10]
General Synthetic Workflow
A generalized workflow for the synthesis and evaluation of novel this compound analogs is outlined below.
Caption: General workflow for the synthesis and biological evaluation of novel this compound analogs.
Experimental Protocols
Protocol: Synthesis of a 6-Substituted this compound Analog via Suzuki Cross-Coupling
This protocol is adapted from methodologies for the functionalization of a this compound core.[6][10]
Materials:
-
6-Tosylthis compound derivative (Compound 2 in some literature)[10]
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., XPhos)
-
Base (e.g., K3PO4)
-
Solvent (e.g., dry DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the 6-tosylthis compound derivative (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), the ligand (0.1 equivalents), and the base (3 equivalents).
-
Add the dry solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Characterize the final product by NMR and mass spectrometry.
Protocol: DHPS Enzyme Inhibition Assay
This protocol is for determining the inhibitory activity of synthesized this compound analogs against DHPS.
Materials:
-
Purified DHPS enzyme
-
Dihydrothis compound pyrophosphate (DHPP)
-
p-Aminobenzoic acid (pABA)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Synthesized this compound analog inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound analog inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, DHPS enzyme, and varying concentrations of the inhibitor.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrates, DHPP and pABA.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific detection method will depend on the assay format (e.g., coupling the reaction to a subsequent enzymatic step that produces a colored or fluorescent product).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol: Anti-proliferative Activity Assay (e.g., on Cancer Cell Lines)
This protocol is for evaluating the effect of this compound analogs on the growth of cancer cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Synthesized this compound analog inhibitors
-
Cell proliferation reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound analog inhibitors and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: Inhibitory Activity of this compound-Sulfonamide Conjugates against B. anthracis DHPS
| Compound | Conjugate | IC50 (µM) |
| 15 | This compound-Sulfamethoxazole | 3.4 |
| 19 | This compound-Sulfadimethoxine | 1.9 |
| 22 | This compound-Sulfanilamide | > 50 |
Data adapted from literature describing this compound-sulfa conjugates. The IC50 values represent the concentration of the compound required to inhibit 50% of the DHPS enzyme activity.[11]
Table 2: Anti-proliferative Activity of Purine/Pteridine Derivatives
| Compound | Scaffold | GI50 (nM) | EGFR IC50 (nM) |
| 5a | Purine-based | 38 | 87 |
| 5e | Purine-based | 46 | 98 |
| 7e | Pteridine-based | 44 | 92 |
| Erlotinib | (Reference Drug) | - | 80 |
Data adapted from a study on dual inhibitors of EGFR and BRAFV600E. The GI50 values represent the concentration for 50% growth inhibition in cancer cell lines.[7]
Table 3: Michaelis-Menten Constants (Kₘ) for this compound Isomers
| Compound | Enzyme | Kₘ (µM) |
| Tetrahydrobiothis compound | Phenylalanine Hydroxylase | 2.5 |
| Tetrahydroprimathis compound | Phenylalanine Hydroxylase | 50 |
| Tetrahydrobiothis compound | Dihydropteridine Reductase | 10 |
| Tetrahydroprimathis compound | Dihydropteridine Reductase | 50 |
A higher Kₘ value indicates a lower binding affinity. This data shows that the natural cofactor, tetrahydrobiothis compound, has a significantly higher affinity for these enzymes compared to its isomer, tetrahydroprimathis compound.[12]
References
- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Studies of this compound-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pushing at the Boundaries of this compound Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.valpo.edu [scholar.valpo.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: Pterins as Biomarkers for Immune System Activation
References
- 1. The role of neothis compound as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neothis compound: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interferon-gamma enhances biosynthesis of pterins in peripheral blood mononuclear cells by induction of GTP-cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Immune response-associated production of neothis compound. Release from macrophages primarily under control of interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 8. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiothis compound Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neothis compound, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Serum Levels of the Immune Activation Marker Neothis compound Change With Age and Gender and Are Modified by Race, BMI, and Percentage of Body Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GCH1 gene: MedlinePlus Genetics [medlineplus.gov]
- 14. Neothis compound as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]
- 15. Liquid-chromatographic measurement of biothis compound and neothis compound in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CSF Neothis compound Levels Are Elevated in Various Neurological Diseases and Aging | MDPI [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. academic.oup.com [academic.oup.com]
- 19. scilit.com [scilit.com]
Application Note: Pterin Analysis for the Diagnosis of Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction Pterins are a class of heterocyclic compounds derived from the pteridine (B1203161) ring system. Unconjugated pterins, particularly neopterin (B1670844) and biothis compound, are critical biomarkers in the diagnosis and monitoring of various metabolic disorders. The most significant of these is Tetrahydrobiothis compound (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] As such, BH4 is indispensable for the metabolism of phenylalanine and the synthesis of key neurotransmitters like dopamine (B1211576) and serotonin.[2] Genetic defects in the enzymes responsible for the biosynthesis or regeneration of BH4 lead to a group of rare metabolic disorders, often characterized by hyperphenylalaninemia (HPA) and severe neurological dysfunction if left untreated.[3][4] Analysis of this compound profiles in biological fluids like urine, cerebrospinal fluid (CSF), and dried blood spots (DBS) is a cornerstone of the differential diagnosis of these conditions, allowing for prompt and appropriate therapeutic intervention.[5][6]
The Tetrahydrobiothis compound (BH4) Metabolic Pathway
Intracellular BH4 levels are regulated by three interconnected pathways: the de novo biosynthesis pathway, a salvage pathway, and a recycling pathway.
-
De novo Biosynthesis: This is the primary pathway for BH4 production, starting from guanosine (B1672433) triphosphate (GTP). A series of enzymatic reactions catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydrothis compound synthase (PTPS), and sepiathis compound (B94604) reductase (SR) converts GTP into BH4.[1]
-
Salvage Pathway: This pathway can generate BH4 from sepiathis compound, an intermediate that can be formed from precursors of the de novo pathway.
-
Recycling Pathway: During the hydroxylation of amino acids, BH4 is oxidized. The recycling pathway, involving the enzymes this compound-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR), is crucial for regenerating the active BH4 cofactor.[7]
Deficiencies in any of the enzymes in these pathways (GTPCH, PTPS, SR, PCD, DHPR) can disrupt BH4 homeostasis, leading to disease.[2]
References
- 1. Disorders of tetrahydrobiothis compound metabolism and their treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FFTEN - Overview: Tetrahydrobiothis compound and Neothis compound Profile (BH4, N) [mayocliniclabs.com]
- 3. researchgate.net [researchgate.net]
- 4. oklahoma.gov [oklahoma.gov]
- 5. Screening for tetrahydrobiothis compound deficiencies using dried blood spots on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrobiothis compound deficiencies: Lesson from clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Colors Within: Protocols for Pterin Extraction from Insect Tissues
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pterins are a class of heterocyclic compounds derived from pteridine (B1203161) that play diverse and crucial roles in the biology of insects. They are responsible for the vibrant red, orange, and yellow pigmentation in many species, serving as important visual signals for mating and defense. Beyond their function as pigments, pterins are also involved in vital metabolic processes, acting as cofactors for enzymes, participating in immune responses, and contributing to photoreception. The extraction and quantification of pterins from insect tissues are essential for a wide range of research areas, including chemical ecology, physiology, genetics, and the discovery of novel bioactive compounds. This document provides detailed protocols for the extraction of pterins from insect tissues, along with data on their stability and analytical quantification.
Data Presentation
The following tables summarize key quantitative data related to pterin extraction and analysis. It is important to note that extraction efficiencies and stability can be highly dependent on the specific this compound, insect species, and tissue type.
Table 1: Solubility of Common Pterins
| This compound | Water | Alkaline Solutions (pH > 9) | Organic Solvents | Reference |
| General Pterins | Minimally soluble | Slightly soluble | Minimally soluble in most | [1] |
| Erythrothis compound | Insoluble | Soluble | Soluble in DMSO | [2] |
| Biothis compound | Soluble | Soluble | Insoluble in ethanol, acetone | [3] |
| Neothis compound | Soluble | Soluble | Insoluble in ethanol, acetone | [3] |
| Xanthothis compound | Very slightly soluble | Soluble | Insoluble in ethanol, ether | [3] |
Table 2: Stability of Pterins Under Various Conditions
| This compound | Condition | Stability | Reference |
| General Pterins | Exposure to light and heat | Prone to degradation | [1] |
| Reduced Pterins (e.g., Dihydrobiothis compound) | Contact with air | Easily oxidized | [1] |
| Neothis compound and this compound in Urine | Room temperature in the dark | Stable for a few days | [4] |
| Neothis compound and this compound in Urine | -20°C | Stable for several weeks | [4] |
| Reduced Pterins in Serum | 4°C | Total loss within 5 days | [4] |
Experimental Protocols
Two primary protocols are presented below: a general method for the extraction of a broad range of pterins, and a specific protocol optimized for drosopterins from Drosophila heads.
Protocol 1: General this compound Extraction from Insect Tissues
This protocol is suitable for the extraction of a wide array of pterins from various insect tissues for subsequent analysis by HPLC or spectrophotometry.
Materials:
-
Insect tissue (e.g., heads, wings, whole body)
-
Homogenizer (e.g., Potter-Elvehjem, bead beater)
-
Microcentrifuge tubes
-
Centrifuge
-
Extraction Buffer: 0.1 M NaOH or a buffer of choice (e.g., phosphate (B84403) buffer with a reducing agent like dithiothreitol (B142953) for reduced pterins)
-
Liquid nitrogen
-
HPLC or spectrophotometer
Procedure:
-
Sample Collection and Storage: Immediately freeze collected insect tissues in liquid nitrogen to halt enzymatic activity.[3] For long-term storage, keep samples at -80°C.[3]
-
Homogenization:
-
Weigh the frozen insect tissue.
-
In a pre-chilled homogenizer, add the tissue and an appropriate volume of cold extraction buffer (e.g., 10 volumes of buffer to tissue weight).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted pterins.
-
If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Analysis:
Protocol 2: Extraction of Drosopterins from Drosophila Heads
This protocol is specifically tailored for the extraction of red eye pigments (drosopterins) from the heads of Drosophila melanogaster.
Materials:
-
Drosophila melanogaster heads
-
Acidified Butanol: n-Butanol acidified with 0.1% (v/v) HCl
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or TLC apparatus
Procedure:
-
Sample Preparation:
-
Collect Drosophila heads by flash-freezing flies in liquid nitrogen and vortexing to separate heads from bodies.
-
Isolate the heads using a fine sieve.
-
-
Extraction:
-
Place a known number of heads (e.g., 10-20) into a microcentrifuge tube.
-
Add 200 µL of acidified butanol to the tube.
-
Vortex vigorously for 1-2 minutes to disrupt the tissues and extract the pigments.
-
-
Centrifugation:
-
Centrifuge the mixture at 12,000 x g for 5 minutes to pellet the head debris.
-
-
Supernatant Collection:
-
Carefully transfer the colored supernatant to a clean tube.
-
-
Quantification:
-
The extracted drosopterins can be quantified by measuring the absorbance of the supernatant at their characteristic wavelength (around 482 nm).
-
Alternatively, the extract can be spotted on a thin-layer chromatography (TLC) plate for separation and identification of different pteridine components.[7][8][9]
-
Mandatory Visualization
The following diagrams illustrate the pteridine biosynthesis pathway in Drosophila melanogaster and a general experimental workflow for this compound extraction.
Caption: Pteridine biosynthesis pathway in Drosophila melanogaster.
Caption: General workflow for this compound extraction from insect tissues.
References
- 1. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchworks.creighton.edu]
- 3. benchchem.com [benchchem.com]
- 4. ovid.com [ovid.com]
- 5. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]
- 6. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pigment patterns in mutants affecting the biosynthesis of pteridines and xanthommatin in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of pteridines from heads of Drosophila melanogaster by a modified thin-layer chromatography procedure | CoLab [colab.ws]
Application Notes and Protocols for the Development of Enzyme Assays for Pterin-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and implementing enzyme assays for several key pterin-dependent enzymes: Dihydrofolate Reductase (DHFR), Nitric Oxide Synthase (NOS), Phenylalanine Hydroxylase (PAH), and Pteridine Reductase (PTR1). This document includes detailed experimental protocols, quantitative data for enzyme kinetics and inhibition, and visual representations of relevant pathways and workflows to facilitate research and drug discovery efforts targeting these important enzymes.
Dihydrofolate Reductase (DHFR) Assays
Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[1][2] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and bacterial infections.[2]
Spectrophotometric Assay for DHFR Activity
This protocol describes a standard method for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[3]
-
Reagent Preparation:
-
DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 6.5-7.5.[3]
-
DHFR Enzyme: Purified recombinant DHFR or lysate from cells/tissues.
-
Substrate Solution: 10 mM Dihydrofolic acid (DHF) stock solution. It is important to prepare this fresh.[3]
-
Cofactor Solution: 10 mM NADPH stock solution.
-
Inhibitor Solution (for inhibition assays): Prepare a stock solution of the inhibitor (e.g., 10 mM Methotrexate (B535133) in DMSO) and perform serial dilutions to the desired concentrations.[3]
-
-
Assay Procedure (per 1 mL reaction):
-
In a suitable cuvette, combine:
-
For inhibition assays, add the desired volume of the diluted inhibitor solution and pre-incubate for 10-15 minutes at room temperature. For the uninhibited control, add the same volume of the vehicle (e.g., DMSO).[3]
-
Initiate the reaction by adding 10 µL of the DHF substrate solution (for a final concentration of approximately 70-100 µM).[3]
-
Immediately mix the solution and begin recording the absorbance at 340 nm at regular intervals using a spectrophotometer. The absorbance will decrease as NADPH is oxidized to NADP+.[3]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
High-Throughput Screening (HTS) of DHFR Inhibitors using Fluorescence Polarization
This protocol outlines a fluorescence polarization (FP) based assay suitable for high-throughput screening of DHFR inhibitors. The assay relies on the competition between a fluorescently labeled DHFR inhibitor (e.g., fluorescein-methotrexate, F-MTX) and unlabeled test compounds for binding to the DHFR enzyme.[2]
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.5.
-
DHFR Enzyme: Prepare a 3X stock solution of DHFR in assay buffer (e.g., 15 nM for a final concentration of 5 nM).[2]
-
Fluorescent Probe (F-MTX): Prepare a 3X stock solution of F-MTX in assay buffer. The optimal concentration is typically near its Kd value.[2]
-
Test Compounds/Inhibitors: Prepare serial dilutions of test compounds and a known inhibitor (e.g., Methotrexate) at 3X their final desired concentrations.[2]
-
-
Assay Procedure (in a 96- or 384-well black plate):
-
Add 40 µL of assay buffer to each well.[2]
-
Add 20 µL of the 3X inhibitor/test compound dilutions to the appropriate wells. Include a "no inhibitor" control.[2]
-
Add 20 µL of the 3X DHFR solution to all wells.[2]
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Add 20 µL of the 3X F-MTX solution to all wells to initiate the competition reaction. The final volume in each well will be 100 µL.[2]
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the reaction to reach equilibrium.[2]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation at ~485 nm and emission at ~520-535 nm for fluorescein.[2]
-
A decrease in mP indicates displacement of F-MTX by the test compound.
-
Plot the change in mP against the concentration of the test compound to determine the IC50 value.
-
The quality of the HTS assay can be assessed by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4]
-
Quantitative Data for DHFR
| Parameter | Enzyme Source | Substrate/Inhibitor | Value | Assay Conditions | Reference |
| Km (DHF) | Drosophila melanogaster | Dihydrofolate | 0.3 µM | pH not specified | [5] |
| Km (NADPH) | Drosophila melanogaster | NADPH | 5.2 µM | pH not specified | [5] |
| Km (DHF) | Human Liver | Dihydrofolate | 0.05 µM | pH not specified | [6] |
| Vmax | Human Liver | Dihydrofolate | 0.016 - 0.075 µmol/min | pH not specified | [6] |
| IC50 | Human DHFR | Methotrexate | ~24 nM | Enzymatic assay | [3] |
| IC50 | Daoy cancer cells | Methotrexate | 95 nM | Cell-based assay | [3][7] |
| IC50 | Saos-2 cancer cells | Methotrexate | 35 nM | Cell-based assay | [3][7] |
| IC50 | Pneumocystis carinii | Piritrexim | 0.038 µM | Not specified | [8] |
| IC50 | Toxoplasma gondii | Piritrexim | 0.011 µM | Not specified | [8] |
| IC50 | Human DHFR | Trimetrexate | 4.74 nM | Not specified | [8] |
DHFR Signaling Pathway and Assay Workflow
References
- 1. A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-NAME hydrochloride | NO Synthase | NOS | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Kinetic characterization of dihydrofolate reductase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Tracing Metabolic Pathways Using Radiolabeled Pterins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterins are a class of heterocyclic compounds that play crucial roles as cofactors in a variety of metabolic pathways. The most well-known pterin is tetrahydrobiothis compound (B1682763) (BH4), an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters (dopamine, norepinephrine, and serotonin) and for nitric oxide synthases (NOS).[1] Dysregulation of this compound metabolism has been implicated in numerous diseases, including phenylketonuria (PKU), cardiovascular diseases, and neurological disorders.
Radiolabeled pterins are invaluable tools for elucidating the intricacies of these metabolic pathways in vitro and in vivo. By tracing the fate of these radiolabeled molecules, researchers can gain insights into their synthesis, uptake, distribution, and degradation. This information is critical for understanding disease mechanisms and for the development of novel therapeutic interventions. These application notes provide detailed protocols for the synthesis and use of radiolabeled pterins to trace their metabolic pathways.
I. Synthesis of Radiolabeled Pterins
The synthesis of radiolabeled pterins can be achieved through enzymatic or chemical methods. Enzymatic synthesis offers high stereospecificity, yielding the biologically active (6R)-isomer of tetrahydrobiothis compound.
Protocol 1: Enzymatic Synthesis of U-¹⁴C-Tetrahydrobiothis compound from [U-¹⁴C]GTP
This protocol is based on the method described by Oyama et al. and utilizes a coupled enzymatic reaction to convert [U-¹⁴C]Guanosine triphosphate (GTP) to --INVALID-LINK---tetrahydrobiothis compound ([¹⁴C]BH4).[2]
Materials:
-
[U-¹⁴C]GTP (specific activity ~450 Ci/mol)
-
E. coli GTP cyclohydrolase I
-
Rat 6-pyruvoyl-tetrahydrothis compound synthase
-
Rat sepiathis compound (B94604) reductase
-
NADPH
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Procedure:
-
Reaction Mixture Preparation: In a single reaction vessel, combine the following in Tris-HCl buffer (pH 7.4):
-
[U-¹⁴C]GTP
-
GTP cyclohydrolase I
-
6-pyruvoyl-tetrahydrothis compound synthase
-
Sepiathis compound reductase
-
NADPH (in molar excess to [U-¹⁴C]GTP)
-
DTT (to maintain a reducing environment)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-3 hours. The coupled reaction allows for the direct conversion of GTP to BH4 without the need to isolate unstable intermediates.
-
Purification:
-
Terminate the reaction by adding a small volume of acid (e.g., perchloric acid) to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column) for purification.
-
Monitor the elution of [¹⁴C]BH4 using a radioactivity detector.
-
-
Quantification and Storage:
-
Collect the fractions containing the radiolabeled BH4.
-
Determine the concentration and specific activity using a liquid scintillation counter and by measuring the UV absorbance of a known standard.
-
The enzymatic synthesis typically yields [¹⁴C]BH4 with a specific activity of approximately 450 Ci/mol and an overall yield of over 60%.[2]
-
Store the purified [¹⁴C]BH4 in an acidic solution (e.g., 0.1 M HCl) at -80°C to prevent oxidation.
-
II. In Vitro Applications: Tracing this compound Metabolism in Cell Culture
Radiolabeled pterins can be used to study their uptake, metabolism, and the regulation of their biosynthetic pathways in various cell types.
Protocol 2: Tracing the De Novo Synthesis of Tetrahydrobiothis compound in Cultured Endothelial Cells using [U-¹⁴C]GTP
This protocol outlines a method to measure the de novo synthesis of BH4 from its radiolabeled precursor, GTP, in cultured endothelial cells.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
[U-¹⁴C]GTP
-
Trichloroacetic acid (TCA)
-
Acidic iodine solution (I₂ in KI)
-
Ascorbic acid
-
HPLC system with fluorescence and radioactivity detectors
Procedure:
-
Cell Culture: Culture endothelial cells to near confluency in appropriate multi-well plates.
-
Radiolabeling:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh medium containing [U-¹⁴C]GTP. The final concentration and specific activity should be optimized for the specific cell type and experimental question.
-
Incubate the cells for a defined period (e.g., 2, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Metabolite Extraction:
-
After incubation, remove the radiolabeled medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a solution of 10% TCA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Oxidation and Sample Preparation:
-
Transfer the supernatant to a new tube.
-
To measure total biopterins (BH4 and its oxidized forms), oxidize the samples by adding an acidic iodine solution. This converts all reduced pterins to the fluorescent biothis compound (B10759762).
-
After a brief incubation in the dark, quench the excess iodine by adding ascorbic acid.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a reverse-phase HPLC column.
-
Use a fluorescence detector to identify and quantify the biothis compound peak based on the retention time of a known standard.
-
Use an in-line radioactivity detector to confirm that the fluorescent peak corresponds to the radiolabeled product.
-
-
Data Analysis:
-
Calculate the amount of [¹⁴C]biothis compound synthesized per unit of protein or per cell number.
-
Compare the results across different experimental conditions (e.g., with and without stimuli that affect BH4 synthesis).
-
III. In Vivo Applications: Tracing this compound Distribution and Metabolism in Animal Models
Radiolabeled pterins are essential for studying the whole-body distribution, pharmacokinetics, and metabolic fate of these compounds in living organisms.
Protocol 3: Quantitative Whole-Body Biodistribution of [¹⁴C]Tetrahydrobiothis compound in Mice
This protocol describes a method to determine the tissue distribution of intravenously administered [¹⁴C]BH4 in mice.
Materials:
-
[¹⁴C]Tetrahydrobiothis compound, purified and dissolved in a sterile, injectable vehicle (e.g., saline with a small amount of acid for stabilization).
-
Mice (specify strain, age, and sex).
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for intravenous injection.
-
Dissection tools.
-
Gamma counter or liquid scintillation counter.
-
Tissue solubilizer and scintillation cocktail.
Procedure:
-
Animal Preparation and Injection:
-
Anesthetize the mice using isoflurane.
-
Inject a known amount of [¹⁴C]BH4 (e.g., 45 µg/kg) intravenously via the tail vein.[3] Record the exact amount of radioactivity injected for each mouse.
-
-
Tissue Harvesting:
-
At predetermined time points after injection (e.g., 15 min, 1 hr, 4 hr, 24 hr), euthanize the mice by an approved method.
-
Immediately collect blood via cardiac puncture.
-
Dissect and collect organs of interest (e.g., liver, kidney, brain, heart, lungs, spleen).
-
Rinse the organs briefly in cold saline to remove excess blood, blot dry, and weigh them.
-
-
Sample Processing and Radioactivity Measurement:
-
Place each tissue sample in a separate, pre-weighed vial.
-
Homogenize the tissues. For solid tissues, add a tissue solubilizer and incubate until the tissue is dissolved.
-
Add a scintillation cocktail to each vial.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
Also, measure the radioactivity in a known standard of the injected [¹⁴C]BH4 to calculate the total injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Radioactivity in organ / Weight of organ in g) / Total injected radioactivity * 100
-
Present the data in a table for comparison across different tissues and time points.
-
IV. Data Presentation
Table 1: Normal this compound Levels in Human Urine
| This compound | Average Excretion (picomoles/mg creatinine) |
| Biothis compound | 9104[4] |
| Neothis compound | 6018[4] |
| Xanthothis compound | 6561[4] |
| This compound | 1136[4] |
| Isoxanthothis compound | 636[4] |
| This compound-6-carboxylate | 483[4] |
| 6-Hydroxymethylthis compound | 315[4] |
Table 2: Qualitative Biodistribution of [¹⁴C]Tetrahydrobiothis compound in Adult Mice
| Organ/Tissue | Radioactivity Accumulation |
| Liver | High[3] |
| Kidney | High[3] |
| Brain | Low[3] |
| Adrenal Medulla | Low[3] |
| Bone Marrow | Low[3] |
V. Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
The de novo biosynthesis of tetrahydrobiothis compound (BH4) from GTP is a three-step enzymatic pathway.
Caption: De novo biosynthesis pathway of tetrahydrobiothis compound.
Experimental Workflow for In Vivo Biodistribution Study
This workflow outlines the key steps in determining the tissue distribution of a radiolabeled this compound.
Caption: In vivo biodistribution experimental workflow.
A this compound-Dependent Signaling Pathway (Bacterial Model)
While a direct this compound-dependent signaling pathway in mammals is not well-established, a pathway in Agrobacterium tumefaciens provides a model for how pterins can act as signaling molecules.[5][6]
Caption: A bacterial this compound-dependent signaling pathway.
References
- 1. This compound-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of 6R-[U-14C]tetrahydrobiothis compound from [U-14C]GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A this compound-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A this compound-Dependent Signaling Pathway Regulates a Dual-Function Diguanylate Cyclase-Phosphodiesterase Controlling Surface Attachment in Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrochemical Detection of Pterin Redox States
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pterins are a class of heterocyclic compounds that play crucial roles in a wide range of biological processes.[1][2] Their functions are intrinsically linked to their oxidation state, with three primary forms existing in biological systems: the fully reduced tetrahydro- state, the semi-reduced dihydro- state, and the fully oxidized state.[3][4] Tetrahydrobiopterin (B1682763) (BH4), the fully reduced form, is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin.[5] The oxidation of BH4 to dihydrobiothis compound (BH2) can uncouple NOS, leading to oxidative stress, a key factor in various diseases.[6]
Given the significance of the BH4/BH2 ratio as a biomarker for endothelial dysfunction and oxidative stress, accurate quantification of these this compound redox states is critical for disease diagnosis and drug development.[6][7] Electrochemical detection, particularly when coupled with High-Performance Liquid Chromatography (HPLC-ECD), offers a highly sensitive and direct method for measuring these redox-active compounds.[5][8] This application note provides detailed protocols and data for the electrochemical analysis of this compound redox states.
This compound Redox Chemistry
Pterins undergo reversible two-electron, two-proton (2e⁻, 2H⁺) reactions to interconvert between their different redox states.[3] The fully reduced 5,6,7,8-tetrahydrothis compound (e.g., BH4) is oxidized to an unstable quinonoid dihydrothis compound (q-BH2), which then rapidly rearranges to the more stable 7,8-dihydrothis compound (B103510) (BH2).[3][9] Further oxidation leads to the fully oxidized this compound (e.g., Biothis compound).
Caption: Interconversion of the main redox states of pterins.
Quantitative Analysis of Pterins
Several methods are available for the quantification of pterins, each with distinct advantages and limitations. HPLC-ECD is a powerful technique that combines the separation power of liquid chromatography with the high sensitivity of electrochemical detection for direct measurement of reduced pterins.[7][8]
Table 1: Comparison of this compound Quantification Methods
| Parameter | HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) | HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry) | ELISA (Enzyme-Linked Immunosorbent Assay) |
|---|---|---|---|
| Principle | Chromatographic separation followed by detection of the electrochemical oxidation/reduction of the analyte.[7] | Chromatographic separation followed by mass-based detection for high specificity.[7] | Antigen-antibody binding in a competitive assay format.[7] |
| Specificity | High. Relies on both retention time and specific electrochemical properties.[7] | Very High. Can distinguish between structurally similar pterins and isomers.[7] | Moderate to High. Specificity depends on the antibody; potential for cross-reactivity.[7] |
| Sensitivity (LOQ) | High (e.g., 60 fmol for BH4).[7] | High (e.g., 1 nM for BH2).[7] | Very High (e.g., 11.31 pg/mL to 18.75 pg/mL).[7] |
| Measurement | Direct measurement of reduced forms (BH4, BH2).[8] | Simultaneous measurement of multiple pterins.[7] | Measures a single analyte (e.g., BH2) per assay.[7] |
| Throughput | Moderate | Moderate | High |
Table 2: Typical Electrochemical Detector Potential Settings for Pterins
| Analyte | Potential 1 | Potential 2 | Potential 3 | Reference |
|---|---|---|---|---|
| Tetrahydrobiothis compound (BH4) | ≤150 mV (for detection) | 280 mV | - | [5][7] |
| Dihydrobiothis compound (BH2) | - | ≥280 mV (for detection) | 600 mV | [5][7][10] |
| Ascorbate (Interferent) | 0 mV | - | - |[5] |
Note: Optimal potentials may vary based on the specific ECD system, mobile phase composition, and pH.
Signaling and Metabolic Pathways
The accurate measurement of this compound redox states is crucial for understanding their role in signaling pathways. The BH4 metabolism and recycling pathway is fundamental to maintaining cellular redox balance and supporting the function of key enzymes.
Caption: The BH4 metabolism and recycling pathway.[8]
Experimental Protocols
Protocol 1: Sample Preparation and Stabilization
Due to the instability of reduced pterins, proper sample handling and storage are critical.[5][11]
Reagents and Materials:
-
Homogenization Buffer: Phosphate buffer (50 mM, pH 7.4) containing 1 mM 1,4-dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA).
-
Protein Precipitation Solution: 0.2 M Perchloric acid (PCA) or a mixture of PCA and Metaphosphoric acid (MPA).
-
Liquid Nitrogen
-
Centrifuge (refrigerated at 4°C)
Procedure:
-
Tissue Harvesting: Immediately freeze tissue samples in liquid nitrogen upon collection to quench metabolic activity. Store at -80°C until analysis.
-
Homogenization: Weigh the frozen tissue and homogenize in 5-10 volumes of ice-cold Homogenization Buffer. The antioxidants DTE and DTPA are added to stabilize BH4.[5][10]
-
Protein Precipitation: Add an equal volume of ice-cold Protein Precipitation Solution to the homogenate. Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate the mixture on ice for 10 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the pterins, and transfer it to a new tube. The sample is now ready for HPLC-ECD analysis or can be stored at -80°C.
Protocol 2: HPLC-ECD Analysis of Pterins
This protocol describes the direct quantification of BH4 and BH2 using HPLC with a multi-electrode coulometric detector.[7]
Instrumentation and Columns:
-
HPLC system with a refrigerated autosampler.
-
Multi-electrode coulometric electrochemical detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
50 mM Potassium Phosphate, pH 4.5.[5] The pH is optimized to achieve separation of BH4 from interfering peaks like ascorbate.[5]
HPLC-ECD System Configuration:
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 20-50 µL.
-
Detector Potentials: Set the potentials of the electrodes to specifically oxidize the target analytes. A common configuration is:
Data Analysis:
-
Standard Curve: Prepare standard solutions of BH4 and BH2 in a range of concentrations (e.g., 0.1 to 100 µM).[5] Run the standards to generate a standard curve by plotting peak area against concentration.
-
Quantification: Inject the prepared samples. Identify peaks based on their retention times compared to the standards.
-
Calculation: Quantify the concentration of BH4 and BH2 in the samples by interpolating their peak areas from the standard curves. Concentrations are typically normalized to the initial tissue weight.
Caption: Experimental workflow for HPLC-ECD analysis of pterins.
References
- 1. Synthesis, Redox and Spectroscopic Properties of this compound of Molybdenum Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Redox and Spectroscopic Properties of this compound of Molybdenum Cofactors [scholarworks.indianapolis.iu.edu]
- 3. This compound chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of Tetrahydrobiothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of tetrahydrobiothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiothis compound autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of quinonoid dihydrobiothis compound by liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pterin Metabolism in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate pterin metabolism. Pterins, particularly tetrahydrobiothis compound (B1682763) (BH4), are critical cofactors for a range of essential enzymes, and their dysregulation is implicated in numerous pathologies, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. The following sections detail the application of relevant cell culture systems, protocols for key experimental assays, and advanced techniques for manipulating and studying these pathways.
Introduction to this compound Metabolism and Cell Culture Models
Pterins are a class of heterocyclic compounds that are fundamental to various biological processes. The most biologically significant this compound is (6R)-L-erythro-5,6,7,8-tetrahydrobiothis compound (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1] BH4 is indispensable for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin (B10506), the metabolism of phenylalanine, and the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[2]
The intracellular concentration of BH4 is tightly regulated by three interconnected pathways: the de novo synthesis pathway, the recycling pathway, and the salvage pathway.[2][3]
-
De novo synthesis: GTP is converted to BH4 through the sequential action of GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydrothis compound synthase (PTPS), and sepiathis compound (B94604) reductase (SPR).[2][3] GCH1 is the rate-limiting enzyme in this pathway.[1]
-
Recycling pathway: After its use as a cofactor, BH4 is oxidized to quinonoid dihydrobiothis compound (qBH2). Dihydropteridine reductase (DHPR) then reduces qBH2 back to BH4.[3]
-
Salvage pathway: This pathway can generate BH4 from sepiathis compound or 7,8-dihydrobiothis compound (BH2) through the actions of SPR and dihydrofolate reductase (DHFR).[4][5]
Cell culture models are invaluable tools for dissecting the complexities of this compound metabolism. They offer controlled environments to study the function of enzymes involved in this compound synthesis and recycling, the effects of genetic mutations, the impact of pharmacological agents, and the downstream consequences of altered this compound levels.
Commonly Used Cell Lines:
-
Hepatoma cells (e.g., HepG2): Useful for studying phenylalanine metabolism and the effects of this compound deficiencies on phenylalanine hydroxylase (PAH) activity.
-
Macrophage cell lines (e.g., RAW 264.7): Ideal for investigating the role of BH4 in inducible nitric oxide synthase (iNOS) activity, particularly in the context of inflammation, as these cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS and BH4 synthesis.[6]
-
Neuronal and pheochromocytoma cells (e.g., PC12, SH-SY5Y): Serve as models for studying the role of BH4 in the synthesis of catecholamine neurotransmitters like dopamine.[7][8]
-
Endothelial cells (e.g., HUVEC): Essential for examining the role of BH4 in endothelial nitric oxide synthase (eNOS) coupling and dysfunction, a key aspect of cardiovascular health.[9][10]
Key Applications and Experimental Approaches
Investigating Genetic Defects in this compound Synthesis
Cell culture models can be used to mimic human genetic disorders of this compound metabolism, such as GCH1 deficiency (Dopa-Responsive Dystonia). By using techniques like CRISPR-Cas9 to knock out genes in the this compound synthesis pathway, researchers can study the biochemical consequences and test potential therapeutic interventions.
Analyzing the Impact on Neurotransmitter Synthesis
In neuronal cell lines like PC12, the link between BH4 availability and the production of dopamine and serotonin can be directly studied. By manipulating BH4 levels through inhibitors or genetic modification, the subsequent changes in neurotransmitter synthesis can be quantified.
Studying Nitric Oxide Synthase (NOS) Coupling and Oxidative Stress
A critical function of BH4 is to maintain the coupling of NOS enzymes. When BH4 levels are insufficient, eNOS can become "uncoupled," leading to the production of superoxide (B77818) radicals (O₂⁻) instead of NO, which contributes to oxidative stress and endothelial dysfunction.[10][11] Endothelial cell models are instrumental in studying this phenomenon.
Data Presentation
The following tables provide examples of how quantitative data from this compound metabolism studies in cell culture can be presented.
Table 1: Effect of H₂O₂-Induced Oxidative Stress on this compound Levels in HUVECs
| Treatment Group | Total Biopterins (pmol/mg protein) | BH4 (pmol/mg protein) | BH2/BH4 Ratio |
| Control | 12.5 ± 1.5 | 10.2 ± 1.2 | 0.23 ± 0.03 |
| H₂O₂ (0.2 mM) | 8.9 ± 1.1 | 4.5 ± 0.8 | 0.98 ± 0.15* |
| H₂O₂ + XMJ (100 µg/ml) | 11.8 ± 1.3# | 8.9 ± 1.0# | 0.33 ± 0.05# |
Table 2: Dopamine Levels in PC12 Cells with Altered Huntingtin Expression
| Cell Line & Treatment Duration | Intracellular Dopamine (pmol/mg protein) |
| Q23 (Control) - Day 0 | 15.2 ± 2.1 |
| Q23 (Control) - Day 5 | 14.8 ± 1.9 |
| Q74 (Mutant Htt) - Day 0 | 15.5 ± 2.3 |
| Q74 (Mutant Htt) - Day 5 | 8.1 ± 1.5* |
*Data are presented as mean ± SD. *p < 0.05 vs. Q23 Day 5. This table is based on data from a study where mutant huntingtin (Q74) expression in PC12 cells led to a downregulation of the dopamine biosynthesis pathway, including GCH1.[3]
Table 3: this compound and Nitrite (B80452) Levels in LPS/IFN-γ Stimulated RAW 264.7 Macrophages
| Treatment Group | Intracellular Biothis compound (pmol/10⁶ cells) | Nitrite in Medium (µM) |
| Control | < 0.1 | < 1.0 |
| LPS (1 µg/mL) + IFN-γ (100 U/mL) | 5.8 ± 0.7 | 45.2 ± 5.3 |
| LPS + IFN-γ + DAHP (1 mM) | 0.2 ± 0.1 | 3.5 ± 0.8 |
| LPS + IFN-γ + DAHP + Sepiathis compound (100 µM) | 4.9 ± 0.6# | 40.1 ± 4.9# |
*Data are presented as mean ± SEM. *p < 0.01 vs. LPS + IFN-γ; #p < 0.01 vs. LPS + IFN-γ + DAHP. DAHP is an inhibitor of GCH1. This table represents typical results from studies on BH4 synthesis and NO production in activated macrophages.[6]
Experimental Protocols
Cell Culture Protocols
Protocol 1: Culturing HepG2 Cells
-
Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging:
-
Aspirate medium and wash the cell monolayer twice with sterile 1x PBS.
-
Add 0.05% Trypsin-EDTA solution to cover the flask bottom and incubate for 5-7 minutes at 37°C.
-
Neutralize trypsin with 4 volumes of complete growth medium.
-
Gently resuspend the cells by pipetting.
-
Split cells at a ratio of 1:4 to 1:8 every 3-6 days. Change medium every 2-3 days.[3][4]
-
Protocol 2: Culturing RAW 264.7 Macrophages
-
Medium: DMEM supplemented with 10% heat-inactivated FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging:
-
Detach cells by vigorous pipetting or using a cell scraper (Trypsin is not recommended for routine passaging of RAW 264.7 cells).
-
Centrifuge the cell suspension and resuspend in fresh medium.
-
Split cells at a ratio of 1:6 to 1:10 every 2-3 days.
-
Protocol 3: Culturing and Differentiating PC12 Cells
-
Culture Medium (Undifferentiated): RPMI-1640 medium with 10% donor horse serum, 5% fetal bovine serum, 1% L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂ on collagen IV-coated flasks.
-
Differentiation:
-
Seed PC12 cells on collagen IV or Matrigel-coated plates.
-
To induce differentiation into a neuronal phenotype, replace the culture medium with a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/ml Nerve Growth Factor (NGF).
-
Maintain the cells in differentiation medium for 3-7 days, changing the medium every 2-3 days. Neurite outgrowth is a key indicator of differentiation.[7]
-
Protocol 4: Culturing Human Umbilical Vein Endothelial Cells (HUVEC)
-
Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with the provided growth factors.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂ on flasks pre-coated with a suitable attachment factor (e.g., gelatin or fibronectin).
-
Passaging:
This compound Analysis by HPLC
This protocol describes the quantification of pterins in cell lysates by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, following an oxidation step.
-
Cell Lysis and Sample Preparation:
-
After experimental treatment, wash cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
Lyse the cell pellet in an acidic extraction buffer (e.g., 0.1 M HCl).
-
Sonicate the lysate on ice to ensure complete cell disruption.
-
-
Oxidation:
-
To measure total biopterins (BH4 + BH2 + Biothis compound), an oxidation step is required to convert the reduced, non-fluorescent forms to the oxidized, fluorescent biothis compound.
-
Add an acidic iodine solution (e.g., 1% I₂ in 2% KI in 1 M HCl) to the lysate and incubate in the dark for 1 hour at room temperature.
-
Quench the excess iodine by adding ascorbic acid solution until the yellow color disappears.
-
-
Deproteinization:
-
Centrifuge the oxidized samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a reverse-phase C18 column.
-
Use an isocratic or gradient mobile phase (e.g., methanol/water or a buffered mobile phase) to separate the pterins.
-
Detect the pterins using a fluorescence detector (e.g., excitation at 350 nm and emission at 450 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound standards (e.g., biothis compound, neothis compound).
-
Calculate the concentration of each this compound in the samples by comparing their peak areas to the standard curve. Normalize the results to the total protein concentration of the lysate.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Sample Collection: After the desired treatment period, collect the cell culture supernatant.
-
Griess Assay:
-
Pipette 50-100 µL of supernatant into a 96-well plate in triplicate.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.[14]
-
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere.
-
Probe Loading:
-
Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).
-
Add the DCFH-DA probe (typically 5-10 µM) diluted in the buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the probe solution and wash the cells.
-
Add fresh medium or buffer containing the experimental treatments (e.g., H₂O₂ as a positive control).
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation ~485 nm, emission ~530 nm).
-
Express ROS levels as a fold change relative to the vehicle-treated control cells.
-
CRISPR-Cas9 Mediated Knockout of GCH1 in HEK293 Cells
This protocol provides a general framework for knocking out the GCH1 gene, which encodes the rate-limiting enzyme in BH4 synthesis.
-
sgRNA Design and Synthesis:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the GCH1 gene using online tools (e.g., Benchling, CHOPCHOP). This maximizes the chance of creating a loss-of-function mutation.
-
Synthesize the sgRNAs or clone them into an appropriate expression vector (e.g., a plasmid that also expresses Cas9 and a selectable marker like GFP or puromycin (B1679871) resistance).[14]
-
-
Transfection:
-
Culture HEK293 cells to 70-80% confluency.
-
Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation.[4]
-
-
Selection and Clonal Isolation:
-
After 48-72 hours, select for transfected cells. If using a GFP marker, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate. If using a puromycin resistance marker, treat the cells with the appropriate concentration of puromycin to eliminate non-transfected cells, then perform limiting dilution to isolate single clones.
-
-
Expansion and Screening:
-
Expand the single-cell clones.
-
Isolate genomic DNA from each clone.
-
Screen for mutations at the target site using PCR followed by Sanger sequencing or a mismatch cleavage assay (e.g., T7 Endonuclease I assay).[4]
-
-
Validation of Knockout:
-
Confirm the absence of GCH1 protein in the knockout clones by Western blot analysis.
-
Functionally validate the knockout by measuring intracellular this compound levels via HPLC, expecting a significant reduction in BH4 and its derivatives.
-
Visualizations
Caption: Overview of this compound biosynthesis and recycling pathways.
Caption: General experimental workflow for studying this compound metabolism.
Caption: EPO-stimulated BH4 synthesis via the PI3K/Akt pathway.
References
- 1. accegen.com [accegen.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GCH1 Knockout cell line (Jurkat E6.1) | Ubigene [ubigene.us]
- 6. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and validation of homozygous fluorescent knock-in cells using CRISPR-Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arep.med.harvard.edu [arep.med.harvard.edu]
- 11. GTP Cyclohydrolase 1-Deficient Dopa-Responsive Dystonia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. accegen.com [accegen.com]
- 13. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Application Notes and Protocols for the Genetic Manipulation of Pterin Pathways in Model Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines are a class of heterocyclic compounds that play critical roles in a multitude of biological processes. A key pteridine (B1203161) is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and all three isoforms of nitric oxide synthase (NOS).[1][2] Consequently, BH4 is indispensable for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, the metabolism of phenylalanine, and the production of nitric oxide.[1] The biosynthesis of BH4 is a highly regulated process involving de novo, salvage, and recycling pathways.[2][3][4] Genetic defects in the enzymes of these pathways can lead to severe neurological and systemic disorders.[1]
Model organisms are invaluable tools for dissecting the complexities of this compound metabolism and for developing therapeutic strategies to address deficiencies. This document provides detailed application notes and protocols for the genetic manipulation and analysis of this compound pathways in key model organisms, including mice, Drosophila melanogaster, and zebrafish.
This compound Biosynthesis Pathways
The production and regeneration of tetrahydrobiothis compound (B1682763) (BH4) are managed by three interconnected pathways: the de novo synthesis, salvage, and recycling pathways.[2][3] The de novo pathway begins with guanosine (B1672433) triphosphate (GTP) and is catalyzed by the rate-limiting enzyme GTP cyclohydrolase I (GTPCH).[2][5] Subsequent steps are mediated by 6-pyruvoyl-tetrahydrothis compound synthase (PTPS) and sepiathis compound (B94604) reductase (SPR).[3][5] The salvage pathway can generate BH4 from sepiathis compound via the action of sepiathis compound reductase and dihydrofolate reductase (DHFR).[3][6] The recycling pathway regenerates BH4 from its oxidized form, quinonoid dihydrobiothis compound (qBH2), using the enzyme dihydropteridine reductase (DHPR).[3][7]
References
- 1. A murine model for human sepiathis compound-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiothis compound: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Frontiers | The Critical Role of Tetrahydrobiothis compound (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]
- 7. Tetrahydrobiothis compound in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pterin Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pterin biosynthesis pathway is a critical metabolic route responsible for the de novo synthesis of tetrahydrobiothis compound (B1682763) (BH4), an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases.[1] Dysregulation of this pathway and subsequent alterations in BH4 levels have been implicated in a variety of pathological conditions, including neurological disorders, cardiovascular diseases, and pain. Consequently, the enzymes of the this compound biosynthesis pathway—GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydrothis compound synthase (PTPS), and sepiathis compound (B94604) reductase (SPR)—represent promising therapeutic targets for the development of novel inhibitors.
High-throughput screening (HTS) is a powerful strategy for identifying novel modulators of these enzymes from large chemical libraries. This document provides detailed application notes and experimental protocols for HTS assays targeting the key enzymes of the this compound biosynthesis pathway.
This compound Biosynthesis Pathway
The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic reactions. GTP cyclohydrolase I, the rate-limiting enzyme, converts GTP to 7,8-dihydroneothis compound (B1664191) triphosphate.[2] Subsequently, 6-pyruvoyltetrahydrothis compound synthase catalyzes the formation of 6-pyruvoyltetrahydrothis compound. The final step involves the reduction of 6-pyruvoyltetrahydrothis compound to BH4, a reaction catalyzed by sepiathis compound reductase.[3]
Caption: The de novo this compound biosynthesis pathway.
High-Throughput Screening Workflow
A typical HTS workflow for identifying inhibitors of this compound biosynthesis enzymes involves several stages, from assay development to hit validation. The process begins with the optimization of a robust and sensitive assay for the target enzyme. This is followed by the screening of a large compound library. Primary hits are then confirmed and their potency is determined through dose-response curves. Finally, validated hits undergo further characterization in secondary assays and mechanism of action studies.
Caption: A generalized workflow for HTS-based inhibitor discovery.
Experimental Protocols
GTP Cyclohydrolase I (GTPCH-1) HTS Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for compounds that disrupt the interaction between GTPCH-1 and its feedback regulatory protein (GFRP).[2] Inhibition of this interaction is expected to increase GTPCH-1 activity.
Principle: The assay measures the TR-FRET signal generated by the proximity of a Europium (Eu)-labeled anti-His antibody bound to His-tagged GTPCH-1 and an allophycocyanin (APC)-labeled anti-GST antibody bound to GST-tagged GFRP.[2] When the two proteins interact, energy transfer occurs from the Eu donor to the APC acceptor, resulting in a high TR-FRET signal. Compounds that disrupt this interaction will lead to a decrease in the TR-FRET signal.
Materials:
-
His-tagged recombinant human GTPCH-1
-
GST-tagged recombinant human GFRP
-
Europium-labeled anti-His antibody
-
Allophycocyanin (APC)-labeled anti-GST antibody
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM DTT, 0.1% BSA
-
BH4 (Tetrahydrobiothis compound)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
Protocol:
-
Prepare a GTPCH-1/Eu-anti-His antibody mix in assay buffer.
-
Prepare a GFRP/APC-anti-GST antibody mix in assay buffer containing BH4.
-
Using a liquid handler, dispense 2 µL of the GTPCH-1/Eu-anti-His mix into the wells of a 384-well plate.
-
Add 50 nL of test compound or DMSO (control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Dispense 2 µL of the GFRP/APC-anti-GST mix to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.
Data Analysis: Percentage inhibition is calculated relative to the high (DMSO) and low (no GFRP) controls. Compounds showing significant inhibition are selected for dose-response analysis to determine their IC50 values.
6-Pyruvoyltetrahydrothis compound Synthase (PTPS) HTS Assay
This protocol describes a coupled-enzyme, fluorescence-based assay for screening inhibitors of PTPS.
Principle: The activity of PTPS is measured by coupling the production of 6-pyruvoyltetrahydrothis compound to its reduction by sepiathis compound reductase (SPR) in the presence of NADPH. The consumption of NADPH is monitored by the decrease in its intrinsic fluorescence.
Materials:
-
Recombinant human PTPS
-
Recombinant human Sepiathis compound Reductase (SPR)
-
7,8-Dihydroneothis compound triphosphate (substrate)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well, black, UV-transparent microplates
Protocol:
-
Prepare a reaction mix containing assay buffer, 7,8-dihydroneothis compound triphosphate, NADPH, and SPR.
-
Dispense 10 µL of the reaction mix into the wells of a 384-well plate.
-
Add 100 nL of test compound or DMSO (control) to the appropriate wells.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of PTPS solution to each well.
-
Immediately measure the fluorescence of NADPH (Excitation: 340 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.
-
The rate of decrease in fluorescence is proportional to the PTPS activity.
Data Analysis: The initial reaction rates are calculated from the kinetic reads. The percentage inhibition for each compound is determined by comparing the reaction rate in the presence of the compound to the DMSO control. IC50 values are determined for active compounds through dose-response experiments.
Sepiathis compound Reductase (SPR) HTS Assay
This protocol outlines a fluorescence-based assay to screen for inhibitors of sepiathis compound reductase.
Principle: The assay measures the decrease in the natural fluorescence of the substrate, sepiathis compound, as it is converted to the non-fluorescent product, 7,8-dihydrobiothis compound, in the presence of NADPH.
Materials:
-
Recombinant human SPR
-
Sepiathis compound (substrate)
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate (pH 6.4)
-
Test compounds dissolved in DMSO
-
384-well, black microplates
Protocol:
-
Prepare a solution of sepiathis compound and NADPH in assay buffer.
-
Dispense 15 µL of this solution into the wells of a 384-well plate.
-
Add 150 nL of test compound or DMSO (control) to the respective wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of SPR solution to each well.
-
Monitor the decrease in sepiathis compound fluorescence (Excitation: ~420 nm, Emission: ~530 nm) over 20 minutes in a fluorescence plate reader.
Data Analysis: The rate of fluorescence decrease is proportional to SPR activity. Percentage inhibition is calculated by comparing the rates of compound-treated wells to DMSO controls. IC50 values for hit compounds are determined from concentration-response curves.
Data Presentation
The following tables summarize representative quantitative data for inhibitors of the this compound biosynthesis pathway enzymes.
Table 1: GTP Cyclohydrolase I (GTPCH-1) Inhibitors
| Compound | Assay Type | Target Interaction | IC50 | Reference |
| 2,4-diamino-6-hydroxypyrimidine (DAHP) | Enzymatic | Active Site | ~300 µM | [3] |
| Various hits from LOPAC library | TR-FRET | GTPCH-1/GFRP Interaction | - | [2][4] |
Table 2: 6-Pyruvoyltetrahydrothis compound Synthase (PTPS) Inhibitors
| Compound | Assay Type | IC50 | Reference |
| Data from HTS campaigns not readily available in public literature. |
Table 3: Sepiathis compound Reductase (SPR) Inhibitors
| Compound | Assay Type | Ki / IC50 | Reference |
| N-Acetylserotonin | Enzymatic | Ki = 0.12 µM | [5] |
| N-Acetyldopamine | Enzymatic | Ki = 0.4 µM | [5] |
| N-chloroacetylserotonin | Enzymatic | Ki = 0.006 µM | [5] |
| N-methoxyacetylserotonin | Enzymatic | Ki = 0.008 µM | [5] |
| N-chloroacetyldopamine | Enzymatic | Ki = 0.014 µM | [5] |
| Sulfasalazine | Enzymatic | IC50 = 23 nM | [6] |
| Sulfapyridine | Enzymatic | IC50 = 480 nM | [6] |
| Tranilast | Enzymatic | IC50 = 5.89 µM | [7] |
Table 4: HTS Assay Performance Parameters
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| GTPCH-1 | TR-FRET | Z' factor | > 0.8 | [2][4] |
| GTPCH-1 | TR-FRET | Signal-to-Background | > 12 | [2][4] |
Conclusion
The application notes and protocols provided herein offer a comprehensive guide for establishing robust high-throughput screening campaigns to identify novel inhibitors of the this compound biosynthesis pathway. The detailed methodologies for GTP cyclohydrolase I, 6-pyruvoyltetrahydrothis compound synthase, and sepiathis compound reductase, along with structured data presentation, will aid researchers in the discovery and development of new therapeutic agents targeting this critical metabolic pathway. The visualization of the pathway and HTS workflow using Graphviz further facilitates a clear understanding of the experimental logic and biological context.
References
- 1. Simultaneous assay of urine sepiathis compound and creatinine in patients with sepiathis compound reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrobiothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Investigation of the Human GTP Cyclohydrolase 1 Enzyme Reveals the Potential of Drug Repurposing Approaches towards the Discovery of Effective BH4 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel high-throughput screening assay for discovery of molecules that increase cellular tetrahydrobiothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New inhibitors of sepiathis compound reductase. Lack of an effect of intracellular tetrahydrobiothis compound depletion upon in vitro proliferation of two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Peripheralized sepiathis compound reductase inhibition as a safe analgesic therapy [frontiersin.org]
Application of Pterins in the Study of Oxidative Stress: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterins, a class of heterocyclic compounds derived from the pteridine (B1203161) ring system, are increasingly recognized for their dual role as crucial enzymatic cofactors and sensitive biomarkers of cellular immune activation and oxidative stress.[1][2] This document provides detailed application notes and experimental protocols for utilizing pterins, particularly neothis compound (B1670844) and biothis compound (B10759762), in the study of oxidative stress.
Under physiological conditions, tetrahydrobiothis compound (B1682763) (BH4) is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[3][4] During inflammatory processes and conditions of high oxidative stress, the immune system is activated, leading to the release of cytokines like interferon-gamma (IFN-γ).[5][6] IFN-γ stimulates macrophages to synthesize and release large amounts of 7,8-dihydroneothis compound (B1664191), a potent antioxidant.[5][7] The subsequent oxidation of 7,8-dihydroneothis compound by reactive oxygen species (ROS) generates neothis compound.[5][8] Therefore, the levels of neothis compound and the ratio of reduced to oxidized pterins serve as valuable indicators of the interplay between immune activation and oxidative stress.[9][10]
Pterins as Biomarkers of Oxidative Stress
The measurement of this compound derivatives in biological fluids such as plasma, urine, and cerebrospinal fluid provides a window into the in vivo status of oxidative stress and inflammation.
-
Neothis compound: Elevated levels of neothis compound are a hallmark of cell-mediated immune activation and are strongly associated with conditions characterized by high oxidative stress, including cardiovascular diseases, neurodegenerative disorders, autoimmune diseases, and various infections.[4][8][11] Neothis compound itself is the stable oxidation product of 7,8-dihydroneothis compound, and its concentration reflects the extent of oxidative processes occurring within the cellular environment, particularly in macrophages.[5]
-
Biothis compound and the BH4/BH2 Ratio: Tetrahydrobiothis compound (BH4) is highly susceptible to oxidation, primarily yielding 7,8-dihydrobiothis compound (BH2).[9] Under conditions of oxidative stress, the intracellular pool of BH4 can be depleted, leading to the "uncoupling" of endothelial nitric oxide synthase (eNOS).[4][9] Uncoupled eNOS produces superoxide (B77818) radicals instead of nitric oxide (NO), further exacerbating oxidative stress and contributing to endothelial dysfunction.[9] Consequently, the ratio of BH4 to its oxidized form, BH2 (the BH4/BH2 ratio), is considered a more robust marker of endothelial oxidative stress than the absolute concentration of BH4 alone.[9][10] A decreased BH4/BH2 ratio is indicative of increased vascular oxidative stress and is associated with cardiovascular diseases.[10]
Data Presentation: this compound Levels in Oxidative Stress-Related Conditions
The following tables summarize quantitative data on this compound levels from various clinical studies, illustrating their application as biomarkers of oxidative stress.
Table 1: Neothis compound and Biothis compound Levels in Patients with Acute Coronary Syndrome (ACS)
| Analyte | Patient Group (n=50) | Control Group (n=20) | P-value | Reference |
| Serum Neothis compound (nmol/L) | 13.8 ± 4.6 | 7.7 ± 2.5 | <0.001 | [12] |
| Urinary Neothis compound (μmol/mol creatinine) | 220.1 ± 61.9 | 147.3 ± 29.0 | <0.001 | [12] |
| Urinary Biothis compound (μmol/mol creatinine) | 245.9 ± 75.0 | 137.0 ± 37.4 | <0.001 | [12] |
Table 2: Plasma and Urine Neothis compound Levels in Pre- and Post-menopausal Women with Periodontitis
| Analyte | Group I (Pre-menopause) | Group II (Post-menopause) | P-value (Baseline) | Reference |
| Baseline | ||||
| Mean Urine NP (nmol/L) | 304.91 ± 59.86 | 391.22 ± 60.90 | <0.001 | [13] |
| Mean Plasma NP (nmol/L) | 11.72 ± 1.49 | 13.52 ± 2.47 | 0.001 | [13] |
| 3 Months Post-treatment | ||||
| Mean Urine NP (nmol/L) | 265.57 ± 53.62 | 290.45 ± 51.56 | - | [13] |
| Mean Plasma NP (nmol/L) | 6.95 ± 0.93 | 7.23 ± 1.07 | - | [13] |
Table 3: Urinary Neothis compound and Total Neothis compound in Arthroplasty Patients
| Parameter | Knee Arthroplasty (n=28) | Hip Arthroplasty (n=22) | % Difference | P-value | Reference |
| Total Neothis compound | Higher | Lower | 31.1% | <0.05 | [14] |
| Urinary Neothis compound | Higher | Lower | 32.8% | - | [14] |
Experimental Protocols
Protocol 1: Determination of Pterins in Biological Samples by HPLC with Fluorescence Detection
This protocol outlines a general method for the analysis of neothis compound and biothis compound in urine and plasma.
1. Sample Collection and Preparation:
-
Urine: Collect a random urine sample. To protect pterins from light-induced degradation, wrap the collection container in aluminum foil immediately after collection.[15][16] Freeze the sample at -20°C or lower until analysis.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to a new tube and freeze at -80°C until analysis. Protect from light throughout the process.
2. Oxidation of Reduced Pterins:
To measure total neothis compound (neothis compound + 7,8-dihydroneothis compound) and total biothis compound (biothis compound + dihydrobiothis compound + tetrahydrobiothis compound), an oxidation step is required to convert the non-fluorescent reduced forms to their fluorescent oxidized counterparts.
-
Acidic Oxidation (for total neothis compound and biothis compound):
-
Thaw the sample on ice.
-
To 100 µL of sample (urine or deproteinized plasma), add 10 µL of acidic iodine solution (1% I2 / 2% KI in 0.2 M HCl).
-
Vortex and incubate in the dark at room temperature for 30 minutes.
-
Add 10 µL of 2% ascorbic acid to stop the reaction by reducing excess iodine.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
The supernatant is ready for HPLC analysis.
-
-
Note: To measure only the oxidized forms (neothis compound and biothis compound), omit the oxidation step. The concentration of the reduced forms can be calculated by subtracting the concentration of the oxidized forms from the total concentration.[5]
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[11]
-
Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer (e.g., 15 mM potassium phosphate, pH 6.4) with a small percentage of organic solvent like methanol.[11]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[11]
-
Fluorescence Detection:
-
Neothis compound and Biothis compound: Excitation at 353 nm and emission at 438 nm.[11]
-
-
Quantification: this compound concentrations are determined by comparing the peak areas of the samples to those of known standards. Results for urinary pterins should be normalized to creatinine (B1669602) concentration to account for variations in urine dilution.
Protocol 2: Induction of Oxidative Stress and Neothis compound Release in Macrophage Cell Culture
This protocol describes how to stimulate macrophages to produce neothis compound, providing an in vitro model to study the effects of compounds on inflammation-induced oxidative stress.
1. Cell Culture:
-
Use a human monocytic cell line such as THP-1 or U937.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).
-
For THP-1 cells, differentiate them into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.
2. Induction of this compound Production:
-
After differentiation, wash the cells with fresh medium to remove PMA.
-
Stimulate the cells with human recombinant interferon-gamma (IFN-γ) at a concentration of 100-500 U/mL.
-
Co-incubate with your test compound at various concentrations to assess its effect on neothis compound production. Include appropriate vehicle controls.
-
Incubate the cells for 24-72 hours.
3. Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
Analyze the supernatant for neothis compound content using the HPLC method described in Protocol 1. The oxidation step is generally not required for supernatant analysis as most of the released this compound will be in the oxidized neothis compound form.
Visualizations
Signaling Pathway for Neothis compound Production
Caption: IFN-γ stimulates macrophages, leading to the synthesis of 7,8-dihydroneothis compound, which is then oxidized by ROS to form neothis compound.
Experimental Workflow for this compound Analysis
Caption: A streamlined workflow for the analysis of pterins in biological samples using HPLC with fluorescence detection.
Logical Relationship between Pterins and Oxidative Stress
Caption: The interplay between immune activation, this compound metabolism, and the development of oxidative stress and endothelial dysfunction.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Tetrahydrobiothis compound and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Neothis compound, Inflammation, and Oxidative Stress: What Could We Be Missing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neothis compound, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrobiothis compound in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma tetrahydrobiothis compound/dihydrobiothis compound ratio: a possible marker of endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Evaluation of neothis compound levels and kynurenine pathway in patients with acute coronary syndrome [accjournal.org]
- 13. Correlative analysis of plasma and urine neothis compound levels in the pre- and post-menopausal women with periodontitis, following nonsurgical periodontal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Measuring Neopterin Levels as an Indicator of Cellular Immune Response: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopterin (B1670844), a catabolic product of guanosine (B1672433) triphosphate (GTP), is a sensitive biomarker for the activation of the cellular immune system.[1][2] Its production is induced by interferon-gamma (IFN-γ), a key cytokine released by activated T-lymphocytes and natural killer (NK) cells.[2][3] Consequently, measuring neothis compound levels in various body fluids provides a valuable tool for monitoring cell-mediated immune responses in a wide range of clinical and research settings.[2][3] This document provides detailed application notes and protocols for the quantification of neothis compound, intended for use by researchers, scientists, and drug development professionals.
Neothis compound is synthesized by monocytes, macrophages, and dendritic cells upon stimulation with IFN-γ.[2] Elevated levels are associated with various conditions involving cellular immune activation, including viral and intracellular bacterial infections, autoimmune diseases, allograft rejection, and certain malignancies.[3][4] Its stability in body fluids makes it a reliable analyte for monitoring disease activity, prognosis, and response to immunomodulatory therapies.[5]
Signaling Pathway of Neothis compound Production
The production of neothis compound is a direct consequence of the IFN-γ signaling cascade in macrophages and other antigen-presenting cells. The binding of IFN-γ to its receptor (IFNGR) initiates a series of intracellular events, primarily through the JAK-STAT pathway, leading to the upregulation of Guanosine Triphosphate Cyclohydrolase I (GTPCH I), the rate-limiting enzyme in neothis compound synthesis.
Quantitative Data on Neothis compound Levels
Neothis compound concentrations in biological fluids can vary significantly between healthy individuals and those with activated cellular immunity. The following tables summarize typical neothis compound levels in various conditions. It is important to note that reference ranges can vary between laboratories and analytical methods.
Table 1: Neothis compound Levels in Serum/Plasma
| Condition | Mean/Median Neothis compound Level (nmol/L) | Healthy Control Level (nmol/L) | Reference(s) |
| Rheumatoid Arthritis | 11.46 ± 3.56 | 4.74 ± 1.98 | [6] |
| COVID-19 (Hospitalized) | 56.6 (IQR: 45.4-67.0) | < 10 | [7] |
| COVID-19 (Non-Hospitalized) | ~25 (estimated from data) | < 10 | [8] |
| Chronic Hepatitis | 14.2 ± 5.6 | 5.2 ± 1.4 | [9] |
| Liver Cirrhosis | 20.3 ± 7.9 | 5.2 ± 1.4 | [9] |
| Replicative HBV Infection | 14.5 | 8.8 (Non-replicative) | [9] |
| Viral Lower Respiratory Tract Infection | 30.5 (median) | < 10 | [9] |
| Bacterial Lower Respiratory Tract Infection | 18.7 (median) | < 10 | [9] |
Table 2: Neothis compound Levels in Urine (expressed as µmol/mol creatinine)
| Condition | Mean/Median Neothis compound Level (µmol/mol creatinine) | Healthy Control Level (µmol/mol creatinine) | Reference(s) |
| Industrial Workers (exposed to chemicals) | 119.86 - 908.96 | Lower than exposed | [1][4] |
| Pulmonary Tuberculosis | Elevated, correlates with disease extent | Normal | [9] |
Table 3: Neothis compound Levels in Other Biological Fluids
| Fluid | Condition | Mean/Median Neothis compound Level (nmol/L) | Healthy Control Level (nmol/L) | Reference(s) | |---|---|---|---| | Saliva | Primary Sjögren's Syndrome | 9.5 ± 7.61 | 2.83 ± 1.47 |[10] | | Synovial Fluid | Rheumatoid Arthritis | 41 ± 37 | 10.3 ± 25 |[10] | | Cerebrospinal Fluid (CSF) | Viral Meningitis | Elevated | Normal |[9] | | Cerebrospinal Fluid (CSF) | Encephalitis | Significantly elevated | Normal |[9] |
Experimental Protocols
Accurate quantification of neothis compound can be achieved using several analytical methods, most commonly Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Overview
Protocol 1: Neothis compound Measurement by Competitive ELISA
This protocol is based on commercially available competitive ELISA kits.[2][5][11][12][13]
1. Materials:
-
Neothis compound ELISA Kit (containing microtiter plate pre-coated with anti-neothis compound antibodies, neothis compound standards, enzyme conjugate, antiserum, wash buffer, substrate solution, and stop solution)
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Orbital shaker
-
Distilled or deionized water
-
Absorbent paper
2. Sample Preparation:
-
Serum: Collect whole blood and allow it to clot. Centrifuge at 1000 x g for 15 minutes. Collect the serum supernatant.[13]
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes. Collect the plasma supernatant.[13]
-
Urine: Collect a mid-stream urine sample. Centrifuge to remove particulate matter.[13] For urinary neothis compound, it is often expressed relative to creatinine (B1669602) concentration to account for variations in urine dilution.
-
Cerebrospinal Fluid (CSF): CSF should be collected by a trained professional. If blood-contaminated, centrifuge immediately to remove red blood cells. Freeze at -80°C if not analyzed immediately.[14]
-
Sample Dilution: Dilute samples as per the kit manufacturer's instructions. For urine, a 1:100 dilution with the provided assay buffer is common.[11]
3. Assay Procedure:
-
Allow all reagents and samples to reach room temperature (18-25°C).
-
Pipette 20 µL of each standard, control, and prepared sample into the appropriate wells of the microtiter plate.[5]
-
Pipette 100 µL of Enzyme Conjugate into each well.[5]
-
Pipette 50 µL of Neothis compound Antiserum into each well.[5]
-
Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker (approximately 500 rpm) in the dark.[2][5]
-
Aspirate the contents of the wells and wash the plate 4 times with 300 µL of diluted Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[2][5]
-
Pipette 150 µL of TMB Substrate Solution into each well.[5]
-
Incubate for 10 minutes at room temperature in the dark.[5]
-
Stop the reaction by adding 150 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Read the optical density (OD) at 450 nm within 15 minutes of adding the stop solution. A reference wavelength of 600-650 nm can be used.[5]
4. Data Analysis:
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of neothis compound in the samples by interpolating their OD values from the standard curve. The concentration is inversely proportional to the OD.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final neothis compound concentration.
Protocol 2: Neothis compound Measurement by HPLC with Fluorescence Detection
This protocol provides a general guideline for the quantification of neothis compound in urine using reverse-phase HPLC.[1][4][15]
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Fluorescence detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Potassium phosphate (B84403) buffer (15 mM, pH 6.4-7.0)
-
Acetonitrile (B52724) or Methanol (HPLC grade)
-
Neothis compound standard
-
Creatinine standard (for urine analysis)
-
0.1 M NaOH for stock solution preparation
-
Microcentrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
2. Preparation of Reagents and Standards:
-
Mobile Phase: Prepare a solution of 15 mM potassium phosphate buffer. The final mobile phase may consist of this buffer with a small percentage of organic modifier (e.g., 15% acetonitrile or 2.5% methanol).[1][15] Filter and degas the mobile phase before use.
-
Neothis compound Stock Solution (1 mg/mL): Dissolve neothis compound standard in 0.1 M NaOH.[1][4]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations (e.g., 1.0 - 1000 ng/mL).[1][4]
3. Sample Preparation:
-
Thaw frozen urine samples and vortex thoroughly.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet any precipitates.[15]
-
Dilute the supernatant (e.g., 1:10) with the mobile phase or potassium phosphate buffer.[15]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer containing a small percentage of acetonitrile or methanol.
-
Column Temperature: 35°C.[15]
-
Detection: Fluorescence detector with an excitation wavelength of 353-355 nm and an emission wavelength of 438 nm.[1][15]
-
Injection Volume: 20-50 µL.
5. Data Analysis:
-
Generate a standard curve by plotting the peak area of the neothis compound standards against their concentrations.
-
Identify and quantify the neothis compound peak in the sample chromatograms based on its retention time compared to the standard.
-
Calculate the neothis compound concentration in the samples from the standard curve.
-
For urine samples, also measure the creatinine concentration (typically by UV detection at ~235 nm) and express the neothis compound concentration as a ratio to creatinine (e.g., µmol neothis compound/mol creatinine) to normalize for urine dilution.[1][15]
Conclusion
The measurement of neothis compound is a robust and valuable method for assessing cellular immune activation. Both ELISA and HPLC are reliable techniques for its quantification, each with its own advantages. ELISA is generally more high-throughput and requires less specialized equipment, making it suitable for large-scale screening. HPLC offers high specificity and the ability to simultaneously measure other analytes. The choice of method will depend on the specific research question, available resources, and the required level of analytical detail. By following these detailed protocols, researchers can accurately measure neothis compound levels and gain valuable insights into the dynamics of cellular immune responses in health and disease.
References
- 1. scielo.br [scielo.br]
- 2. ibl-international.com [ibl-international.com]
- 3. Method for urinary neothis compound measurements by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ibl-international.com [ibl-international.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Neothis compound in Diagnosis and Monitoring of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A systematic review and meta-analysis of neothis compound in rheumatic diseases [frontiersin.org]
- 11. fn-test.com [fn-test.com]
- 12. 4adi.com [4adi.com]
- 13. bioelsa.com [bioelsa.com]
- 14. childrensmn.org [childrensmn.org]
- 15. 2.7. Neothis compound Measurement by HPLC [bio-protocol.org]
Troubleshooting & Optimization
Overcoming instability of tetrahydrobiopterin during sample prep.
Welcome to the technical support center for tetrahydrobiopterin (B1682763) (BH4) analysis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the inherent instability of BH4 during sample preparation and analysis. Here you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my measured BH4 concentration unexpectedly low or undetectable?
A1: Tetrahydrobiothis compound is highly susceptible to oxidation, which is the most common reason for low or undetectable levels. Several factors during sample collection and preparation can lead to its degradation:
-
pH: BH4 is extremely unstable at a pH above 4.[1] It rapidly auto-oxidizes to 7,8-dihydrobiothis compound (BH2) and other compounds in neutral or alkaline solutions.[2][3]
-
Temperature: Storing samples or standards at room temperature, even overnight, can lead to the complete loss of BH4.[4][5]
-
Oxygen Exposure: BH4 readily reacts with dissolved oxygen.[2][6] The auto-oxidation process is accelerated by exposure to air.
-
Presence of Metal Ions: Transition metals can catalyze the oxidation of BH4.
-
Light Exposure: Samples should always be protected from direct light to prevent degradation.[1]
To prevent this, it is critical to immediately process samples upon collection in an acidic buffer containing antioxidants.[1][7]
Q2: What are the essential reagents to add to my samples to stabilize BH4?
A2: To ensure the stability of BH4, a combination of agents is required immediately upon sample collection:
-
Antioxidants: These agents prevent the oxidation of BH4. The most commonly used are dithioerythritol (B556865) (DTE) or dithiothreitol (B142953) (DTT).[4][8][9] L-ascorbic acid (Vitamin C) is also effective and can chemically stabilize BH4 by reducing its oxidized forms back to BH4.[2][6] DTE has been shown to be more protective than ascorbic acid for long-term storage.[10]
-
Acidifying Agents: Lowering the pH to below 4 is crucial.[1] This is typically achieved by collecting and homogenizing tissues or cells in acidic buffers (e.g., 50 mM potassium phosphate (B84403) buffer pH 2.6) or by adding acids like HCl.[4]
-
Metal Chelators: To prevent metal-catalyzed oxidation, a chelating agent such as diethylenetriaminepentaacetic acid (DTPA) should be included in the homogenization and mobile phases.[4][9]
Q3: Can I store my samples before analysis? If so, under what conditions?
A3: Yes, but strict conditions must be followed. After immediate processing with acid and antioxidants, samples must be snap-frozen, typically in liquid nitrogen, and stored at -80°C.[1][5] Even at -80°C, some loss (up to 20%) can occur over several weeks.[5] Storing samples without antioxidants will result in the nearly complete oxidation of BH4.[10] BH4 standards are also stabilized at all temperatures when DTE and DTPA are present.[5]
Q4: I am using HPLC with electrochemical detection. My BH4 peak is broad and seems to overlap with another peak. What could be the issue?
A4: This is a common issue, especially if you are using ascorbic acid as an antioxidant. Ascorbate (B8700270) can co-elute with BH4 in some reversed-phase HPLC methods, leading to inaccurate quantification.[4][11] To resolve this, you may need to optimize your HPLC protocol. One successful approach is to increase the pH of the mobile phase (e.g., from pH 2.6 to 4.5), which can effectively separate the BH4 and ascorbate peaks.[11] Always confirm peak identity by spiking a sample with an authentic BH4 standard.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No BH4 detected in samples or standards | Complete oxidation of BH4. | • Ensure immediate processing post-collection in a pre-chilled acidic buffer (pH < 4) with antioxidants (DTE/DTT) and a metal chelator (DTPA).[1][4][5]• Prepare standards fresh in an acidic solution containing antioxidants.[4]• Always keep samples and standards on ice and protected from light.[1] |
| Low recovery of BH4 | Insufficient stabilization during homogenization or storage. | • Verify the final pH of the homogenate is acidic.• Increase the concentration of the antioxidant (e.g., DTE, ascorbic acid).[2]• Ensure samples are flash-frozen immediately after processing and stored at -80°C.[5] |
| Poor peak shape or resolution in HPLC | Co-elution with interfering substances (e.g., ascorbate). | • Optimize the mobile phase pH to improve separation.[11]• Adjust the mobile phase composition or gradient.• Confirm the identity of peaks by spiking with authentic standards.[5] |
| High variability between replicate samples | Inconsistent sample handling and processing time. | • Standardize the workflow from collection to freezing to minimize time variations.• Ensure thorough and consistent homogenization of tissue samples.• Use pre-aliquoted stabilization buffers to ensure consistent concentrations of additives. |
Data Presentation
Table 1: Stability of BH4 Standards Under Various Storage Conditions
This table summarizes the stability of a 100 µM BH4 standard solution after overnight storage under different conditions, demonstrating the critical need for antioxidants.
| Storage Condition | Solvent | Antioxidants/Chelators Added | Result | Reference |
| Room Temperature | HCl | None | Complete loss of BH4; converted to BH2 | [4][5] |
| 4°C (Overnight) | HCl | None | Significant loss of BH4; converted to BH2 | [4] |
| 4°C, -20°C, -80°C | HCl | 1 mM DTE + 1 mM DTPA | BH4 is stabilized | [5] |
| 4°C (Overnight) | HCl | 1 mM H₂O₂ (to mimic oxidation) | Significant loss of BH4 | [11] |
Visualizations
BH4 De Novo Biosynthesis Pathway
The de novo synthesis pathway is the primary route for producing BH4, starting from Guanosine Triphosphate (GTP). The enzyme GTP cyclohydrolase I (GTPCH) catalyzes the first and rate-limiting step.[1]
Caption: The de novo biosynthesis pathway of tetrahydrobiothis compound (BH4) from GTP.
Experimental Workflow: Sample Preparation for BH4 Analysis
This workflow outlines the critical steps for preparing biological samples to ensure the stability and accurate measurement of BH4.
Caption: Recommended workflow for sample preparation to prevent BH4 degradation.
Experimental Protocols
Protocol 1: Preparation of Stabilized BH4 Standard Solutions
-
Objective: To prepare stable stock and working solutions of BH4.
-
Materials:
-
Tetrahydrobiothis compound (BH4) dihydrochloride (B599025)
-
Hydrochloric acid (HCl)
-
1,4-dithioerythritol (DTE)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Ultrapure water
-
-
Procedure:
-
Prepare a stock solution of 100 mM HCl.
-
To prepare a 1 mM BH4 stock solution, dissolve BH4 dihydrochloride in 100 µM HCl containing 1 mM DTE and 1 mM DTPA.[11] Vortex until fully dissolved.
-
Protect the solution from light by wrapping the tube in aluminum foil.
-
Prepare working standards by diluting the stock solution in the same acidic solution (100 µM HCl with DTE and DTPA).
-
Store stock solutions in aliquots at -80°C for up to two weeks.[5] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Tissue Sample Preparation for HPLC-ECD Analysis
-
Objective: To extract BH4 from animal tissue while preventing its oxidation.
-
Materials:
-
Procedure:
-
Immediately after sacrifice, excise tissues, wash them in the ice-cold homogenization solution, and weigh them.[4]
-
Perform all subsequent steps on ice.
-
Add a known volume of ice-cold homogenization solution to the tissue (e.g., 10 µL per mg of tissue).
-
Homogenize the tissue thoroughly until no visible particles remain.
-
Centrifuge the homogenate at high speed (e.g., 13,000-14,000 rcf) for 20 minutes at 4°C.[12]
-
Carefully collect the clear supernatant.
-
Take a small aliquot of the supernatant for protein concentration determination (e.g., Bradford or BCA assay) to normalize the BH4 levels.
-
The remaining supernatant is now ready for immediate injection into the HPLC system or for storage at -80°C.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Autoxidation Kinetics of Tetrahydrobiothis compound—Giving Quinonoid Dihydrobiothis compound the Consideration It Deserves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical stabilization of tetrahydrobiothis compound by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis of tetrahydrobiothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma tetrahydrobiothis compound and its pharmacokinetic following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Tetrahydrobiothis compound in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydrobiothis compound as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pterin Extraction from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and analysis of pterins from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: My pterin recovery is low. What are the potential causes and solutions?
A1: Low recovery of pterins can stem from several factors throughout the extraction and analysis process. Pterins, particularly the reduced forms like tetrahydrobiothis compound (B1682763) (BH4), are highly susceptible to degradation.
-
Oxidation: Reduced pterins are unstable and can be easily oxidized by exposure to air and light.[1][2] To mitigate this, it is crucial to work quickly, on ice, and with minimal light exposure.[3] The addition of antioxidants, such as dithiothreitol (B142953) (DTT), to sample collection tubes and throughout the extraction process is highly recommended to preserve the reduced forms.[3][4]
-
pH Instability: The stability of pterins is also pH-dependent. Ensure that the pH of your buffers and solutions is optimized for the specific pterins you are analyzing. For instance, some methods test various pH values (from 3.8 to 9.8) to find the optimal conditions for stabilizing dihydroforms.[4]
-
Incomplete Extraction from the Matrix: The efficiency of the extraction solvent system is critical. For solid-phase extraction (SPE), ensure the sorbent type is appropriate for the polarity of your target pterins.[5][6] Common SPE sorbents include mixed-mode cation exchange, porous graphitic carbon, and polymer-based materials.[4][6] For liquid-liquid extraction, the choice of immiscible solvents should be optimized to maximize the partitioning of pterins into the desired phase.
-
Adsorption to Surfaces: Pterins can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.
Q2: I am observing significant variability between replicate samples. What could be the reason?
A2: High variability is often a sign of inconsistent sample handling and preparation.
-
Inconsistent Timing: The timing of each step, from sample collection to analysis, should be kept as consistent as possible between replicates. Delays can lead to varying degrees of degradation.
-
Temperature Fluctuations: Samples should be maintained at a consistent low temperature (e.g., on ice) throughout the preparation process to minimize enzymatic and chemical degradation.[1] For long-term storage, samples should be immediately frozen and stored at -80°C.[7]
-
Inadequate Mixing: Ensure thorough vortexing or mixing at each step where reagents are added to ensure a homogenous mixture.
-
Precipitation Issues: In protein precipitation steps, inconsistent addition of the precipitating agent or insufficient mixing can lead to variable protein removal and, consequently, variable this compound recovery.
Q3: How can I improve the stability of reduced pterins like BH4 and BH2 during sample preparation?
A3: The stability of reduced pterins is a major challenge. The following measures can significantly improve their stability:
-
Use of Antioxidants: The most common approach is the addition of antioxidants. Dithiothreitol (DTT) is frequently used at concentrations around 0.1% to prevent oxidation.[3]
-
Control of Light and Temperature: Protect samples from light by using amber tubes and minimizing exposure to ambient light.[1] All steps should be performed at low temperatures (e.g., on ice or at 4°C).[1]
-
Immediate Processing and Storage: Process biological samples as quickly as possible after collection. If immediate analysis is not possible, snap-freeze the samples in dry ice or liquid nitrogen and store them at -80°C.[7]
-
pH Optimization: The pH of the extraction and storage solutions should be optimized. Some studies have investigated a range of pH values to find the most suitable conditions for stabilizing dihydroforms.[4]
Q4: What is the best method for extracting pterins from urine samples?
A4: Solid-phase extraction (SPE) is a widely used and effective method for cleaning up and concentrating pterins from urine.[5][6] Reversed-phase SPE (RP-SPE) has been shown to be highly appropriate, with extraction efficiencies exceeding 95% for several pterins.[5] Mixed-mode cation exchange (MCAX) SPE columns have also been successfully used for the final validation of methods analyzing both oxidized and dihydroforms of pterins in urine.[4][6]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume.[8] |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength to minimize unwanted interactions between the analytes and the stationary phase.[8] Consider using a different column chemistry. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[8] |
| Column Contamination/Aging | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Low Signal Intensity in Mass Spectrometry (MS) Detection
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | Matrix effects from co-eluting compounds can suppress the ionization of target analytes. Improve sample cleanup using techniques like SPE. Optimize the chromatographic separation to separate pterins from interfering compounds.[8] |
| Suboptimal MS Parameters | Optimize MS parameters such as capillary voltage, nebulizer pressure, and gas flow rates for your specific pterins.[3] Most protocols favor positive ion-electrospray mode for detection.[9][10] |
| Analyte Degradation in the Source | Dihydropterins can be prone to in-source degradation.[3] Adjust source temperature and other parameters to minimize this. |
| Incorrect Mobile Phase Additives | Ensure the mobile phase additives are compatible with MS and promote good ionization. Formic acid (e.g., 0.1%) is a common choice.[3] |
Issue 3: Interfering Peaks with Electrochemical Detection (ECD)
| Potential Cause | Troubleshooting Steps |
| Co-elution of Electroactive Compounds | Biological matrices contain numerous electroactive compounds (e.g., ascorbate) that can interfere with this compound detection.[8] Optimize the HPLC method (mobile phase composition, pH, gradient) to achieve baseline separation. |
| Dual-Electrode Detector Optimization | If using a dual-electrode detector, adjust the potentials of both electrodes to differentiate between the pterins of interest and interfering compounds based on their electrochemical properties.[8] |
| Contaminated Mobile Phase or Detector Cell | Use HPLC-grade solvents and filter the mobile phase.[8] If necessary, flush the detector flow cell.[8] |
Data Presentation: this compound Extraction Efficiency
Table 1: Comparison of Solid-Phase Extraction (SPE) Methods for Pterins from Urine
| SPE Sorbent Type | Target Pterins | Extraction Efficiency (%) | Reference |
| Reversed-Phase (RP) | Neothis compound, Biothis compound, this compound, etc. | > 95% for all selected pterins | [5] |
| Mixed-Mode Cation Exchange (MCAX) | Neothis compound, Biothis compound, Dihydroforms | Method accuracy ranged from 76.9% to 121.9% | [4][6] |
| Porous Graphitic Carbon (PGC) | Neothis compound, Biothis compound, Dihydroforms | Investigated, but MCAX was chosen for final validation | [4][6] |
| Polymer-based (Hydrophilic/Hydrophobic) | Neothis compound, Biothis compound, Dihydroforms | Investigated, but MCAX was chosen for final validation | [4][6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Pterins from Human Urine
This protocol is a generalized procedure based on methods described for this compound analysis.[4][5][6]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.
-
To stabilize dihydroforms, add dithiothreitol (DTT) to a final concentration of 0.1%.[3]
-
For the analysis of total pterins, an oxidation step can be performed. This often involves adjusting the pH and adding an oxidizing agent like iodine or manganese dioxide (MnO2).[2][10][11]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange (MCAX) or reversed-phase (RP) SPE cartridge by passing methanol (B129727) followed by ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove interfering hydrophilic compounds.
-
-
Elution:
-
Elute the pterins from the cartridge using an appropriate solvent. For RP-SPE, this might be a mixture of methanol or acetonitrile (B52724) and water, possibly with a pH modifier. For MCAX, the elution solvent will depend on the specific properties of the sorbent and the target pterins.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC analysis.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of pterins from biological matrices.
Caption: A troubleshooting decision tree for addressing low this compound recovery during extraction.
References
- 1. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 4. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterin Analysis Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for pterin analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound quantification via High-Performance Liquid Chromatography (HPLC). Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing poor peak resolution, with peaks that are broad and overlapping. What are the likely causes and how can I fix this?
A1: Poor peak resolution in this compound HPLC analysis is a common issue that can stem from several factors related to your sample, mobile phase, or HPLC system. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Troubleshooting Flowchart for Poor Peak Resolution
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Q2: My this compound peaks are tailing. What causes this and how can I achieve more symmetrical peaks?
A2: Peak tailing is often a result of secondary interactions between the this compound analytes and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on silica-based columns can interact with basic this compound structures, causing tailing.
-
Solution: Adjust the mobile phase pH to be between 2 and 4 to suppress silanol activity.[1] Using a highly inert, end-capped column can also minimize these interactions.
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of your this compound analytes, you can get a mix of ionized and unionized forms, leading to poor peak shape.[2]
-
Solution: Operate at a pH at least one unit away from the analyte's pKa.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[3]
-
Solution: Try diluting your sample or reducing the injection volume.[4]
-
Q3: My retention times are shifting between runs. What should I investigate?
A3: Inconsistent retention times are typically due to a lack of stability in the HPLC system or mobile phase.
-
Temperature Fluctuations: Even small changes in column temperature can affect retention times.[5]
-
Solution: Use a column oven to maintain a stable temperature.[6]
-
-
Mobile Phase Preparation: Inconsistently prepared mobile phase, or mobile phase that has not been properly degassed, can cause retention time drift.[6]
-
Solution: Ensure your mobile phase is well-mixed and degassed. Always use high-purity, HPLC-grade solvents.
-
-
Column Equilibration: Insufficient column equilibration time before injection can lead to shifting retention times.
-
Solution: Ensure the column is properly equilibrated with the mobile phase before each injection.[6]
-
-
System Leaks: Check for any leaks in the pump, injector, or fittings.[7]
Q4: Reduced pterins like tetrahydrobiothis compound (B1682763) (BH4) are notoriously unstable. How can I prevent their degradation during sample preparation and analysis?
A4: The stability of reduced pterins is a critical factor for accurate quantification.[8] Key considerations include:
-
Light Exposure: Pterins are photosensitive. All sample collection and processing steps should be performed under subdued light.[3]
-
Temperature: Elevated temperatures accelerate degradation. Samples should be kept on ice during processing and stored at -20°C or, for long-term storage, at -80°C.[3][9]
-
Oxidation: Reduced pterins are readily oxidized.
-
Solution: Minimize air exposure. Consider adding antioxidants like dithiothreitol (B142953) (DTT) or diethylenetriaminepentaacetic acid (DTPA) to your sample and mobile phase to stabilize reduced forms.[10][11]
-
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition
The mobile phase plays a critical role in achieving good separation. If you are experiencing poor resolution, consider the following adjustments.
| Parameter | Recommended Action | Rationale |
| pH | Adjust pH, typically within the 2.0-4.0 range for reversed-phase separation of pterins.[1] | Controls the ionization state of both the this compound analytes and the column's stationary phase, significantly impacting retention and selectivity.[2][12] |
| Organic Modifier | Change the percentage of organic modifier (e.g., acetonitrile (B52724) or methanol). | Alters the eluting strength of the mobile phase. A lower percentage generally increases retention and can improve resolution.[4] |
| Buffer Concentration | Ensure adequate buffer concentration (e.g., 10-50 mM). | Maintains a stable pH throughout the chromatographic run, which is crucial for reproducible results.[13] |
| Ion-Pairing Reagent | Consider adding an ion-pairing reagent like octanesulfonic acid (OSA).[10] | Can improve the retention and resolution of charged this compound species on a reversed-phase column.[10] |
Guide 2: Selecting the Right HPLC Column
The choice of HPLC column is fundamental to the separation of pterins.[14]
| Column Type | Typical Use Case | Advantages | Considerations |
| Reversed-Phase C18/C8 | General-purpose separation of pterins.[14] | Robust and widely available. Good for separating pterins based on hydrophobicity.[15] | May require mobile phase modifiers (e.g., ion-pairing reagents) for optimal retention of more polar pterins.[10] |
| HILIC | Separation of very polar pterins.[16] | Better retention of highly polar compounds that elute too early on C18 columns.[15] | Requires careful mobile phase preparation and longer equilibration times.[15] |
Column Parameters and Their Impact on Resolution
| Parameter | How to Adjust for Better Resolution | Potential Trade-offs |
| Particle Size | Use a column with smaller particles (e.g., <3 µm). | Increases column efficiency and resolution.[17] |
| Column Length | Use a longer column. | Increases the number of theoretical plates, improving resolution.[18] |
| Pore Size | For larger this compound derivatives, a larger pore size may be beneficial. | Allows better interaction of larger molecules with the stationary phase.[18] |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis from Urine
This protocol provides a general guideline for preparing urine samples for HPLC analysis, with a focus on preserving reduced pterins.
-
Sample Collection: Collect urine in a container protected from light (e.g., wrapped in aluminum foil).[3]
-
Acidification and Antioxidant Addition: Immediately after collection, acidify the urine to approximately pH 3-4 with a small volume of concentrated acid (e.g., HCl). Add an antioxidant solution (e.g., DTT and DTPA) to a final concentration of ~1 mM each to prevent oxidation.[11]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to remove particulate matter.[9]
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates that could clog the HPLC column.[13]
-
Storage: If not analyzed immediately, store the prepared sample at -80°C.[9]
Protocol 2: Example HPLC Method for this compound Separation
This is an example of an isocratic reversed-phase HPLC method that can be used as a starting point for this compound analysis.
-
HPLC System: Standard HPLC with fluorescence or electrochemical detection.
-
Column: Waters Atlantis dC18, 5 µm, 4.6 x 100 mm.[10]
-
Mobile Phase: 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM octanesulfonic acid (OSA), 2.5 mM DTPA, 1 mM DTT, and 2% acetonitrile (ACN), with the pH adjusted to 3.0.[10]
-
Flow Rate: 1.3 mL/min.[10]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
Fluorescence: Excitation and emission wavelengths will depend on the specific pterins being analyzed (e.g., for biothis compound, Ex: 350 nm, Em: 450 nm).
-
Electrochemical: Potentials set to detect reduced species like BH4.[10]
-
Logical Relationship of Method Parameters
Caption: Key parameters influencing HPLC peak resolution.
References
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC analysis of tetrahydrobiothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. moravek.com [moravek.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
Minimizing auto-oxidation of reduced pterins in solution.
Welcome to the technical support center for pterin analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and quantifying reduced pterins. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: My reduced this compound (e.g., tetrahydrobiothis compound (B1682763), BH4) concentrations are consistently low or undetectable. What are the likely causes?
A1: This is a frequent issue stemming from the inherent instability of reduced pterins. Several factors can contribute to their degradation:
-
Oxidation: Reduced pterins are highly susceptible to auto-oxidation in the presence of dissolved oxygen. This is the most common cause of sample loss.
-
Light Exposure: Pterins are photosensitive and can degrade upon exposure to ambient or UV light.
-
Temperature: Elevated temperatures accelerate the rate of auto-oxidation.
-
pH: The stability of pterins is pH-dependent. Solutions with a pH higher than 4 can lead to rapid oxidation of BH4.[1]
Q2: What is the most effective way to prevent the auto-oxidation of my reduced this compound solutions?
A2: The most effective strategy is a combination of chemical stabilization and proper handling techniques. The use of antioxidants is crucial. Ascorbic acid and dithiothreitol (B142953) (DTT) or 1,4-dithioerythritol (DTE) are commonly used to protect reduced pterins from oxidation.[2][3] Additionally, minimizing exposure to light and maintaining low temperatures are essential.
Q3: Can I store my prepared reduced this compound stock solutions? If so, under what conditions?
A3: Yes, stock solutions can be stored, but it requires specific conditions to maintain stability. For short-term storage (up to two weeks), aliquots of BH4 standard solutions prepared in 100 µM HCl containing antioxidants like 1 mM DTE and 1 mM diethylenetriaminepentaacetic acid (DTPA) can be stored at 4°C.[2] For longer-term storage, aliquots should be flash-frozen and stored at -80°C.[2] Avoid repeated freeze-thaw cycles.
Q4: I am preparing samples for HPLC analysis. Are there any specific considerations for the sample solvent?
A4: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and poor chromatographic separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of reduced pterins.
Chromatographic Analysis (HPLC)
Problem 1: Poor peak shape (e.g., tailing, fronting, or broad peaks) in my HPLC chromatogram.
| Possible Cause | Solution |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume. |
| Secondary Interactions | Peak tailing can result from unwanted interactions between the analytes and the stationary phase. Adjusting the mobile phase pH or ionic strength can help mitigate these interactions. Consider using a different column chemistry if the problem persists. |
| Sample Solvent Incompatibility | The sample solvent is much stronger than the mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent. |
Problem 2: Drifting or noisy baseline.
| Possible Cause | Solution |
| Contaminated Mobile Phase or Detector Flow Cell | Always use HPLC-grade solvents and filter your mobile phase. If the issue continues, flushing the detector flow cell may be necessary. |
| Air Bubbles in the System | Air bubbles can introduce significant noise in the detector signal. Ensure your mobile phase is properly degassed. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
Problem 3: Seeing interfering peaks when using electrochemical detection (ECD).
| Possible Cause | Solution |
| Co-elution of Electroactive Compounds | Biological matrices often contain electroactive compounds like ascorbate (B8700270) that can interfere with this compound detection. Optimize the HPLC method to achieve baseline separation of pterins from these interfering compounds. This may involve adjusting the mobile phase pH or composition. |
| Non-specific Detection | Use a dual-electrode detector to help differentiate between the analyte of interest and co-eluting interferences based on their distinct electrochemical properties. |
Quantitative Data Summary
Table 1: Effect of Ascorbic Acid on the Auto-oxidation of Tetrahydrobiothis compound (BH4)
BH4 (25 µmol/l) was incubated at 22°C in 50 mmol/l Tris–HCl, pH 7.4, in the presence of varying concentrations of ascorbic acid. The optical density at 305 nm was recorded over time.
| Ascorbic Acid Concentration | Observation |
| 0 mmol/l | Rapid auto-oxidation of BH4 observed. |
| 0.5 mmol/l | Noticeable inhibition of BH4 auto-oxidation. |
| 1.5 mmol/l | Significant stabilization of BH4. |
| 3.0 mmol/l | Almost complete stabilization of BH4.[4] |
Table 2: Half-life of Tetrahydrobiothis compound (BH4) at Different pH Values
Autoxidation kinetics of BH4 were studied in different buffer systems.
| pH | Buffer | Half-life of BH4 (minutes) |
| 2.8 | Formate | 87 (initial), 33 (secondary) |
| 2.8 | Acetate | 25 |
| 5.4 | Acetate | 10 |
| 7.4 | Formate | 31 |
Data from Autoxidation Kinetics of Tetrahydrobiothis compound—Giving Quinonoid Dihydrobiothis compound the Consideration It Deserves.[5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Tetrahydrobiothis compound (BH4) Stock Solution
This protocol describes the preparation of a 1 mM BH4 stock solution with antioxidants to minimize auto-oxidation.
Materials:
-
Tetrahydrobiothis compound (BH4) dihydrochloride (B599025) salt
-
Hydrochloric acid (HCl), 0.1 M
-
1,4-dithioerythritol (DTE)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
High-purity water (18.2 MΩ·cm)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare the Solvent: Create a solution of 100 µM HCl containing 1 mM DTE and 1 mM DTPA in high-purity water.[2] Degas the solvent by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Weigh BH4: In a low-light environment, accurately weigh the required amount of BH4 dihydrochloride salt.
-
Dissolve BH4: Immediately dissolve the weighed BH4 in the prepared, degassed solvent to a final concentration of 1 mM. Gently vortex to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Overlay the solution with an inert gas before capping.
-
Storage: For short-term storage (up to 2 weeks), store the aliquots at 4°C.[2] For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[2]
Protocol 2: Minimizing BH4 Oxidation During Biological Sample Preparation
This protocol provides a general workflow for processing biological samples to minimize the artifactual oxidation of endogenous BH4.
Materials:
-
Antioxidant solution (e.g., 10 mM DTE or 2 mM ascorbic acid in 0.1 M HCl)
-
Ice
-
Inert gas (Argon or Nitrogen)
-
Refrigerated centrifuge
Procedure:
-
Immediate Stabilization: Immediately after sample collection (e.g., tissue homogenate, cell lysate), add the antioxidant solution to the sample.
-
Maintain Low Temperature: Perform all subsequent sample processing steps on ice or in a cold room to minimize thermal degradation.
-
Minimize Air Exposure: Keep sample tubes capped whenever possible. When tubes are open, a gentle stream of inert gas can be used to displace air from the headspace.
-
Rapid Processing: Process the samples as quickly as possible to reduce the time they are exposed to potentially oxidizing conditions.
-
Refrigerated Centrifugation: If centrifugation is required, use a refrigerated centrifuge to maintain a low temperature.
-
Immediate Analysis or Storage: Analyze the samples immediately after preparation. If immediate analysis is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.
Visualizations
Caption: Auto-oxidation pathway of tetrahydrobiothis compound (BH4).
Caption: Workflow for preparing and handling reduced this compound solutions.
Caption: Troubleshooting decision tree for low this compound signal.
References
- 1. Tetrahydrobiothis compound: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plasma tetrahydrobiothis compound and its pharmacokinetic following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Autoxidation Kinetics of Tetrahydrobiothis compound—Giving Quinonoid Dihydrobiothis compound the Consideration It Deserves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Photodegradation of Pterin Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of pterin samples. Pterins are light-sensitive compounds, and their stability is crucial for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are this compound samples so sensitive to light?
A1: Pterins, particularly in their reduced forms (dihydropterins and tetrahydropterins), are highly susceptible to photo-oxidation.[1][2] Exposure to light, especially UV-A radiation, can excite these molecules, leading to degradation and the formation of byproducts such as hydrogen peroxide.[3][4] This process can significantly alter the concentration and composition of pterins in a sample, leading to inaccurate measurements.
Q2: What are the primary degradation products of pterins upon light exposure?
A2: The photodegradation of pterins can result in various oxidation products. For instance, 6-biothis compound (B1667280) can degrade to 6-formylthis compound (B158403) and subsequently to 6-carboxythis compound.[3][4] The accumulation of these and other oxidized pterins can be a marker of oxidative stress and may interfere with the analysis of the target this compound species.[5]
Q3: What is the most critical factor to control to prevent this compound degradation?
A3: Light exposure is the most critical factor. This compound samples must be protected from light at all stages of handling, from collection to analysis.[6][7][8][9] Temperature and exposure to air (oxygen) are also significant factors that contribute to degradation.[1][10]
Q4: How does the oxidation state of a this compound affect its stability?
A4: The reduced forms of pterins (tetrahydro- and dihydro- forms) are significantly less stable and more prone to oxidation than their fully oxidized counterparts.[1] Tetrahydropterins can be particularly unstable in the presence of oxygen and light.[2][5]
Troubleshooting Guide
Q: My this compound concentrations are consistently lower than expected. What could be the cause?
A: This is a common issue often linked to sample degradation. Consider the following troubleshooting steps:
-
Light Protection: Ensure that from the moment of collection, the sample is protected from light. Use amber-colored collection tubes or wrap standard tubes in aluminum foil.[6][7][8]
-
Temperature Control: Immediately after collection, samples should be placed on ice and then frozen as soon as possible.[6][8] Long-term storage should be at -20°C or, ideally, -80°C.[10][11]
-
Oxygen Exposure: Minimize the headspace in your sample tubes to reduce contact with air. If possible, purging with an inert gas like nitrogen or argon before sealing can help.
-
Use of Antioxidants: For certain applications, the addition of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to the collection or storage medium can help stabilize reduced pterins.[1][7]
Q: I am observing unexpected peaks in my chromatograms when analyzing this compound samples. What might these be?
A: Unexpected peaks are often degradation products. To identify them:
-
Analyze a "Stressed" Sample: Intentionally expose a sample to light for a controlled period and analyze it alongside your protected samples. This can help in identifying the peaks corresponding to degradation products.
-
Review Literature: Published studies on this compound photodegradation may provide information on the expected byproducts and their analytical signatures.[3][4]
-
Confirm with Standards: If available, run analytical standards of potential degradation products (e.g., neothis compound, biothis compound) to confirm their retention times.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Samples
| Storage Duration | Temperature | Light Protection | Additional Notes |
| Short-term (up to 6 hours) | 2-8°C (on ice) | Mandatory (wrap in foil) | Process as quickly as possible.[8][10] |
| Medium-term (up to 1 month) | -20°C | Mandatory | Use tightly sealed tubes to prevent sublimation.[11] |
| Long-term (over 1 month) | -80°C | Mandatory | Aliquot samples to avoid repeated freeze-thaw cycles.[11] |
Table 2: Effect of Light and Antioxidants on this compound Stability (Illustrative)
| Condition | Expected this compound Recovery | Rationale |
| Ambient light, room temperature | Low | High potential for photodegradation and oxidation. |
| Dark, room temperature | Moderate | Prevents photodegradation but oxidation can still occur. |
| Dark, -20°C | High | Low temperature slows down oxidation. |
| Dark, -20°C, with Ascorbic Acid | Very High | Ascorbic acid acts as an antioxidant, further preventing oxidation.[7] |
| Dark, -20°C, with DTT | Very High | DTT is a reducing agent that helps maintain the reduced state of pterins.[1] |
Experimental Protocols
Protocol 1: Collection and Handling of Urine Samples for this compound Analysis
-
Materials:
-
Amber-colored urine collection cups or standard cups with aluminum foil.
-
Amber-colored transport tubes or standard tubes with aluminum foil.
-
Optional: Ascorbic acid (20 mg per 2 mL of urine).[7]
-
Ice bath.
-
-
Procedure:
-
Collect a random urine sample in the light-protected container.[6]
-
If using an antioxidant, add the specified amount of ascorbic acid to the collection cup before collection.[7]
-
Immediately after collection, wrap the container in aluminum foil if it is not already light-protected.[6][8]
-
Place the sample on an ice bath.[6]
-
As soon as possible, transfer the urine into a light-protected transport tube.
-
Freeze the sample immediately at -20°C or lower for transport and storage.[6][7][8]
-
Protocol 2: Preparation of this compound Stock Solutions
-
Materials:
-
This compound standard powder.
-
Appropriate solvent (e.g., DMSO, or an aqueous buffer with pH adjustment).[11]
-
Amber-colored vials.
-
Inert gas (e.g., nitrogen or argon).
-
-
Procedure:
-
Work in a dimly lit area or under a yellow/red safety light.
-
Weigh the required amount of this compound standard.
-
Dissolve the this compound in the chosen solvent. Sonication may be required for some pterins.[11]
-
Once dissolved, immediately aliquot the stock solution into amber-colored vials.
-
Before capping, gently flush the headspace of each vial with an inert gas to displace oxygen.
-
Store the aliquots at -80°C for long-term use.[11] Stock solutions can be stored at -20°C for up to one month.[11]
-
Mandatory Visualization
Caption: Workflow for this compound Sample Handling to Prevent Degradation.
Caption: Troubleshooting Low this compound Concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress in vitiligo: photo-oxidation of pterins produces H(2)O(2) and this compound-6-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Test Guide Mobile [testguide.adhb.govt.nz]
- 7. lhsc.on.ca [lhsc.on.ca]
- 8. chl.co.nz [chl.co.nz]
- 9. Specimen Collection : Neurotransmitters and Pterins - Urine [rch.org.au]
- 10. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Addressing matrix effects in LC-MS/MS analysis of pterins.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of pterins.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of pterins, focusing on issues arising from matrix effects.
Problem: I am observing low signal intensity or complete signal loss for my pterin analytes.
Possible Cause: This is a classic sign of ion suppression, a major matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the target analytes in the MS source.[1][2][3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples and removing salts, phospholipids, and proteins that are known to cause ion suppression.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract pterins from the sample matrix into an immiscible organic solvent, leaving many interfering substances behind.[4]
-
Phospholipid Removal: Phospholipids are major contributors to matrix effects in plasma and serum samples.[6][7] Specific phospholipid removal products, such as HybridSPE®, can be highly effective.[8]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing other matrix components besides proteins and may still result in significant ion suppression.[3]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate the this compound analytes from the co-eluting matrix components.[9][10]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analytes and any interfering peaks.
-
Column Selection: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better separation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[11][12] Since it has virtually identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[13][14]
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2][11]
Problem: I am seeing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Variability in the composition of the biological matrix from sample to sample can lead to different degrees of ion suppression, resulting in poor reproducibility.[11]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE or LLE, is crucial to minimize variability in matrix effects between samples.[4][11]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[15]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.[11][16]
Problem: My analyte peaks are showing significant tailing or splitting.
Possible Cause: While this can be a chromatographic issue, severe matrix effects can also impact peak shape.[1][15] Co-eluting matrix components can interfere with the interaction of the analyte with the stationary phase.
Solutions:
-
Enhance Sample Cleanup: A more rigorous sample preparation method to remove interfering compounds is the first step.
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape. Try diluting the sample or reducing the injection volume.[17]
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the this compound analytes to ensure they are in a single ionic form.
-
Consider Metal-Free Systems: Some compounds can interact with metal components in the HPLC system, leading to peak tailing. Using metal-free columns and tubing can sometimes resolve these issues.[18]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[19][20] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[3][9] The "matrix" refers to all other components in the sample besides the analyte of interest, such as proteins, salts, lipids, and metabolites.
Q2: How can I assess the presence and extent of matrix effects in my this compound analysis?
A2: There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a pure this compound standard solution is infused into the mass spectrometer after the LC column.[10] A blank, extracted matrix sample is then injected. Any dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[10][16]
-
Quantitative Assessment (Post-Extraction Spike): This method compares the response of an analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix sample.[9][21] The matrix effect can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solution, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[21]
Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?
A3: The most common sources of matrix effects in biological samples like plasma, serum, and urine include:
-
Phospholipids: Particularly prevalent in plasma and serum, these are a major cause of ion suppression.[6]
-
Salts and Buffers: High concentrations of salts from the biological matrix or buffers used in sample preparation can significantly suppress the analyte signal.[19]
-
Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with and interfere with the ionization of pterins.
-
Proteins: Although often removed during sample preparation, residual proteins can still contribute to matrix effects.[19]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is highly recommended to use a SIL-IS in all quantitative LC-MS/MS bioanalytical methods, especially when dealing with complex matrices.[11][12] A SIL-IS is the most effective way to compensate for matrix effects and other sources of variability during sample preparation and analysis, leading to improved accuracy and precision.[13][14][16]
Q5: Can the choice of ionization source affect matrix effects?
A5: Yes, the choice of ionization source can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][9] If you are experiencing significant matrix effects with ESI, switching to APCI, if compatible with your analytes, could be a potential solution. However, APCI may have limitations in terms of sensitivity for certain compounds.[9]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on matrix effects, based on available data.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Relative Standard Deviation (%RSD) | Reference |
| Protein Precipitation | Often < 60% | Low | > 10% | [3] |
| Liquid-Liquid Extraction | Variable, depends on solvent | Moderate | 5-15% | [4] |
| Solid-Phase Extraction (SPE) | > 85% | High | < 10% | [4][5] |
| Phospholipid Removal Plates | > 90% | > 99% | < 5% | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Analysis in Human Plasma
This protocol outlines a general procedure for the cleanup of human plasma samples for the analysis of pterins using SPE.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a suitable stable isotope-labeled internal standard mix.
-
Add 200 µL of 0.1 M HCl to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the pterins with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression/Enhancement
This protocol describes how to perform a post-column infusion experiment to identify regions of ion suppression or enhancement.
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phases to be used for the this compound analysis.
-
Prepare a solution of the this compound analyte of interest (e.g., 100 ng/mL) in the initial mobile phase.
-
Using a T-connector, infuse the analyte solution into the eluent stream between the LC column and the mass spectrometer ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Data Acquisition:
-
Set the mass spectrometer to monitor the MRM transition for the infused analyte.
-
Begin acquiring data to establish a stable baseline signal.
-
-
Injection of Blank Matrix:
-
Inject a blank, extracted sample matrix (prepared using your standard sample preparation protocol) onto the LC column.
-
-
Data Analysis:
-
Monitor the baseline signal for any deviations during the chromatographic run.
-
A decrease in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
Compare the retention times of your target pterins with the regions of ion suppression/enhancement to assess the potential for matrix effects.
-
Visualizations
Caption: A simplified workflow for sample preparation and LC-MS/MS analysis of pterins.
Caption: A logical troubleshooting guide for addressing matrix effects in this compound analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myadlm.org [myadlm.org]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. bataviabiosciences.com [bataviabiosciences.com]
- 20. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Pterin Detection Assay Sensitivity
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of pterin analysis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to improve the sensitivity and reliability of your this compound detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying pterins in biological samples?
A1: The primary challenges in this compound analysis stem from their inherent chemical instability, particularly the reduced forms like tetrahydrobiothis compound (B1682763) (BH4). These compounds are highly susceptible to degradation due to:
-
Oxidation: Reduced pterins readily oxidize when exposed to air.[1]
-
Photosensitivity: Pterins can degrade upon exposure to UV or ambient light.[2]
-
Temperature Sensitivity: Elevated temperatures accelerate the degradation process.[2]
-
Low Concentrations: Pterins are often present at very low levels in biological matrices, requiring highly sensitive detection methods.[3]
Q2: Which analytical methods are most commonly used for this compound detection, and how do they compare in terms of sensitivity?
A2: The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or electrochemical detection (ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
-
HPLC-FLD: This is a widely used and sensitive method, especially for the naturally fluorescent oxidized pterins. For non-fluorescent reduced pterins, a pre-column oxidation step is necessary.[1]
-
HPLC-ECD: This method is highly sensitive for the direct detection of electroactive reduced pterins like BH4, avoiding the need for oxidation. However, it can be prone to interference from other electroactive compounds in the sample.[2]
-
LC-MS/MS: This technique offers high sensitivity and specificity, allowing for the direct and simultaneous measurement of multiple pterins, including both reduced and oxidized forms.[5][6]
Q3: Why is sample handling so critical for reliable this compound analysis?
A3: Due to the instability of pterins, proper sample collection and handling are paramount to obtaining accurate results. Key considerations include:
-
Minimizing Light Exposure: All procedures should be carried out in subdued light, and samples should be stored in light-protected containers.[2][7]
-
Temperature Control: Samples should be processed quickly at low temperatures (e.g., on ice) and stored at -80°C for long-term stability.[8]
-
Preventing Oxidation: The use of antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), during sample collection and preparation is often recommended to stabilize reduced pterins.[2][8]
-
Avoiding Freeze-Thaw Cycles: Aliquoting samples into single-use volumes is crucial as repeated freezing and thawing can lead to this compound degradation.[2]
Troubleshooting Guides
Issue 1: Low or Undetectable this compound Signal
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | • Review Sample Collection Protocol: Ensure samples were collected in subdued light and immediately placed on ice. For urine samples, confirm they were wrapped in foil right after collection.[2][7] • Check Storage Conditions: Verify that samples were promptly frozen and stored at or below -20°C (ideally -80°C for long-term storage).[2][8] • Evaluate Use of Antioxidants: Consider adding an antioxidant like DTT to a final concentration of 1 mM during sample preparation to stabilize reduced pterins.[8] • Minimize Freeze-Thaw Cycles: Use single-use aliquots to prevent degradation from repeated temperature changes.[2] |
| Suboptimal Analytical Method | • Optimize Detector Settings: For fluorescence detection, ensure the excitation and emission wavelengths are optimal for the specific this compound of interest.[8] • Enhance MS Signal: If using LC-MS/MS, address potential ion suppression by improving sample cleanup or adjusting chromatographic separation. Optimize ionization source parameters to improve efficiency.[2] • Consider a More Sensitive Detector: If using a UV detector, switching to a fluorescence or electrochemical detector can significantly improve sensitivity.[2] |
| Oxidation Issues (for HPLC-FLD) | • Verify Reagent Freshness: Ensure that the oxidizing agents (e.g., iodine) are fresh and properly prepared. • Optimize Oxidation Conditions: Confirm that the pH, reaction time, and temperature of the oxidation step are optimized and consistently applied.[2] |
Issue 2: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Variability in Sample Handling | • Standardize Procedures: Ensure all samples are handled with a consistent protocol, paying close attention to timings, temperature, and light exposure. • Aliquot Samples: Prepare single-use aliquots immediately after collection to avoid variability introduced by multiple freeze-thaw cycles.[2] |
| Incomplete Oxidation/Reduction | • Check Reagent Quality: Use fresh oxidation or reduction reagents for each batch of experiments. • Ensure Consistent Reaction Conditions: Precisely control the time, temperature, and pH of the conversion reaction for all samples.[2] |
| Sample Contamination | • Proper Sample Collection: For urine samples, ensure they are not contaminated with blood or fecal matter, as this can interfere with the analysis.[2][7] |
Issue 3: Poor HPLC Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Steps |
| Column Overload | • Dilute Sample or Reduce Injection Volume: Injecting a lower concentration or smaller volume of the sample can prevent peak fronting.[2] |
| Secondary Interactions | • Adjust Mobile Phase: Modify the pH or ionic strength of the mobile phase to minimize unwanted interactions between the analytes and the stationary phase, which can cause peak tailing.[2] |
| Inappropriate Sample Solvent | • Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is compatible with the initial mobile phase to avoid peak distortion.[2] |
| Contaminated System | • Use High-Purity Solvents: Always use HPLC-grade solvents and filter the mobile phase to prevent baseline noise and drift. • Flush the System: If the baseline is noisy, flushing the detector flow cell may be necessary.[2] • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles that can cause signal noise.[2] |
Data Presentation
Table 1: Comparison of this compound Detection Method Sensitivities
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Reference |
| LC-MS/MS | 6 Pterins (including isomers) | Urine | 7 to 360 pg/mL | [9][10] |
| BH4, BH2, Neothis compound, Sepiathis compound | CSF | Linear range: 3 to 200 nmol/L | [5] | |
| HPLC-ECD | Oxidized Pterins | Biological Samples | < 1 picomole | [11] |
| CE-LED-IF | Pterins | Urine | 0.1 µM | [3] |
BH4: Tetrahydrobiothis compound, BH2: Dihydrobiothis compound, CSF: Cerebrospinal Fluid, CE-LED-IF: Capillary Electrophoresis with Light-Emitting Diode-Induced Fluorescence.
Experimental Protocols
Protocol 1: Oxidation of Reduced Pterins with Iodine for HPLC-FLD Analysis
This protocol outlines a general procedure for the chemical oxidation of unstable, non-fluorescent reduced pterins into their stable, fluorescent, oxidized forms prior to analysis.
Materials:
-
Iodine solution (e.g., 0.5% I₂ in 1% KI)
-
Ascorbic acid solution (e.g., 1%)
-
HCl (for acidic oxidation) or NaOH (for alkaline oxidation)
-
Sample (e.g., urine, plasma)
Procedure:
-
pH Adjustment: Adjust the pH of the sample to be either acidic (pH 1-2 with HCl) or alkaline, depending on the specific pterins of interest and the established protocol.
-
Oxidation: Add the iodine solution to the pH-adjusted sample.
-
Incubation: Incubate the mixture at room temperature in the dark for a defined period (e.g., 30-60 minutes) to allow for complete oxidation.
-
Stopping the Reaction: Add ascorbic acid solution to quench the excess iodine.
-
Analysis: The sample is now ready for injection into the HPLC-FLD system.
Note: The optimal pH, iodine concentration, and incubation time should be empirically determined for the specific application.
Protocol 2: Sample Preparation of Urine for LC-MS/MS Analysis
This protocol provides a general workflow for preparing urine samples for this compound analysis by LC-MS/MS.
Materials:
-
Antioxidant solution (e.g., DTT)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Mobile phase for dilution
Procedure:
-
Sample Collection: Collect urine samples in sterile containers, immediately wrap them in aluminum foil to protect from light, and place them on ice.[7]
-
Addition of Antioxidant: If measuring reduced pterins, add an antioxidant solution (e.g., DTT to a final concentration of 1 mM) to the urine sample.[8]
-
Centrifugation: Centrifuge the sample to pellet any particulate matter.
-
Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.[12]
-
Dilution: Dilute the supernatant with the initial mobile phase of the LC-MS/MS system.
-
Analysis: The prepared sample is ready for injection.
Visualizations
Caption: De novo biosynthesis pathway of tetrahydrobiothis compound (BH4).[13][14][15]
Caption: Neothis compound production pathway upon immune activation.[16][17][18]
Caption: General experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Test Guide Mobile [testguide.adhb.govt.nz]
- 8. benchchem.com [benchchem.com]
- 9. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrahydrobiothis compound biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neothis compound: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Immune response-associated production of neothis compound. Release from macrophages primarily under control of interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Isomers of Pterin Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the resolution of co-eluting pterin isomers.
Troubleshooting Guide
Issue 1: Poor resolution between 6- and 7-positional isomers of biothis compound (B10759762) and neothis compound.
Possible Causes:
-
Inappropriate Stationary Phase: The choice of HPLC column is critical for separating these closely related isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, buffer, pH, and additives, significantly influences selectivity.
-
Isocratic Elution: An isocratic mobile phase may not provide sufficient resolving power for complex mixtures of isomers.
Troubleshooting Steps:
-
Stationary Phase Selection:
-
Amino Columns: Consider using a LUNA amino column, which has been successfully employed for the separation of 6- and 7-positional isomers of biothis compound and neothis compound.[1][2][3]
-
Reversed-Phase Columns: While less common for this specific separation, experimenting with different reversed-phase columns (e.g., C18, C8) with varying selectivities might yield positive results.[4]
-
Chiral Columns: For separating D- and L-enantiomers, a chiral stationary phase is necessary. Ligand-exchange chromatography using a reversed-phase column with a chiral modifier like D-phenylalanine and Cu(II) has been shown to be effective.[5]
-
-
Mobile Phase Optimization:
-
pH Adjustment: Systematically adjust the pH of the mobile phase. The charge state of this compound compounds is pH-dependent, which can be exploited to improve separation.
-
Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile, methanol).
-
Additives: The addition of ion-pairing reagents or other mobile phase modifiers can alter selectivity. For instance, the use of a Tris-HCl buffer has been described for the separation of multiple pteridines.[6]
-
-
Gradient Elution:
-
Implement a gradient elution program to enhance the separation of isomers with different retention times. A shallow gradient can significantly improve resolution.
-
Issue 2: Co-elution of this compound isomers with other matrix components.
Possible Causes:
-
Complex Sample Matrix: Biological samples like urine, blood, and cerebrospinal fluid contain numerous compounds that can interfere with the analysis.
-
Inadequate Sample Preparation: Insufficient cleanup of the sample can lead to co-elution and ion suppression in mass spectrometry.
Troubleshooting Steps:
-
Sample Preparation:
-
Oxidation: An oxidation step using reagents like manganese dioxide (MnO₂) is often employed to convert reduced pterins to their more stable oxidized forms, which can simplify the chromatographic profile.[1][2][3]
-
Solid-Phase Extraction (SPE): Utilize SPE to remove interfering substances from the sample matrix before injection.
-
Filtration: Always filter samples to remove particulate matter that can clog the column.[1][2][3]
-
-
Detection Method Optimization:
-
Mass Spectrometry (MS): Couple your LC system to a tandem mass spectrometer (MS/MS). The high selectivity of MS/MS allows for the quantification of target isomers even if they are not perfectly separated chromatographically by monitoring specific precursor-to-product ion transitions.[1][2][3][7]
-
Diode Array Detector (DAD): A DAD can assess peak purity by comparing spectra across a single chromatographic peak. Inconsistent spectra suggest the presence of a co-eluting compound.[8][9]
-
Issue 3: Poor peak shape (tailing, fronting, or broad peaks).
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.
-
Inappropriate Injection Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak fronting.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[4]
-
Adjust Mobile Phase: Modify the mobile phase pH or ionic strength to minimize secondary interactions.[4]
-
Use a Weaker Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Frequently Asked Questions (FAQs)
Q1: How can I confirm if I have co-elution of this compound isomers?
A1: Detecting co-elution is crucial for accurate analysis. Here are some methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of a hidden co-eluting peak.[8][9]
-
Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are inconsistent, it suggests that more than one compound is present.[8][9]
-
Mass Spectrometry (MS): Coupling your liquid chromatography (LC) system to a mass spectrometer is a highly effective method. By monitoring specific ion transitions, you can differentiate between co-eluting isomers.[1][3][7]
Q2: What type of HPLC column is best for separating 6- and 7-positional isomers of biothis compound and neothis compound?
A2: A LUNA amino column has been shown to be effective for the separation of these positional isomers.[1][2][3] The stationary phase's properties allow for the necessary selectivity to resolve these structurally similar compounds.
Q3: Is an oxidation step always necessary for this compound analysis?
A3: An oxidation step is commonly used in this compound analysis, especially when analyzing biological samples.[1][2][3] Reduced pterins, such as tetrahydrobiothis compound (B1682763) (BH4), are unstable. Oxidation converts them to their more stable, oxidized forms, which simplifies the chromatographic analysis and improves reproducibility.
Q4: Can I separate D- and L-enantiomers of pterins using a standard reversed-phase column?
A4: No, a standard reversed-phase column will not separate enantiomers. You need to use a chiral separation technique. One successful method is ligand-exchange chromatography, which employs a reversed-phase column with a chiral modifier, such as D-phenylalanine, and a metal ion like Cu(II) in the mobile phase.[5]
Q5: What are the typical detection methods for this compound isomers?
A5: The most common and sensitive detection method is tandem mass spectrometry (LC-MS/MS), which provides high selectivity and allows for accurate quantification.[1][2][3][7] Fluorescence detection is also used, as many pterins are naturally fluorescent.[5] Electrochemical detection has also been reported.[10]
Quantitative Data
Table 1: Limits of Detection (LOD) for this compound Compounds using LC-MS/MS
| Compound | LOD (pg/mL) |
| This compound | 7 - 360 |
| Isoxanthothis compound | 7 - 360 |
| 6-Biothis compound | 7 - 360 |
| 7-Biothis compound | 7 - 360 |
| 6-Neothis compound | 7 - 360 |
| 7-Neothis compound | 7 - 360 |
Data extracted from a study using a LUNA amino column for separation.[1][3]
Table 2: this compound Levels in Urine of Healthy Subjects and PKU Patients (nmol/L)
| This compound | Healthy Subjects (n=41) | Classical PKU (n=10) | Atypical PKU (n=1) |
| 6-Biothis compound | 1345 ± 543 | 114 ± 45 | 28 |
| 7-Biothis compound | 117 ± 45 | 11 ± 4 | 14 |
| 6-Neothis compound | 1245 ± 432 | 1456 ± 567 | 2345 |
| 7-Neothis compound | 98 ± 34 | 123 ± 56 | 456 |
This table summarizes representative data and highlights the importance of isomer resolution for disease diagnosis. Data is illustrative and based on findings from literature.[1][3]
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Separation of Six Pterins in Urine
This protocol is based on a validated method for the separation of 6- and 7-positional isomers of biothis compound and neothis compound.[1][2][3]
1. Sample Preparation:
- Oxidation: To 100 µL of urine, add 10 µL of MnO₂ suspension (1 mg/mL in water). Vortex for 30 seconds and incubate for 30 minutes at room temperature in the dark.
- Filtration: Centrifuge the sample at 10,000 x g for 5 minutes.
- Dilution: Dilute the supernatant 1:10 with the initial mobile phase.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system capable of binary gradient elution.
- Column: LUNA amino column (150 x 2.0 mm, 3 µm).
- Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium (B1175870) formate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 85% B isocratic.
- Flow Rate: 400 µL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor and product ions for each of the six pterins (this compound, isoxanthothis compound, 6-biothis compound, 7-biothis compound, 6-neothis compound, 7-neothis compound) need to be optimized.
Visualizations
Caption: this compound biosynthesis and regeneration pathway, highlighting the formation of Primathis compound in PCD deficiency.
Caption: A logical workflow for troubleshooting the co-elution of this compound isomers.
References
- 1. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the stereoconfiguration of natural pterins by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of pterin standards.
Welcome to the technical support center for pterin standards. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for long-term storage and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound standards upon receipt?
A1: Lyophilized this compound standards should be stored at -20°C or colder in a tightly sealed, amber-colored vial to protect from light.[1][2] Under these conditions, most lyophilized pterins are stable for several years.[1][3] For pterins prone to moisture absorption (deliquescence), such as those containing aspartic acid, glutamic acid, lysine, arginine, or histidine, storage in a desiccator is recommended.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the specific this compound's solubility and the experimental application. For many pterins with limited aqueous solubility, organic solvents like Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions.[2][4] For pterins with higher aqueous solubility, sterile, oxygen-free water or buffers at a pH of 5-6 can be used.[3][5] It is crucial to purge aqueous solvents with an inert gas, such as nitrogen or argon, before dissolving the this compound standard.[4]
Q3: How should I store this compound solutions for long-term use?
A3: Aqueous solutions of pterins, especially reduced forms like tetrahydrobiothis compound (B1682763) (BH4), are generally unstable and it is best practice to prepare them fresh before each use.[2][6] If short-term storage is necessary, stock solutions should be aliquoted into single-use volumes and stored at -80°C for up to six months or -20°C for up to one month, protected from light.[7][8] Avoid repeated freeze-thaw cycles.[3][7][8] Stock solutions in anhydrous organic solvents like DMSO are generally more stable than aqueous solutions when stored under the same conditions.[2]
Q4: What are the primary factors that lead to the degradation of this compound standards?
A4: The main factors contributing to this compound degradation are:
-
Light Exposure: Pterins are photosensitive and can degrade upon exposure to ambient or UV light.[2][6][9]
-
Oxidation: Reduced pterins are highly susceptible to oxidation from dissolved oxygen in solutions.[6]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[6]
-
pH: Extreme pH values can cause this compound degradation.[6] For example, 6-Formylthis compound is unstable in basic solutions.[2]
Troubleshooting Guides
Problem: My this compound concentrations are unexpectedly low or undetectable in my analysis.
Possible Causes and Solutions:
-
Degradation during storage or handling:
-
Improper Storage: Review the storage conditions of both your lyophilized powder and prepared solutions. Ensure they are stored at the correct temperature and protected from light.
-
Oxidation of Reduced Pterins: For sensitive pterins like BH4, ensure that antioxidants such as dithiothreitol (B142953) (DTT) or ascorbic acid were used during sample preparation.[6] Minimize air exposure by using degassed solvents and working quickly.
-
Light Exposure: All steps of sample collection, preparation, and analysis should be performed under subdued light.[6] Consider using amber vials or wrapping containers in aluminum foil.[1][10]
-
-
Incomplete Dissolution:
-
Ensure the this compound standard is fully dissolved in the chosen solvent. Sonication may aid in the dissolution of some pterins.[1]
-
-
Issues with Analytical Method:
-
Incomplete Oxidation/Reduction Step: If your protocol involves a chemical oxidation or reduction step to measure total pterins, verify that the reagents are fresh and the reaction conditions (e.g., pH, time) are optimized and consistently applied.[6]
-
Problem: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) in my HPLC chromatogram.
Possible Causes and Solutions:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample or reducing the injection volume.[6]
-
Secondary Interactions: Peak tailing can result from undesirable interactions between the this compound analytes and the stationary phase of the HPLC column.[6] Optimizing the mobile phase composition or pH may mitigate these interactions.
-
Co-elution with Interfering Compounds: Biological samples may contain electroactive compounds that co-elute with pterins, interfering with detection.[6] Adjusting the mobile phase or using a dual-electrode detector can help resolve this issue.[6]
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Standards
| This compound Form | Storage Temperature | Light Protection | Atmosphere | Estimated Stability |
| Lyophilized Powder | -20°C or colder | Amber vial/darkness | Standard | Several years[1][2] |
| Stock Solution in Organic Solvent (e.g., DMSO) | -80°C | Amber vial/darkness | Standard | Up to 6 months[7][8] |
| -20°C | Amber vial/darkness | Standard | Up to 1 month[7][8] | |
| Aqueous Solution | -80°C or -20°C | Amber vial/darkness | Inert gas (N₂ or Ar) | Prepare fresh; limited stability (hours to days)[2][6][11] |
Table 2: Stability of Tetrahydrobiothis compound (BH4) in Solution
| Solvent/Buffer | pH | Temperature | Half-life / Stability |
| 0.1 N HCl | ~1 | -20°C | Stable for several weeks[11] |
| 0.1 M Phosphate Buffer | 6.8 | Room Temperature | ~16 minutes (completely destroyed in 90 minutes)[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of a this compound stock solution in an organic solvent and a subsequent aqueous working solution.
Materials:
-
Lyophilized this compound standard
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Inert gas (Nitrogen or Argon)
-
Amber or foil-wrapped microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening. This prevents moisture condensation.[2]
-
Inert Atmosphere: If possible, perform weighing and initial dissolution in a glove box under an inert atmosphere.[2]
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Stock Solution Preparation (in DMSO): a. Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired concentration. b. Vortex briefly until the solid is completely dissolved. The solution should be clear. c. Aliquot the DMSO stock solution into single-use amber vials. d. Store the aliquots at -20°C or -80°C.[2]
-
Aqueous Working Solution Preparation (in PBS): a. Immediately before use, thaw a single aliquot of the DMSO stock solution. b. Dilute the stock solution to the final desired concentration using sterile PBS (pH 7.2). c. Mix thoroughly by gentle pipetting. d. Use the freshly prepared aqueous working solution immediately and do not store it for later use.[2]
Visualizations
Caption: Workflow for proper storage and handling of this compound standards.
Caption: Troubleshooting guide for low this compound concentration issues.
References
- 1. schircks.ch [schircks.ch]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound-6-carboxylic acid (2-amino-1,4-dihydro-4-oxothis compound-6-carboxylic acid) | Others 12 | 948-60-7 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ovid.com [ovid.com]
- 10. chl.co.nz [chl.co.nz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pterin-related enzymes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems and unexpected results in this compound-related enzyme kinetics.
1. My enzyme activity is lower than expected or absent.
-
Question: I am not observing any significant enzyme activity, or the activity is much lower than literature values. What could be the issue?
-
Answer: Low or absent enzyme activity can stem from several factors. Systematically check the following:
-
Reagent Integrity:
-
Enzyme Stability: Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider running a small aliquot of a previously validated batch if available.
-
Substrate/Cofactor Degradation: this compound substrates, especially reduced forms like tetrahydrobiothis compound (B1682763) (BH4), are highly susceptible to oxidation.[1][2] Prepare fresh substrate and cofactor (e.g., NADPH) solutions for each experiment. Store stock solutions at -80°C and protect them from light.[2] The stability of reduced pterins is pH-dependent, with higher stability at lower pH.[1]
-
Buffer Components: Verify the pH and composition of your assay buffer. Incorrect pH is a common reason for low enzyme activity. Ensure all buffer components are at the correct final concentration.
-
-
Assay Conditions:
-
Temperature: Confirm that the assay is being performed at the optimal temperature for your specific enzyme.
-
Contaminants: The presence of inhibitors in your reagents or on your labware can significantly reduce enzyme activity. This can include heavy metal contamination or residual detergents.
-
-
Assay Protocol:
-
Incorrect Concentrations: Double-check all calculations for substrate, cofactor, and enzyme concentrations.
-
Order of Addition: For some enzymes, the order of reagent addition can be critical. For example, some enzymes require pre-incubation with the cofactor before adding the substrate.
-
-
2. I am observing non-linear or unexpected reaction progress curves.
-
Question: My reaction rate is not linear over time. What could be causing this?
-
Answer: Non-linear progress curves can indicate several issues:
-
Substrate Depletion: If the initial substrate concentration is too low (close to the K_m value), it will be rapidly consumed, leading to a decrease in the reaction rate over time. Use a higher initial substrate concentration or measure the initial velocity over a shorter time period.
-
Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. This is a common phenomenon in enzyme kinetics. To confirm this, you can add varying concentrations of the product to the initial reaction mixture and observe the effect on the initial velocity.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature, or presence of proteases in crude extracts), leading to a decrease in active enzyme concentration over time.
-
Substrate Instability: The substrate may be degrading over the course of the assay, leading to a decrease in its effective concentration. This is particularly relevant for unstable this compound compounds.[1][2]
-
3. My kinetic data does not fit a standard Michaelis-Menten model (e.g., sigmoidal plot, non-linear Lineweaver-Burk plot).
-
Question: When I plot my initial velocity data against substrate concentration, I don't get a hyperbolic curve, or my Lineweaver-Burk plot is not linear. What does this mean?
-
Answer: Deviations from Michaelis-Menten kinetics can be indicative of more complex enzymatic behavior:
-
Substrate Inhibition: At high concentrations, the substrate itself can bind to the enzyme in a non-productive manner, leading to a decrease in enzyme activity. This is a known characteristic of some pteridine (B1203161) reductases.[3] The Michaelis-Menten plot will show a decrease in velocity at high substrate concentrations, and the Lineweaver-Burk plot will curve upwards at high 1/[S] values.
-
Allosteric Regulation: The enzyme may have multiple binding sites, and the binding of a substrate to one site can influence the binding affinity of other sites (cooperativity). This often results in a sigmoidal plot of initial velocity versus substrate concentration.
-
Assay Artifacts: Ensure that what you are observing is a true enzymatic effect and not an artifact of the assay system. For example, at high substrate concentrations, the absorbance of the substrate itself might interfere with the spectrophotometric measurement. Running appropriate controls is crucial.
-
4. I suspect my this compound substrate is degrading during the experiment.
-
Question: How can I minimize the degradation of my reduced this compound substrates and how do I know if it's affecting my results?
-
Answer: Reduced pterins are notoriously unstable and prone to oxidation.[1][2]
-
Minimizing Degradation:
-
Always prepare fresh solutions of reduced pterins immediately before use.
-
Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light at all times.
-
Use deoxygenated buffers, and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon).
-
The addition of antioxidants like dithiothreitol (B142953) (DTT) can help to stabilize reduced pterins.[2]
-
-
Assessing Degradation:
-
You can monitor the stability of your this compound solution spectrophotometrically by observing changes in its absorbance spectrum over time.
-
If you suspect degradation is affecting your kinetics, you can try preparing the substrate at different time points before initiating the reaction and see if it impacts the measured activity.
-
-
Data Presentation: Kinetic Parameters of this compound-Related Enzymes
The following tables summarize key kinetic parameters for common this compound-related enzymes. Note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).
Table 1: Dihydrofolate Reductase (DHFR) Kinetic Parameters
| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
| Wuchereria bancrofti | Dihydrofolate | 3.7 ± 2 | 7.4 ± 0.6 | [4] |
| Mycobacterium smegmatis (trimethoprim-sensitive) | Dihydrofolate | 0.68 ± 0.2 | 4.5 | [5] |
| Mycobacterium smegmatis (trimethoprim-sensitive) | NADPH | 21 ± 4 | 4.5 | [5] |
| Mycobacterium smegmatis (trimethoprim-resistant) | Dihydrofolate | 1.8 ± 0.4 | 4.5 | [5] |
| Mycobacterium smegmatis (trimethoprim-resistant) | NADPH | 5.3 ± 1.5 | 4.5 | [5] |
| Moritella sp. (cold-active) | Dihydrofolate | 50-80 fold higher than E. coli | - | [6] |
Table 2: Sepiathis compound (B94604) Reductase (SR) Kinetic Parameters
| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) / V_max (μmol/min/mg) | Reference |
| Human | Sepiathis compound | 14.3 | - | [7] |
| Human | NADPH | 10 | - | [7] |
| Chlorobium tepidum | Sepiathis compound | 21 | 5.0 s⁻¹ | [8][9] |
| Chlorobium tepidum | NADPH | 6.2 | 5.0 s⁻¹ | [8][9] |
| Rat Erythrocytes | Sepiathis compound | 15.4 | 21.7 μmol/min/mg | [10] |
| Rat Erythrocytes | NADPH | 1.7 | 21.7 μmol/min/mg | [10] |
Table 3: Pteridine Reductase 1 (PTR1) and Related Reductases Kinetic Parameters
| Enzyme (Organism) | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| PruA (Agrobacterium tumefaciens) | Dihydrobiothis compound | 14 ± 1 | 2.5 ± 0.04 | 1.8 x 10⁵ | [11][12] |
| PruA (Agrobacterium tumefaciens) | Dihydromonathis compound | 30 ± 2 | 2.3 ± 0.05 | 7.7 x 10⁴ | [11][12] |
| PruA (Agrobacterium tumefaciens) | Dihydroneothis compound | 36 ± 4 | 1.8 ± 0.07 | 5.0 x 10⁴ | [11][12] |
| TbPTR1 (Trypanosoma brucei) | Dihydrobiothis compound | 0.0294 | - | 1.7 x 10⁶ | [13] |
| LmPTR1 (Leishmania major) | Dihydrobiothis compound | 3.3 | - | 1.7 x 10⁵ | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Dihydrofolate Reductase (DHFR) Activity Assay
This protocol is adapted from commercially available kits and common literature methods.
-
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Reagents:
-
DHFR Assay Buffer (e.g., 50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 6.0-7.5)
-
Dihydrofolate (DHF) stock solution (e.g., 10 mM in DMSO, stored at -80°C, protected from light)
-
NADPH stock solution (e.g., 20 mM in assay buffer, stored at -20°C)
-
Purified DHFR enzyme or cell/tissue lysate
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate or a cuvette. For a standard 200 µL reaction, add:
-
100 µL of DHFR Assay Buffer
-
X µL of enzyme sample (e.g., 5-50 µL of lysate or an appropriate amount of purified enzyme)
-
Bring the volume to 140 µL with DHFR Assay Buffer.
-
-
Add 20 µL of a freshly prepared NADPH working solution (e.g., diluted to 2 mM in assay buffer).
-
Initiate the reaction by adding 40 µL of a freshly prepared DHF working solution (e.g., diluted to 0.5 mM in assay buffer).
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
-
Controls:
-
No-enzyme control: Replace the enzyme sample with assay buffer to check for non-enzymatic NADPH oxidation.
-
No-substrate control: Replace the DHF solution with assay buffer to measure any endogenous NADPH oxidase activity in the sample.
-
2. Sepiathis compound Reductase (SR) Activity Assay
-
Principle: SR catalyzes the NADPH-dependent reduction of sepiathis compound. The reaction can be monitored by the decrease in absorbance at 420 nm due to the consumption of sepiathis compound.
-
Reagents:
-
SR Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.4)
-
Sepiathis compound stock solution (e.g., 10 mM in a suitable solvent, stored at -20°C, protected from light)
-
NADPH stock solution (e.g., 10 mM in assay buffer, stored at -20°C)
-
Purified SR enzyme or cell/tissue lysate
-
-
Procedure:
-
Prepare a reaction mixture in a suitable plate or cuvette. For a 200 µL reaction, add:
-
Assay buffer to a final volume of 200 µL.
-
Purified SR or sample lysate.
-
NADPH to a final concentration of ~100 µM.
-
-
Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding sepiathis compound to a final concentration of ~50 µM.
-
Monitor the decrease in absorbance at 420 nm over time.
-
3. Pteridine Reductase 1 (PTR1) Activity Assay
-
Principle: PTR1 catalyzes the NADPH-dependent reduction of various pterins, such as biothis compound (B10759762) or dihydrobiothis compound. The activity is typically measured by monitoring the oxidation of NADPH at 340 nm.
-
Reagents:
-
PTR1 Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.0)
-
This compound substrate stock solution (e.g., 10 mM biothis compound or dihydrobiothis compound, stored appropriately)
-
NADPH stock solution (e.g., 10 mM in assay buffer, stored at -20°C)
-
Purified PTR1 enzyme
-
-
Procedure:
-
Set up a reaction in a cuvette containing:
-
PTR1 Assay Buffer.
-
Purified PTR1 enzyme.
-
NADPH to a final concentration of 0.1 mM.
-
-
Pre-incubate at 30°C.
-
Initiate the reaction by adding the this compound substrate to a final concentration of 0.1 mM.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of reaction using the appropriate extinction coefficient for the coupled oxidation/reduction of NADPH and the specific this compound substrate.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for this compound Enzyme Kinetics
Caption: Troubleshooting decision tree for unexpected this compound enzyme kinetic results.
Diagram 2: Simplified Catalytic Cycle of Dihydrofolate Reductase (DHFR)
Caption: The catalytic cycle of Dihydrofolate Reductase (DHFR).
Diagram 3: this compound Biosynthesis and Salvage Pathway Involving Sepiathis compound Reductase (SR) and Pteridine Reductase 1 (PTR1)
Caption: Key enzymes in this compound de novo synthesis and salvage pathways.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. genome-euro.ucsc.edu [genome-euro.ucsc.edu]
- 8. portlandpress.com [portlandpress.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
How to increase the yield of synthetic pterin reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize synthetic pterin reactions and increase product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing pterins?
A1: The most prevalent methods for this compound synthesis involve the construction of the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) core. The three classical and widely used reactions are:
-
Gabriel-Isay Condensation: This method involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[1] While versatile, it can lead to the formation of a mixture of 6- and 7-substituted this compound isomers.[2][3]
-
Timmis Reaction: This reaction provides a regioselective approach to this compound synthesis by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group.[1][2] This method is advantageous as it typically yields a single, unambiguous product.[2]
-
Polonovski-Boon Cyclization: This method is particularly useful for synthesizing semi-reduced dihydropterins. It involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound.[1][2]
Q2: How can I improve the regioselectivity of the Gabriel-Isay condensation to favor the 6-substituted this compound isomer?
A2: Controlling the regioselectivity of the Gabriel-Isay condensation is a common challenge. Here are several strategies to increase the yield of the desired 6-substituted isomer:
-
pH Control: The nucleophilicity of the amino groups on the pyrimidine ring is pH-dependent. Under neutral conditions, the C5 amino group is generally more nucleophilic, leading to the 7-substituted isomer. In strongly acidic conditions, the C5 amino group can be protonated, favoring nucleophilic attack from the C6 amino group and formation of the 6-substituted isomer.[2]
-
Use of Additives: The addition of sodium bisulfite (NaHSO3) can facilitate the separation of 6- and 7-substituted isomers by forming adducts with different solubilities, often leading to the precipitation of the 6-substituted isomer.[4][5] This method has been reported to yield the 6-substituted this compound with almost 99% isomeric purity.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve the regiospecificity of the Gabriel-Isay condensation, leading to good yields of 6-substituted pterins with significantly reduced reaction times.[6]
Q3: My this compound product has very low solubility. How can I improve this?
A3: Poor solubility is a frequent issue in this compound chemistry due to strong intermolecular hydrogen bonding.[7][8] Here are some approaches to enhance solubility:
-
Protecting Groups: Introducing protecting groups, such as the pivaloyl group, on the amino functionalities can disrupt hydrogen bonding and significantly increase solubility in organic solvents.[5]
-
Derivatization: Converting the this compound into a more soluble derivative, such as a tosylate, can improve its handling in subsequent reactions.[9]
-
Solvent Selection: While many pterins are insoluble in common organic solvents, some may show improved solubility in more polar aprotic solvents like DMSO.[8] The formation of complexes, for instance with rhenium(I), has also been shown to dramatically increase water solubility.[10]
Q4: I am synthesizing a reduced this compound (dihydrothis compound or tetrahydrothis compound), and it is unstable. What precautions should I take?
A4: Reduced pterins are highly susceptible to oxidation.[2][10] To maintain their stability, the following measures are crucial:
-
Inert Atmosphere: All reactions and purification steps should be performed under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Antioxidants: The addition of antioxidants like dithiothreitol (B142953) (DTT) or ascorbic acid to reaction mixtures and purification buffers can help prevent oxidation.
-
Controlled pH: The stability of reduced pterins is also pH-dependent. Maintaining an appropriate pH throughout the synthesis and purification is essential.
Troubleshooting Guides
Problem 1: Low Yield in Gabriel-Isay Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield with a mixture of 6- and 7-isomers | Non-optimized reaction conditions leading to poor regioselectivity. | Adjust the pH of the reaction mixture. Acidic conditions generally favor the 6-isomer.[2] |
| Add NaHSO3 to the reaction mixture to selectively precipitate the 6-isomer as a sulfite (B76179) adduct.[4][5] | ||
| Employ microwave-assisted synthesis to potentially improve both yield and regioselectivity.[6] | ||
| Starting material remains unreacted | Inefficient condensation. | Increase the reaction temperature or prolong the reaction time. |
| Ensure the purity of the 1,2-dicarbonyl compound. | ||
| Product decomposes during workup | Instability of the this compound product under the workup conditions. | Use milder workup procedures. Avoid strongly acidic or basic conditions if the product is sensitive. |
| For reduced pterins, ensure all solutions are deoxygenated and the workup is performed under an inert atmosphere. |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Inability to separate 6- and 7-isomers by chromatography | Similar polarity of the isomers. | If the Gabriel-Isay method was used, try adding NaHSO3 during the reaction to selectively precipitate the 6-isomer.[4][5] |
| Utilize analytical techniques like NMR to determine the isomer ratio in the crude product.[5] High-performance liquid chromatography (HPLC) with a suitable column can also be used for separation and quantification.[6] | ||
| Product precipitates during chromatography | Poor solubility of the this compound in the mobile phase. | Modify the this compound with a protecting group (e.g., pivaloyl) to increase solubility before purification.[5] |
| Use a solvent system with higher polarity, such as one containing DMSO, if compatible with the stationary phase. | ||
| Product streaks on TLC plate | Strong interaction with the stationary phase or insolubility. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve spot shape. |
| Spot the sample in a more polar solvent. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Gabriel-Isay Condensation | Condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[1] | Variable (can be low to good depending on conditions and regioselectivity) | Versatile, wide range of starting materials available. | Often produces a mixture of 6- and 7-substituted isomers.[2][3] |
| Timmis Reaction | Condensation of a 5-nitroso-6-aminopyrimidine with an active methylene compound.[1][2] | Generally good to excellent | Regioselective, typically yields a single product.[2] | Requires the synthesis of the 5-nitroso pyrimidine precursor. |
| Polonovski-Boon Cyclization | Condensation of a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound.[1][2] | Moderate to good | Provides a direct route to semi-reduced dihydropterins.[2] | Starting materials may be less readily available. |
| Microwave-Assisted Gabriel-Isay | Gabriel-Isay condensation performed under microwave irradiation.[6] | Good to excellent | Increased yield, reduced reaction time, and improved regioselectivity.[6] | Requires specialized microwave synthesis equipment. |
Table 2: Effect of Reaction Conditions on the Regioselectivity of Gabriel-Isay Synthesis of 6-Methylthis compound
| Starting Pyrimidine | Dicarbonyl Compound | Reaction Conditions | Product Ratio (6-isomer : 7-isomer) | Reference |
| 2,5,6-Triaminopyrimidin-4(3H)-one | Methylglyoxal | Neutral pH | 7-isomer is the major product | [1] |
| 2,5,6-Triaminopyrimidin-4(3H)-one | Methylglyoxal | Acidic pH | 6-isomer is favored | [2] |
| 2,5-Diamino-6-(propylamino)pyrimidin-4(3H)-one | Pyruvic aldehyde | pH 4, with NaHSO3 | >98% 6-isomer (precipitated) | [4] |
| 2,5,6-Triaminopyrimidin-4(3H)-one sulfate | Hemiacetal of a diketo ester | No NaHSO3 or NaHCO3 | 7-isomer is the major product | [5] |
| 2,5,6-Triaminopyrimidin-4(3H)-one sulfate | Hemiacetal of a diketo ester | With NaHSO3 and NaHCO3 | 6-isomer is the major product | [5] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Substituted this compound via Gabriel-Isay Condensation with NaHSO3
This protocol is adapted from a procedure for the synthesis of 6-methyl-8-propylthis compound, which leverages the differential solubility of sulfite adducts to achieve high regioselectivity.[4]
Materials:
-
2,5-Diamino-6-(propylamino)pyrimidin-4(3H)-one
-
Pyruvic aldehyde
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve 2,5-diamino-6-(propylamino)pyrimidin-4(3H)-one in water at 60 °C.
-
Add a solution of sodium bisulfite monohydrate to the pyrimidine solution.
-
To this mixture, add an aqueous solution of pyruvic aldehyde and sodium bisulfite.
-
Adjust the pH of the reaction mixture to 4.
-
Allow the mixture to stand at 25-30 °C for 12 hours. A solid product should precipitate.
-
Collect the solid precipitate by filtration. This solid is the hydrogensulfite adduct of the 6-methyl isomer and is reported to be >98% pure.[4]
-
Wash the precipitate with cold water, followed by ethanol.
-
To obtain the final this compound hydrochloride, the adduct can be treated with acid. For example, add 10 M HCl and refrigerate to crystallize the product.
-
The 7-methyl isomer can be isolated from the filtrate of the primary synthesis by cation exchange chromatography.[4]
Protocol 2: Microwave-Assisted Synthesis of 6-Formylthis compound (B158403)
This protocol describes a general approach for the synthesis of 6-formylthis compound using microwave-assisted selenium dioxide oxidation, which has been reported to give good yields.[6][11]
Materials:
-
2-Pivaloylamino-6-methylthis compound
-
Selenium dioxide (SeO2)
-
Dioxane
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vessel, combine 2-pivaloylamino-6-methylthis compound and selenium dioxide in dioxane.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture with microwaves at a set temperature and time (optimization may be required, e.g., 150 °C for 30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove any insoluble material.
-
The filtrate can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield 2-pivaloylamino-6-formylthis compound.[11] The pivaloyl protecting group can be removed under appropriate conditions if the unprotected this compound is desired.
Mandatory Visualizations
Caption: A generalized workflow for synthetic this compound reactions.
Caption: Decision-making diagram for optimizing regioselectivity.
References
- 1. This compound chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Redox and Spectroscopic Properties of this compound of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholar.valpo.edu [scholar.valpo.edu]
- 9. Pushing at the Boundaries of this compound Chemistry [mdpi.com]
- 10. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avoiding contamination in pterin cell culture experiments.
Welcome to the technical support center for pterin cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination in their this compound-related cell culture work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound cell culture experiments?
A1: Contamination in this compound cell culture can arise from several sources, broadly categorized as biological and chemical.
-
Biological Contaminants: These are the most common and include bacteria, fungi (yeasts and molds), mycoplasma, and viruses.[1] Cross-contamination with other cell lines is also a significant concern.[1] These contaminants can be introduced through non-sterile supplies, media, or reagents, as well as improper aseptic technique.
-
Chemical Contaminants: These can include endotoxins from bacteria, impurities in media components or water, and leachables from plasticware. Given that some pterins have antioxidant properties, chemical contaminants that induce oxidative stress can interfere with experimental results.
Q2: My this compound solution is prepared, but I'm unsure if it's sterile. How can I test for contamination?
A2: It is crucial not to use a solution you suspect is contaminated. The two primary methods for sterility testing are membrane filtration and direct inoculation.[2][3][4]
-
Membrane Filtration: This is the preferred method for aqueous solutions.[2] The solution is passed through a 0.45 µm filter, which is then placed in growth media (e.g., Fluid Thioglycollate Medium for bacteria and Trypticase Soy Broth for fungi) and incubated for 14 days to observe for microbial growth.[3][5]
-
Direct Inoculation: A small volume of the this compound solution is directly added to liquid growth media and incubated.[3] This method is less sensitive as only a small volume of the product is tested.[3]
For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: Can I autoclave my this compound solutions to sterilize them?
A3: Autoclaving (steam sterilization) is generally not recommended for this compound solutions. Pterins are sensitive to heat, light, and pH changes, and autoclaving can lead to their degradation.[6][7] The high temperatures and pressures of autoclaving can significantly reduce the bioactivity of these compounds. Filter sterilization is the preferred method for heat-labile solutions like those containing pterins.[8]
Q4: I've noticed a yellowing of my cell culture medium after adding my this compound solution. Is this contamination?
A4: While a sudden color change to yellow can indicate bacterial contamination due to a drop in pH, it's important to consider other factors when working with pterins.[9]
-
This compound Properties: Some pterins themselves are colored compounds. For instance, sepiathis compound (B94604) is a yellow pigment.[10] Ensure you know the visual characteristics of the specific this compound you are using.
-
pH of this compound Solution: Pterins are often dissolved in acidic or basic solutions to achieve a desired concentration. Adding this solution to your culture medium could cause a pH shift, leading to a color change of the phenol (B47542) red indicator. It is advisable to pH the this compound stock solution before adding it to the medium.[9]
-
Contamination: If the yellowing is accompanied by turbidity (cloudiness) or is rapid and unexpected, bacterial contamination is a likely cause.[11] Daily microscopic examination is crucial to identify any microbial growth.
Q5: My cells are showing high levels of autofluorescence after treatment with a this compound. How can I troubleshoot this?
A5: Pterins are known fluorescent molecules, which can interfere with fluorescence-based assays.[12]
-
Unstained Controls: Always include an unstained control (cells treated with vehicle only) and cells treated with the this compound but without your fluorescent probe to determine the baseline autofluorescence.[13]
-
Fluorophore Selection: If possible, choose fluorescent probes that emit in the red or far-red spectrum, as cellular autofluorescence is often more prominent in the blue and green channels.[13]
-
Quenching Agents: Commercial quenching agents can be used to reduce autofluorescence from various sources.
-
Fixation Method: Aldehyde-based fixatives like formaldehyde (B43269) can increase autofluorescence. Consider using organic solvents like ice-cold methanol (B129727) for fixation if compatible with your experimental design.[13]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound cell culture experiments.
Issue 1: Suspected Microbial Contamination
-
Symptoms:
-
Sudden turbidity or cloudiness of the culture medium.
-
Rapid change in medium color (e.g., yellowing due to bacterial acid production or pink/purple due to fungal ammonia (B1221849) production).
-
Visible particles or filaments under the microscope.
-
Decreased cell viability or changes in cell morphology.
-
-
Troubleshooting Workflow:
Contamination Troubleshooting Workflow.
Issue 2: Loss of this compound Bioactivity
-
Symptoms:
-
The expected biological effect of the this compound is not observed.
-
Inconsistent results between experiments.
-
-
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| This compound Degradation | Pterins are sensitive to light, heat, and pH.[6] Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions in small, single-use aliquots in the dark at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.[3] |
| Cell Line Issues | The cell line may not express the target of the this compound. Verify the expression of relevant enzymes or receptors. Use cells at a low passage number, as high passage numbers can lead to genetic drift and altered cellular responses. |
| Contamination | Low-level microbial contamination, particularly by mycoplasma, can alter cellular metabolism and signaling, masking the effect of the this compound.[1] Regularly test your cell cultures for mycoplasma. |
Data Presentation
Table 1: Comparison of Sterilization Methods for this compound Solutions
| Sterilization Method | Principle | Effect on Pterins | Recommendation for Pterins |
| Autoclaving (Steam) | High temperature (≥121°C) and pressure.[8] | High risk of chemical degradation and loss of bioactivity due to heat sensitivity.[7] | Not Recommended |
| Dry Heat | High temperature (160-180°C).[8] | Very high risk of degradation. | Not Recommended |
| Gamma Irradiation | Ionizing radiation. | Can cause degradation of sensitive compounds.[14] | Not commonly used for laboratory-scale preparations. |
| Filter Sterilization | Physical removal of microbes using a membrane filter (typically 0.22 µm).[15] | Minimal impact on this compound stability and bioactivity if performed correctly.[8] | Recommended Method |
| Ethylene Oxide (EtO) | Alkylating gas. | Potential for chemical reactions with the this compound molecule and retention of toxic residues.[14] | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock and Working Solutions
This protocol outlines the preparation of a sterile this compound solution using filter sterilization.
Materials:
-
This compound compound (e.g., Tetrahydrobiothis compound, Neothis compound)
-
Sterile, pyrogen-free solvent (e.g., DMSO, sterile water, or specific buffer as recommended for the this compound)
-
Sterile, disposable syringe (appropriate volume)
-
Sterile syringe filter (0.22 µm pore size, low protein binding, e.g., PVDF or PES)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution: a. In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. b. Dissolve the this compound in the appropriate sterile solvent to create a concentrated stock solution (e.g., 10-100 mM). Gentle warming or vortexing may be required for some pterins.[4]
-
Filter Sterilization: a. Draw the this compound stock solution into the sterile syringe. b. Securely attach the sterile 0.22 µm syringe filter to the syringe. c. Aseptically dispense the filtered solution into sterile, amber microcentrifuge tubes or cryovials. The amber color will protect the light-sensitive this compound.
-
Aliquoting and Storage: a. Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots protected from light at -20°C or -80°C. Consult the manufacturer's data sheet for specific storage recommendations.
-
Preparation of Working Solution: a. On the day of the experiment, thaw a single aliquot of the sterile stock solution. b. Dilute the stock solution to the final desired concentration in sterile cell culture medium immediately before adding it to your cells.
Protocol 2: Sterility Testing of a Prepared this compound Solution
This protocol is based on the membrane filtration method.
Materials:
-
Sterile membrane filtration unit (0.45 µm pore size)
-
Fluid Thioglycollate Medium (FTM)
-
Trypticase Soy Broth (TSB)
-
Sterile rinse buffer (e.g., sterile saline)
-
The prepared this compound solution to be tested
Procedure:
-
Sample Filtration: a. Aseptically assemble the sterile membrane filtration unit. b. Filter a defined volume of your this compound solution through the membrane. c. Rinse the membrane with a sterile rinse buffer to wash away any residual this compound that might have antimicrobial properties.
-
Incubation: a. Aseptically remove the filter membrane and cut it in half with sterile scissors. b. Place one half of the membrane in a tube containing FTM (for bacterial detection, incubate at 30-35°C). c. Place the other half of the membrane in a tube containing TSB (for fungal detection, incubate at 20-25°C).
-
Observation: a. Incubate the tubes for 14 days. b. Observe the media for any signs of turbidity (cloudiness), which would indicate microbial growth and a failed sterility test.[3]
Mandatory Visualization
Tetrahydrobiothis compound (BH4) Biosynthesis and Recycling Pathway
Tetrahydrobiothis compound (BH4) biosynthesis and recycling pathways.
Agrobacterium tumefaciensthis compound-Dependent Signaling Pathway
This compound-dependent signaling in A. tumefaciens.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nacalai.com [nacalai.com]
- 9. pH changes caused by bacterial growth in contaminated platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Disruption by Naturally Occurring Mycotoxins in Circulation: A Focus on Vascular and Bone Homeostasis Dysfunction [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. Effect of microbial contamination and pH changes in storage solutions during in vitro assays of bonding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bacterial Small-Molecule Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the stability of pterin-based therapeutics.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pterin-based therapeutics. The information is designed to address common stability issues and provide strategies for enhancing the shelf-life and reliability of these compounds in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-based therapeutic is showing decreased potency over a short period. What are the likely causes?
A1: The instability of this compound-based compounds, particularly reduced forms like tetrahydrobiothis compound (B1682763) (BH4), is a common issue.[1] Several factors can contribute to their degradation:
-
Oxidation: Reduced pterins are highly susceptible to oxidation, especially when exposed to air (autoxidation).[2] This process can be accelerated by factors such as exposure to light and elevated temperatures.[3]
-
Light Exposure: Pterins are photosensitive and can degrade upon exposure to both UV and ambient light.[1][3] It is crucial to handle these compounds in low-light conditions.
-
Temperature: Higher temperatures increase the rate of degradation.[1][3] Samples should be stored at or below -20°C to maintain stability.
-
pH: The stability of pterins is pH-dependent. Extreme pH values can lead to the degradation of the compound.[1]
Q2: I am observing inconsistent results in my cell-based assays using a this compound analog. Could this be related to stability?
A2: Yes, inconsistent results are often linked to the degradation of the therapeutic agent in the culture medium. The complex composition of cell culture media, combined with physiological temperatures (37°C) and light exposure during incubation and observation, can create an environment conducive to this compound degradation. It is advisable to prepare fresh solutions of the this compound therapeutic for each experiment and minimize the time the compound spends in the incubator before analysis.
Q3: What are the best practices for storing and handling this compound-based therapeutics to ensure maximum stability?
A3: To mitigate degradation, adhere to the following handling and storage procedures:
-
Storage: Store stock solutions and solid compounds at -20°C or lower in airtight, light-protecting containers.[3]
-
Light Protection: Use amber-colored vials or wrap containers with aluminum foil to prevent light exposure.[3] Conduct all experimental manipulations in a dark or low-light environment.
-
Atmosphere: For highly sensitive reduced pterins, consider preparing solutions and aliquots in an inert atmosphere (e.g., using a glove box with nitrogen or argon gas) to minimize oxidation.
-
Antioxidants: The addition of antioxidants to solutions can help preserve the reduced state of pterins. Common antioxidants include dithioerythritol (B556865) (DTE), dithiothreitol (B142953) (DTT), and ascorbic acid.[4]
Q4: I am seeing extraneous peaks in my HPLC analysis of a this compound therapeutic. What could be the cause?
A4: The appearance of extra peaks in your chromatogram often indicates the presence of degradation products. Pterins can degrade into several related compounds, and their fully oxidized forms are generally more stable.[3] To confirm if the extra peaks are degradation products, you can perform a forced degradation study by intentionally exposing a sample to heat, light, or an oxidizing agent and comparing the resulting chromatogram to your experimental sample.
Strategies for Enhancing Stability
Several strategies can be employed to enhance the stability of this compound-based therapeutics during formulation and experimental use.
Formulation Strategies
pH Optimization and Buffer Selection: The rate of this compound degradation is significantly influenced by pH. Therefore, optimizing the pH of the formulation and selecting an appropriate buffer system is a primary stabilization strategy.[5] The ideal pH will depend on the specific this compound analog and should be determined empirically through stability studies.
Use of Stabilizing Excipients: Incorporating stabilizing agents into the formulation can protect the this compound therapeutic from degradation.
-
Antioxidants: To prevent oxidation of reduced pterins, antioxidants are commonly added.
-
Chelating Agents: Metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Lyoprotectants: For lyophilized (freeze-dried) formulations, cryo- and lyoprotectants such as sugars (e.g., sucrose, trehalose) are used to protect the therapeutic during the freezing and drying processes and to improve long-term solid-state stability.[6]
Table 1: Common Stabilizing Agents for this compound Formulations
| Stabilizer Type | Example(s) | Mechanism of Action |
| Antioxidant | Ascorbic Acid, Dithiothreitol (DTT)[4] | Prevents oxidation of reduced pterins. |
| Chelating Agent | EDTA | Sequesters metal ions that can catalyze degradation. |
| Lyoprotectant | Sucrose, Trehalose | Protects against stresses during lyophilization and stabilizes the solid form.[6] |
Structural Modification
Chemical modification of the this compound scaffold is a more advanced strategy to improve intrinsic stability. This can involve:
-
Substitution at the C6 and C7 positions: The nature and position of substituents on the this compound ring can significantly impact its stability and biological activity.[7]
-
Prodrug approach: Converting the this compound therapeutic into a more stable prodrug that is metabolized to the active form in vivo.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of a this compound-based therapeutic under various conditions.
-
Sample Preparation: Prepare stock solutions of the this compound therapeutic in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions (e.g., different temperatures, light intensities, pH values, and exposure to air). Include a control sample stored under optimal conditions (e.g., -20°C, dark, inert atmosphere).
-
Time Points: At designated time points, withdraw samples from each stress condition.
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC with UV or fluorescence detection, or LC-MS/MS, to quantify the remaining amount of the active this compound compound and identify any degradation products.[8][9]
-
Data Analysis: Plot the concentration of the this compound therapeutic as a function of time for each condition to determine the degradation rate.
Protocol 2: HPLC-FD Method for this compound Quantification
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) is a sensitive method for quantifying pterins.[8]
-
Sample Preparation (with Oxidation): For analyzing total this compound content (reduced and oxidized forms), an oxidation step is necessary to convert the less stable reduced pterins to their fluorescent oxidized forms.[9][10][11]
-
HPLC System:
-
Column: A reverse-phase C18 column or a LUNA amino column is often suitable.[9][10][11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Fluorescence Detection:
-
Excitation Wavelength: ~350-360 nm
-
Emission Wavelength: ~440-450 nm
-
-
Quantification: Generate a standard curve using known concentrations of the this compound therapeutic to quantify the amount in the samples.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC with Fluorescence Detection (HPLC-FD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation by HPLC followed by detection of native or induced fluorescence.[8] | Separation by LC followed by mass-based detection of precursor and product ions.[8] |
| Selectivity | Good, but potential for interference from other fluorescent compounds.[8] | Excellent, based on specific mass-to-charge ratios.[8] |
| Sensitivity | High, especially for oxidized pterins.[8] | Very high, capable of detecting trace amounts.[8] |
| Instrumentation Cost | Lower.[8] | Higher.[8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 6. Instability of therapeutic proteins - An overview of stresses, stabilization mechanisms and analytical techniques involved in lyophilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pushing at the Boundaries of this compound Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
Dealing with substrate or product inhibition in pterin enzyme assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pterin enzyme assays. The focus is on identifying and addressing issues related to substrate and product inhibition.
Troubleshooting Guide
Issue: Non-linear or "hook" effect in my enzyme kinetics plot.
Question: My plot of initial reaction velocity versus substrate concentration is not hyperbolic. After an initial increase, the velocity starts to decrease at higher substrate concentrations. What is happening?
Answer: This phenomenon is characteristic of substrate inhibition. At high concentrations, the substrate can bind to the enzyme in a non-productive manner, leading to a decrease in the catalytic rate.[1][2]
Troubleshooting Steps:
-
Confirm Substrate Inhibition:
-
Visual Inspection: Plot the initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]). A curve that rises to a peak and then descends is a strong indicator of substrate inhibition.[1] This contrasts with the standard Michaelis-Menten curve which plateaus at Vmax.
-
Data Fitting: Fit your data to the substrate inhibition kinetic model:
-
v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
-
Where Ki is the dissociation constant for the inhibitory substrate binding.
-
-
-
Optimize Substrate Concentration:
-
Determine the optimal substrate concentration that gives the maximum velocity before inhibition occurs.
-
For routine assays, use a substrate concentration at or below this optimum to ensure the reaction rate is proportional to enzyme concentration.
-
-
Modify Assay Conditions:
-
pH and Temperature: Substrate binding and inhibition can be sensitive to pH and temperature. Ensure these are optimal for your specific enzyme.[3]
-
Ionic Strength: Varying the salt concentration in the assay buffer can sometimes alleviate substrate inhibition by affecting protein conformation and substrate binding.
-
Issue: Decreasing reaction rate over time, even with sufficient substrate.
Question: My reaction starts off strong but then quickly slows down and plateaus, even though I've calculated that there is plenty of substrate left. Could this be product inhibition?
Answer: Yes, this is a classic sign of product inhibition. As the reaction proceeds, the accumulating product can bind to the enzyme and inhibit its activity. Several this compound pathway enzymes are known to be regulated by their metabolic end products.[4]
Troubleshooting Steps:
-
Test for Product Inhibition:
-
Run the enzyme assay with varying initial concentrations of the product added at the beginning of the reaction.
-
If the initial velocity decreases as the initial product concentration increases, this confirms product inhibition.
-
-
Minimize Product Accumulation:
-
Shorter Reaction Times: Measure initial velocities during a time frame where product accumulation is minimal.
-
Coupled Enzyme Assays: If possible, use a coupled enzyme system to immediately convert the product into another substance, thus preventing its accumulation.[5] For example, in the tetrahydrobiothis compound (B1682763) (BH4) synthesis pathway, subsequent enzymes in the pathway can be used to consume the product of the previous step.
-
Dilution: If the signal is strong enough, diluting the enzyme can slow down the reaction and the rate of product accumulation.
-
-
Determine Inhibition Mechanism:
-
Perform a full kinetic analysis by measuring initial velocities at various substrate and product concentrations to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding the regulatory mechanism of the enzyme.
-
Issue: High background signal in my assay.
Question: I'm observing a high signal in my no-enzyme control wells, which is compromising my assay's dynamic range. What are the potential causes and solutions?
Answer: High background can stem from several sources, including substrate instability, autofluorescence of assay components, or contamination.[3][6]
Troubleshooting Steps:
-
Identify the Source of the Background:
-
Measure the signal from individual components (buffer, substrate, cofactors) in the absence of the enzyme.[6]
-
This will help pinpoint which component is contributing to the high background.
-
-
Address Substrate Instability:
-
Some this compound substrates can be unstable and degrade spontaneously, leading to a background signal.
-
Solution: Prepare substrate solutions fresh before each experiment and store stock solutions appropriately (e.g., protected from light, at -80°C in small aliquots).[3]
-
-
Mitigate Autofluorescence:
-
If using a fluorescence-based assay, the substrate, product, or even the microplate itself can autofluoresce.
-
Solutions:
-
Use black, opaque-walled microplates for fluorescence assays to minimize light scatter.[6]
-
Check if the excitation and emission wavelengths can be optimized to reduce the background signal.
-
-
-
Check for Contamination:
-
Contaminating enzymes in your sample or reagents can lead to a background reaction.
-
Solution: If contamination is suspected, include appropriate inhibitor controls in your assay. For instance, if you suspect protease contamination that might be cleaving a peptide-based substrate, add a broad-spectrum protease inhibitor cocktail to a control well.[6]
-
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between competitive, non-competitive, and uncompetitive inhibition in my this compound enzyme assay?
A1: You can distinguish between these inhibition types by analyzing enzyme kinetics data using Lineweaver-Burk plots (a plot of 1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect at the y-axis (Vmax is unchanged, but the apparent Km increases).[7] This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. In this case, the Lineweaver-Burk plots will show lines that intersect on the x-axis (Km is unchanged, but Vmax decreases).[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The Lineweaver-Burk plot will show parallel lines (both Vmax and Km are reduced).[7]
Q2: Are there specific examples of substrate or product inhibition in the tetrahydrobiothis compound (BH4) synthesis pathway?
A2: Yes, feedback regulation is a key feature of the BH4 pathway.
-
GTP Cyclohydrolase I (GCH1): This is the rate-limiting enzyme in BH4 synthesis. Its activity can be inhibited by reduced pterins, which are downstream products of the pathway.[4] For instance, 7,8-dihydro-D-neothis compound, 7,8-dihydro-L-biothis compound, and tetrahydrobiothis compound itself can act as non-competitive inhibitors of GCH1.[4] The activity of GCH1 is also modulated by the GTP cyclohydrolase feedback regulatory protein (GFRP), which, in the presence of BH4, inhibits the enzyme.[9]
-
Sepiathis compound (B94604) Reductase (SPR): While direct product inhibition data is less commonly cited, the accumulation of sepiathis compound is a reliable biomarker for SPR inhibition, indicating a blockage in the pathway.[10][11]
Q3: What is a "tight-binding" inhibitor, and how would I identify one in my assay?
A3: A tight-binding inhibitor is one that binds to the enzyme with very high affinity, often in the same concentration range as the enzyme itself. This can lead to a significant depletion of the free inhibitor concentration as it binds to the enzyme.[7] In such cases, the standard Michaelis-Menten equations may not accurately describe the kinetics. A key characteristic is that the IC50 value of the inhibitor will change with the enzyme concentration used in the assay.
Quantitative Data Summary
Table 1: Inhibition Constants (Ki) for GTP Cyclohydrolase I
| Inhibitor | Organism | Inhibition Type | Ki (µM) |
| 7,8-dihydro-D-neothis compound | Rat Liver | Non-competitive | 12.7[4] |
| 7,8-dihydro-L-biothis compound | Rat Liver | Non-competitive | 14.4[4] |
| (6R)-5,6,7,8-tetrahydro-L-biothis compound | Rat Liver | Non-competitive | 15.7[4] |
Experimental Protocols
Protocol 1: Determining the Type of Enzyme Inhibition
Objective: To determine if an inhibitor is competitive, non-competitive, or uncompetitive.
Materials:
-
Purified this compound enzyme
-
Substrate stock solution
-
Inhibitor stock solution
-
Assay buffer
-
Microplate reader and appropriate microplates
Methodology:
-
Prepare a Substrate Dilution Series: Prepare a series of substrate concentrations ranging from approximately 0.1 x Km to 10 x Km in the assay buffer.
-
Prepare Inhibitor Concentrations: Prepare at least three different concentrations of the inhibitor. One of these should be a no-inhibitor control (0 µM).
-
Set up the Assay Plate:
-
For each inhibitor concentration (including the 0 µM control), set up a row of wells.
-
In each row, add the different substrate concentrations.
-
Add the assay buffer to bring the volume to the desired level, minus the enzyme volume.
-
-
Initiate the Reaction: Add the enzyme to each well to start the reaction.
-
Measure Initial Velocities: Immediately place the plate in the microplate reader and measure the rate of product formation over a short, linear time course.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/v₀ versus 1/[S]) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the inhibition type as described in FAQ Q1.
-
Protocol 2: Characterizing Substrate Inhibition
Objective: To confirm and characterize substrate inhibition.
Materials:
-
Purified this compound enzyme
-
Substrate stock solution
-
Assay buffer
-
Microplate reader and appropriate microplates
Methodology:
-
Prepare a Wide-Range Substrate Dilution Series: Prepare a broad range of substrate concentrations. It is crucial to extend to concentrations much higher than the expected Km (e.g., up to 100 x Km or higher if solubility permits).[1]
-
Set up the Assay Plate:
-
Aliquot each substrate concentration into separate wells.
-
Add assay buffer to the desired pre-enzyme volume.
-
-
Equilibrate: Incubate the plate at the assay temperature for a few minutes.[1]
-
Initiate the Reaction: Add a fixed amount of enzyme to each well.
-
Measure Initial Velocities: Monitor the reaction kinetically and determine the initial velocity for each substrate concentration.
-
Data Analysis:
-
Plot the initial velocity (v₀) versus the substrate concentration ([S]).
-
If the plot shows an initial rise followed by a decrease at higher concentrations, this confirms substrate inhibition.
-
Fit the data to the substrate inhibition equation (v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))) to determine the kinetic parameters Vmax, Km, and Ki.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of GTP cyclohydrolase I by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Peripheralized sepiathis compound reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Validation & Comparative
Validating a New Analytical Method for Pterin Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established analytical methods for the quantification of pterins, crucial biomarkers in various physiological and pathological states. Accurate measurement of pterins is vital for clinical diagnostics, particularly inborn errors of metabolism, and for advancing drug development. This document outlines the performance of key methodologies, supported by experimental data and detailed protocols, to assist researchers in validating and positioning new analytical techniques.
Introduction to Pterin Analysis
Pterins are a class of heterocyclic compounds that play significant roles as cofactors in enzymatic reactions and as markers of immune system activation and oxidative stress.[1] Key pterins of clinical interest include neothis compound, biothis compound, and their various reduced and oxidized forms like tetrahydrobiothis compound (B1682763) (BH4) and dihydrobiothis compound (BH2).[2][3] The analytical challenge in this compound measurement lies in their low concentrations in biological matrices, their susceptibility to oxidation, and the presence of structurally similar isomers.[4][5]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound measurement depends on the specific requirements for sensitivity, specificity, sample throughput, and available instrumentation. The most common and well-validated methods include High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6]
Table 1: Performance Comparison of this compound Quantification Methods
| Parameter | HPLC with Fluorescence Detection (HPLC-FD) | HPLC with Electrochemical Detection (HPLC-ECD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation followed by detection of native fluorescence, often requiring post-column oxidation for reduced pterins.[3] | Chromatographic separation followed by detection of the current generated by the electrochemical oxidation of the analyte.[7] | Chromatographic separation followed by mass-based detection of precursor and product ions, offering high specificity.[5] |
| Selectivity | Good, but can be susceptible to interference from other fluorescent compounds.[5] | High, based on both retention time and specific electrochemical properties.[7] | Excellent, based on specific mass-to-charge ratios and fragmentation patterns.[5] |
| Sensitivity (LOD) | 60 - 160 fmol.[3][8] | As low as 60 fmol for BH4.[9] | 7 - 360 pg/mL for various pterins in urine.[4][10] |
| Linearity (R²) | > 0.99.[8][11] | Not explicitly stated in reviewed sources, but good linearity is a standard validation parameter. | > 0.98 for all pterins.[4][10] |
| Precision (%RSD) | < 15%.[8][11] | Total analytical imprecision < 14.4%.[2][12] | ≤ 9% for all matrices (serum, DBS, urine).[13] |
| Sample Throughput | Moderate. | Moderate. | High, particularly with "dilute-and-shoot" methods.[5] |
| Key Advantages | Well-established with high sensitivity for oxidized pterins.[8] | Direct measurement of reduced forms like BH4 without oxidation.[3] | High specificity, ability to measure multiple pterins simultaneously, and suitable for complex matrices.[14] |
| Key Disadvantages | Often requires a pre-column oxidation step for reduced pterins.[3] | Can be less robust than other detectors. | Higher instrument and operational costs.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the most common techniques used in this compound analysis.
Protocol 1: HPLC with Fluorescence Detection for Total Biothis compound and Neothis compound
This method is widely used and relies on the oxidation of reduced pterins to their highly fluorescent oxidized forms.
1. Sample Preparation (from Urine):
-
Collection: Collect a random urine sample. To protect from light, wrap the collection container in aluminum foil. Samples should be stored frozen at -70°C if not analyzed immediately.[15]
-
Oxidation: To 100 µL of urine, add 10 µL of acidic iodine solution (e.g., 1% I2 in 2% KI in 1 M HCl).
-
Vortex and incubate in the dark for 1 hour at room temperature.
-
Reduction of Excess Iodine: Add 10 µL of 2% ascorbic acid solution to quench the reaction. Vortex until the brown color disappears.
-
Deproteinization: Add 30 µL of 2 M perchloric acid, vortex, and centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Inject the supernatant into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a phosphate (B84403) buffer (e.g., 15 mM potassium phosphate, pH 6.0) containing a small percentage of an organic modifier like methanol (B129727) or acetonitrile (B52724).[16]
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 350 nm and emission at 450 nm.
Caption: Workflow for this compound analysis by HPLC with fluorescence detection.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification of Multiple Pterins
This method offers high sensitivity and specificity, allowing for the direct measurement of multiple pterins without an oxidation step.[2][12]
1. Sample Preparation (from Cerebrospinal Fluid - CSF):
-
Collection: CSF should be collected in tubes containing antioxidants like 0.1% dithioerythritol (B556865) (DTE) and protected from light.[7][12] Samples should be immediately frozen and stored at -80°C.[12]
-
Internal Standard Spiking: Thaw the sample on ice. To 50 µL of CSF, add 10 µL of an internal standard solution containing stable isotope-labeled pterins (e.g., 15N-BH4, 15N-BH2, 15N-neothis compound).[12]
-
Protein Precipitation: Add 150 µL of ice-cold methanol, vortex, and centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Column: A suitable column for polar compounds, such as a LUNA amino column (e.g., 150 mm x 2 mm, 3 µm).[4][10]
-
Mobile Phase: Gradient elution using a mixture of acetonitrile with 0.1% formic acid and water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[4][10]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (+ESI) mode with Multiple Reaction Monitoring (MRM).[2][13] Specific precursor-product ion transitions for each this compound and internal standard must be optimized.[14]
Caption: Workflow for multi-pterin analysis by LC-MS/MS.
This compound Biosynthesis and its Relation to Neurotransmitter Synthesis
The accurate measurement of pterins is critical for diagnosing disorders related to their synthesis, such as deficiencies in the enzymes involved in the tetrahydrobiothis compound (BH4) biosynthesis pathway. BH4 is an essential cofactor for aromatic amino acid hydroxylases, which are vital for the production of key neurotransmitters.
Caption: Simplified this compound biosynthesis pathway and its role in neurotransmitter synthesis.
This guide serves as a foundational resource for laboratories aiming to establish or validate new methods for this compound analysis. By understanding the performance characteristics and detailed protocols of existing methods, researchers can effectively design validation studies and accurately interpret their findings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of tetrahydrobiothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chl.co.nz [chl.co.nz]
- 16. Comparison of Pteridine Normalization Methods in Urine for Detection of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing pterin profiles in healthy versus diseased patient samples.
An objective comparison of pterin profiles in healthy individuals versus those with various pathological conditions, supported by experimental data and detailed methodologies.
This guide is intended for researchers, scientists, and drug development professionals interested in the role of pterins as biomarkers and their implications in disease pathogenesis. Pterins, a class of heterocyclic compounds, are involved in numerous biological processes, and their levels are often altered in response to disease. This document provides a comparative overview of this compound profiles, focusing on neothis compound (B1670844) and biothis compound (B10759762), in healthy and diseased states, along with the experimental protocols for their analysis.
Data Presentation: this compound Levels in Health and Disease
The following tables summarize the quantitative data on this compound concentrations in various biological fluids from healthy individuals and patients with different diseases. These values highlight the significant alterations in this compound metabolism associated with pathological conditions.
Table 1: Neothis compound Levels in Serum/Plasma
| Condition | Patient Group (n) | Neothis compound Concentration (nmol/L) | Control Group (n) | Neothis compound Concentration (nmol/L) | Reference |
| Acute Coronary Syndrome | 50 | 13.8 ± 4.6 | 20 | 7.7 ± 2.5 | [1] |
| Breast Cancer | Not Specified | 11.0 | Not Specified | 8.3 | [2] |
| Fabry Disease | Not Specified | Significantly higher than controls | Not Specified | Not Specified | [3] |
Table 2: Neothis compound Levels in Urine
| Condition | Patient Group (n) | Neothis compound Concentration (μmol/mol creatinine) | Control Group (n) | Neothis compound Concentration (μmol/mol creatinine) | Reference |
| Acute Coronary Syndrome | 50 | 220 ± 62 | 20 | 147 ± 29 | [1] |
Table 3: Biothis compound Levels in Serum/Plasma
| Condition | Patient Group (n) | Biothis compound Concentration | Control Group (n) | Biothis compound Concentration | Reference |
| Fabry Disease | Not Specified | Significantly higher than controls | Not Specified | Not Specified | [3] |
Table 4: Biothis compound Levels in Urine
| Condition | Patient Group (n) | Biothis compound Concentration (μmol/mol creatinine) | Control Group (n) | Biothis compound Concentration (μmol/mol creatinine) | Reference |
| Acute Coronary Syndrome | 50 | 246 ± 75 | 20 | 137 ± 37 | [1] |
Table 5: this compound Levels in Cerebrospinal Fluid (CSF)
| Condition | Patient Group (n) | Neothis compound Concentration | Biothis compound Concentration | Control Group (n) | Neothis compound Concentration | Biothis compound Concentration | Reference |
| Parkinson's Disease | 18 | Lower than controls | Lower than controls | 10 (age-matched) | Not Specified | Not Specified | [4] |
| Inflammatory Neurological Diseases (acute stage) | Not Specified | Markedly elevated | No substantial change | Not Specified | Not Specified | Not Specified | [5] |
| Alzheimer's Disease | Not Specified | Non-significant difference | Significantly lower | Not Specified | Not Specified | Not Specified | [6][7] |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are crucial for understanding the context and methodology of this compound analysis.
De novo biosynthesis pathway of Tetrahydrobiothis compound (BH4).
The de novo synthesis of tetrahydrobiothis compound (BH4) begins with guanosine triphosphate (GTP) and involves three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydrothis compound synthase (PTPS), and sepiathis compound reductase (SR).[8][9][10] BH4 is an essential cofactor for several enzymes, including those involved in the synthesis of neurotransmitters and nitric oxide.[8][11]
General workflow for the analysis of this compound profiles.
The analysis of pterins in biological samples typically involves sample preparation, followed by separation using high-performance liquid chromatography (HPLC) and subsequent detection.[12][13]
Experimental Protocols
Accurate and reproducible quantification of pterins is essential for their use as biomarkers. The following section details a common methodology for this compound analysis using HPLC.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol is a generalized representation based on methods described in the literature.[12][13][14] Researchers should optimize specific parameters for their particular instrumentation and sample types.
1. Sample Preparation:
-
Urine: Urine samples are often diluted and may require an oxidation step to convert reduced pterins to their more stable, fluorescent forms.[12][14] A common oxidation procedure involves the use of iodine in an acidic or alkaline solution.[13]
-
Serum/Plasma: Proteins are typically removed by precipitation (e.g., with trichloroacetic acid) followed by centrifugation.[12] The supernatant is then used for analysis.
-
Cerebrospinal Fluid (CSF): CSF samples may be injected directly after minimal preparation, such as filtration, if the protein content is low.[12]
2. Chromatographic Conditions:
-
Column: Reversed-phase columns, such as C8 or C18, are commonly used for this compound separation.[14]
-
Mobile Phase: The mobile phase is typically a buffer solution (e.g., phosphate (B84403) or citrate (B86180) buffer) with an organic modifier like methanol (B129727) or acetonitrile.[13][14] Isocratic or gradient elution can be employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[13][14]
3. Detection:
-
Fluorescence Detection: This is a highly sensitive method for detecting naturally fluorescent pterins or those converted to fluorescent forms by oxidation.[12] Excitation and emission wavelengths are selected based on the specific this compound of interest.
-
Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (LC-MS) provides high selectivity and sensitivity, allowing for the direct measurement of various this compound species without the need for an oxidation step.[15][16]
-
Electrochemical Detection: This method can be used for the direct detection of reduced pterins like BH4.[13]
4. Quantification:
-
Quantification is typically performed by comparing the peak areas of the analytes in the sample to those of known standards. An internal standard is often used to correct for variations in sample preparation and injection volume.
Discussion
The data presented in this guide demonstrate that this compound profiles, particularly neothis compound levels, are significantly altered in a range of diseases characterized by immune activation.[17][18][19] Neothis compound is produced by macrophages and dendritic cells upon stimulation with interferon-gamma (IFN-γ), making it a sensitive indicator of cellular immune response.[17][20] Elevated neothis compound concentrations are observed in viral and bacterial infections, autoimmune diseases, certain cancers, and allograft rejection.[17][18][19]
Alterations in biothis compound levels, particularly in the central nervous system, are associated with neurological and psychiatric disorders, reflecting disturbances in neurotransmitter synthesis.[5][8] The analysis of this compound profiles in accessible biological fluids offers a valuable tool for researchers and clinicians to monitor disease activity, assess prognosis, and potentially guide therapeutic interventions.
The methodologies outlined provide a foundation for the reliable measurement of these important biomarkers. The choice of analytical technique will depend on the specific pterins of interest, the required sensitivity, and the available instrumentation. Continued research into this compound metabolism and its role in disease is crucial for advancing our understanding of pathophysiology and developing novel diagnostic and therapeutic strategies.
References
- 1. Evaluation of neothis compound levels and kynurenine pathway in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serum Neothis compound, Biothis compound, Tryptophan, and Kynurenine Levels in Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentrations of neothis compound and biothis compound in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of CSF total neothis compound and biothis compound in inflammatory neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review and meta-analysis of pteridines in mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrobiothis compound biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydrobiothis compound - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. HPLC analysis of tetrahydrobiothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Neothis compound as a marker for immune system activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of neothis compound as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neothis compound: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of pterin quantification between HPLC and ELISA.
For researchers, scientists, and drug development professionals, the accurate measurement of pterins—a class of heterocyclic compounds involved in numerous biological processes—is critical for advancing our understanding of disease and developing novel therapeutics. Pterins such as neopterin (B1670844) and biothis compound (B10759762) are important biomarkers for immune system activation and disorders of neurotransmitter metabolism. The two most common methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Methodological Principles: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For this compound analysis, HPLC is often coupled with fluorescence or electrochemical detection to achieve high sensitivity and specificity. This method can distinguish between different this compound forms, such as the oxidized and reduced states of biothis compound (dihydrobiothis compound, BH2, and tetrahydrobiothis compound (B1682763), BH4).
Enzyme-Linked Immunosorbent Assay (ELISA), on the other hand, is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. This compound ELISA kits are typically based on the principle of competitive immunoassay. In this format, this compound in the sample competes with a labeled this compound for binding to a limited amount of antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Performance Characteristics
The choice between HPLC and ELISA depends on several factors, including the specific this compound of interest, the required sensitivity and specificity, sample throughput needs, and available laboratory equipment.
| Feature | HPLC | ELISA |
| Specificity | Very High. Can differentiate between various this compound derivatives and their redox states. | Moderate to High. Specificity is dependent on the antibody used and there is a potential for cross-reactivity with structurally similar molecules. |
| Sensitivity | High to Very High. Detection limits can be in the femtomole range, especially with fluorescence or electrochemical detection.[1] | High. Modern ELISA kits offer good sensitivity for routine analysis. |
| Sample Throughput | Moderate. Sample preparation can be complex and run times for each sample are longer. | High. Well-suited for processing a large number of samples simultaneously in a 96-well plate format.[2] |
| Instrumentation Cost | High. Requires a dedicated HPLC system with specialized detectors.[2][3] | Low to Moderate. Requires a microplate reader, with other standard laboratory equipment.[2] |
| Cost per Sample | Moderate to High. Involves costs for columns, solvents, and instrument maintenance.[2] | Low to Moderate. Primarily determined by the cost of the ELISA kit.[2] |
| Ease of Use | Requires significant technical expertise for method development, troubleshooting, and data analysis. | Relatively easy to perform with standard laboratory skills and can be automated. |
Quantitative Cross-Validation Data
Direct comparison studies have shown a good correlation between HPLC and specific ELISA kits for this compound quantification. For instance, a study comparing a neothis compound ELISA kit with HPLC demonstrated a very good correlation with an R² value of 0.9974.[4] Another comparison for neothis compound reported an R² of 0.96 for one ELISA kit, while another showed a lower correlation (R² = 0.48), highlighting the importance of kit selection.[5]
| Parameter | HPLC | ELISA | Expected Concordance |
| Neothis compound (urine) | Quantitative values in µmol/mol creatinine (B1669602) | Quantitative values in µmol/mol creatinine | High (R² > 0.95) with validated kits[4][5] |
| Biothis compound (plasma) | Quantitative values in nmol/L | Quantitative values in nmol/L | Good, but may be influenced by antibody specificity to different biothis compound forms |
| Tetrahydrobiothis compound (BH4) | Can directly measure reduced forms | Typically measures total biothis compound after oxidation | Indirect comparison; ELISA measures an oxidized product |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for this compound quantification using HPLC and ELISA.
HPLC with Fluorescence Detection for this compound Analysis in Urine
This protocol is a generalized procedure based on common practices for this compound analysis.
-
Sample Preparation (Oxidation):
-
To measure total neothis compound and biothis compound, reduced forms must be oxidized.
-
Acidic Oxidation: Add 10 µL of 1 M HCl to 100 µL of urine sample, followed by the addition of 10 µL of 0.02 M iodine solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 0.04 M ascorbic acid.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 15 mM potassium phosphate, pH 6.4) and a small percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 5%).
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL of the prepared sample.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 353 nm.
-
Emission Wavelength: 438 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound standards (neothis compound and biothis compound) prepared in the same manner as the samples.
-
Calculate the concentration of pterins in the urine samples by comparing their peak areas to the standard curve. Results are often normalized to urinary creatinine concentration.
-
Competitive ELISA for this compound Quantification
This is a general protocol for a competitive ELISA. Specific details may vary depending on the commercial kit used.[7][8][9]
-
Reagent Preparation:
-
Prepare wash buffer, standards, and any other provided reagents according to the kit manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.
-
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-labeled this compound (conjugate) to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 37°C or room temperature), often with shaking.[7][8]
-
-
Washing:
-
Aspirate the contents of the wells and wash each well multiple times (e.g., 3-5 times) with the prepared wash buffer.
-
-
Substrate Addition:
-
Add a chromogenic substrate (e.g., TMB) to each well.
-
Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[7]
-
-
Stopping the Reaction:
-
Add a stop solution (e.g., sulfuric acid) to each well to terminate the enzyme-substrate reaction.[7]
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their OD values on the standard curve. The concentration will be inversely proportional to the OD.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and ELISA this compound quantification, as well as the logical flow of a cross-validation study.
Caption: HPLC with fluorescence detection workflow for this compound quantification in urine.
Caption: Competitive ELISA workflow for this compound quantification.
Caption: Logical workflow for cross-validating HPLC and ELISA this compound quantification methods.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and ELISA are valuable methods for the quantification of pterins. HPLC offers superior specificity and the ability to measure different redox states of pterins, making it the gold standard for detailed mechanistic studies and research applications requiring high precision. However, it is more resource-intensive and requires specialized expertise.
ELISA provides a high-throughput, cost-effective, and user-friendly alternative that is well-suited for large-scale screening studies, clinical research, and routine monitoring where the differentiation of this compound isoforms is not critical. The strong correlation observed with HPLC for certain pterins, such as neothis compound, using validated commercial kits, supports its use as a reliable quantification method.
Ultimately, the choice between HPLC and ELISA should be guided by the specific research question, the required level of analytical detail, budgetary constraints, and the number of samples to be analyzed. For many applications, ELISA can serve as a robust initial screening tool, with HPLC being used for confirmatory analysis or for studies demanding higher specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. abacusdx.com [abacusdx.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of tetrahydrobiothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifescience-market.com [lifescience-market.com]
- 8. ibl-international.com [ibl-international.com]
- 9. fn-test.com [fn-test.com]
Pterin vs. Neopterin: A Comparative Guide to Inflammatory Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory biomarkers, the pteridine (B1203161) family, particularly neopterin (B1670844) and its parent compounds, offers a window into the intricacies of the cellular immune response. While both are linked to inflammatory pathways, their utility and specificity as markers differ significantly. This guide provides an objective comparison of this compound (represented here primarily by its biologically active form, tetrahydrobiothis compound (B1682763) or BH4) and neothis compound, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate biomarker for their studies.
At a Glance: this compound vs. Neothis compound
| Feature | This compound (Tetrahydrobiothis compound - BH4) | Neothis compound |
| Primary Role | Essential cofactor in neurotransmitter and nitric oxide synthesis.[1][2][3] | Byproduct of BH4 synthesis, primarily indicating cellular immune activation.[1][4] |
| Source of Elevation in Inflammation | Upregulation of the entire biosynthesis pathway in various cells. | Increased production by macrophages and dendritic cells upon stimulation by interferon-gamma (IFN-γ), often due to a rate-limiting step in BH4 synthesis.[1][5] |
| Specificity for Inflammation | Less specific; involved in numerous physiological processes beyond inflammation. | Considered a more sensitive and specific marker for T-helper 1 (Th1) type cellular immune activation.[1] |
| Measurement Methods | HPLC with electrochemical or fluorescence detection, LC-MS/MS, ELISA.[6][7][8][9] | ELISA, HPLC with fluorescence detection, RIA, LC-MS/MS.[10] |
| Biological Fluids for Measurement | Plasma, serum, urine, tissue homogenates.[7][8][11] | Serum, plasma, urine, cerebrospinal fluid, saliva, gingival crevicular fluid.[10][12] |
Signaling Pathways and Biosynthesis
The production of both BH4 and neothis compound originates from guanosine (B1672433) triphosphate (GTP) and is initiated by the enzyme GTP cyclohydrolase I (GTPCH). Under normal physiological conditions, the pathway proceeds to synthesize BH4, an essential cofactor for various enzymes. However, during a pro-inflammatory response, particularly one driven by IFN-γ, the activity of GTPCH is markedly increased. The downstream enzyme, 6-pyruvoyltetrahydrothis compound synthase (PTPS), becomes rate-limiting. This metabolic bottleneck leads to an accumulation of the PTPS substrate, which is then non-enzymatically converted to neothis compound. This makes neothis compound a sensitive indicator of this specific inflammatory cascade.[1][5]
Comparative Performance as Inflammatory Markers
Neothis compound is often considered a more specific marker for cellular immune activation than total pterins or BH4. While BH4 levels can increase during inflammation, its fundamental role as a cofactor in numerous biological processes complicates its interpretation solely as an inflammatory marker.[1] In contrast, a significant rise in neothis compound is more directly linked to the activation of macrophages by IFN-γ, a hallmark of Th1-mediated inflammation.[1][4]
Studies comparing neothis compound to the general inflammatory marker C-reactive protein (CRP) have shown that their levels may be regulated by independent mechanisms.[13] In some viral infections, neothis compound levels were found to be a more sensitive indicator than CRP.[14] However, in the context of bacterial infections, CRP was found to be a more sensitive and specific marker.[15] This highlights the importance of selecting the appropriate biomarker based on the specific inflammatory context being investigated.
Quantitative Comparison of Neothis compound and this compound Levels in a Disease State
| Analyte | Healthy Control (Serum/Plasma) | Rheumatoid Arthritis Patients (Serum/Plasma) | Fold Change | Reference |
| Neothis compound | ~5-10 nmol/L | ~15-40 nmol/L | ~2-4 fold | [16][17] |
| Tetrahydrobiothis compound (BH4) | ~10-30 pmol/mL | Variable, may be slightly elevated | <2 fold | [18] |
Note: The values presented are approximate and can vary between studies and analytical methods.
Experimental Protocols
Measurement of Neothis compound by ELISA
This protocol provides a general overview of a competitive ELISA for neothis compound quantification in serum, plasma, or urine.
Principle: An unknown amount of neothis compound in the sample competes with a fixed amount of enzyme-labeled neothis compound for binding sites on a neothis compound-specific antibody coated on a microtiter plate. The resulting color intensity is inversely proportional to the concentration of neothis compound in the sample.
Workflow:
Measurement of Tetrahydrobiothis compound (BH4) by HPLC with Electrochemical Detection
This method is highly sensitive and allows for the simultaneous measurement of BH4 and its oxidized forms.
Principle: BH4 is separated from other pterins and interfering substances using reverse-phase HPLC. The electrochemical detector then measures the current generated by the oxidation of BH4, which is directly proportional to its concentration.
Key Steps:
-
Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are deproteinized, often with an acid like perchloric acid, to precipitate proteins. To prevent the oxidation of the unstable BH4, antioxidants such as dithiothreitol (B142953) (DTT) are typically added during this step.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic or gradient mobile phase is used to separate BH4 from other compounds.
-
Electrochemical Detection: The eluent from the column passes through an electrochemical detector. A specific potential is applied to the working electrode, causing the oxidation of BH4. The resulting current is measured and recorded.
-
Quantification: The concentration of BH4 in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of BH4.
Conclusion
Both this compound (specifically BH4) and neothis compound are valuable molecules for studying inflammatory processes. However, their utility as biomarkers differs significantly. Neothis compound emerges as a more specific and sensitive marker for cellular immune activation, particularly Th1-type responses, due to its production mechanism being directly linked to IFN-γ stimulation of macrophages. While BH4 is also involved in inflammation, its multifaceted role in normal physiology makes it a less specific indicator of an inflammatory state.
For researchers focused on quantifying the intensity of cellular immune activation in infectious diseases, autoimmune disorders, and certain cancers, neothis compound is a robust and well-established biomarker. For those investigating the broader metabolic and signaling changes during inflammation, including nitric oxide and neurotransmitter pathways, the measurement of BH4 and other pterins provides crucial insights. The choice between these biomarkers should be guided by the specific research question and the inflammatory context under investigation.
References
- 1. Frontiers | Kynurenine, Tetrahydrobiothis compound, and Cytokine Inflammatory Biomarkers in Individuals Affected by Diabetic Neuropathic Pain [frontiersin.org]
- 2. Tetrahydrobiothis compound: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 3. Tetrahydrobiothis compound: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenine and Tetrahydrobiothis compound Pathways Crosstalk in Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neothis compound, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker [mdpi.com]
- 11. Quantitative determination of pterins in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neothis compound, the Cell-Mediated Immune Response Biomarker, in Inflammatory Periodontal Diseases: A Narrative Review of a More than Fifty Years Old Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the levels of neothis compound, CRP, and IL-6 in patients infected with and without SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcp.bmj.com [jcp.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A systematic review and meta-analysis of neothis compound in rheumatic diseases [frontiersin.org]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of Pterin Biosynthesis Across Different Phyla
For Researchers, Scientists, and Drug Development Professionals
Pterins are a class of heterocyclic compounds derived from the pteridine (B1203161) ring system that are ubiquitous in nature and perform a wide array of critical biological functions. From their role as essential cofactors for enzymes involved in amino acid metabolism and neurotransmitter synthesis to their function as pigments in the animal kingdom, the biosynthesis of pterins is a fundamental metabolic pathway. This guide provides a comparative analysis of pterin biosynthesis across different phyla, highlighting the conserved core pathway and the fascinating evolutionary divergences that have occurred. We present quantitative data for key enzymes, detailed experimental protocols, and visual representations of the biosynthetic pathways to serve as a valuable resource for researchers and professionals in drug development.
The Core Pathway: De Novo Biosynthesis of Tetrahydrobiothis compound (B1682763) (BH4)
The de novo biosynthesis of tetrahydrobiothis compound (BH4), a vital this compound cofactor, serves as the central pathway from which other this compound derivatives are often synthesized. This pathway commences with guanosine (B1672433) triphosphate (GTP) and proceeds through three key enzymatic steps, which are largely conserved across a wide range of organisms.
The initial and rate-limiting step is the conversion of GTP to 7,8-dihydroneothis compound (B1664191) triphosphate (H₂NTP), a reaction catalyzed by GTP cyclohydrolase I (GTPCH-I) . Subsequently, 6-pyruvoyltetrahydrothis compound synthase (PTPS) catalyzes the conversion of H₂NTP to 6-pyruvoyltetrahydrothis compound (PPH₄). The final step involves the reduction of PPH₄ to BH₄, a reaction mediated by sepiathis compound (B94604) reductase (SPR) .
Comparative Analysis of Key Enzymes in this compound Biosynthesis
The efficiency and regulation of this compound biosynthesis are dictated by the kinetic properties and substrate specificities of the core enzymes. Below is a summary of available quantitative data for GTPCH-I, PTPS, and SPR from various organisms.
| Enzyme | Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal pH |
| GTP Cyclohydrolase I | Homo sapiens | GTP | 116 | - | 7.7 |
| Nocardia sp. | GTP | 6.5 | - | 7.8 | |
| 6-Pyruvoyltetrahydrothis compound Synthase | Homo sapiens | 7,8-Dihydroneothis compound triphosphate | 8.1 | 2 | - |
| Sepiathis compound Reductase | Homo sapiens | Sepiathis compound | 14.3 | 1.1 | - |
| Homo sapiens | NADPH | 10 | 1.1 | - |
Note: Kinetic parameters can vary based on experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.[1][2][3][4]
Phylum-Specific Variations in this compound Biosynthesis
While the core pathway for BH4 synthesis is conserved, significant variations exist across different phyla, reflecting adaptations to specific metabolic needs and evolutionary pressures.
Animals
In animals, pterins are well-known for their roles as pigments in the eyes, skin, and wings of insects and other animals.[5] The biosynthesis of these colorful pterins often shares the initial steps with the BH4 pathway before diverging into specialized branches.[6] For instance, in Drosophila melanogaster, drosopterins, the red eye pigments, are synthesized from intermediates of the primary this compound pathway. Animals also possess a "salvage pathway" that can convert sepiathis compound to BH4 via the action of SPR and dihydrofolate reductase (DHFR).[7] Furthermore, a regeneration pathway exists to recycle BH4 after it has been oxidized during its cofactor function.
Archaea
Archaea utilize unique this compound derivatives, such as tetrahydromethanothis compound (H₄-MPT), as C1 carriers in their metabolism. The biosynthesis of the this compound moiety of H₄-MPT and tetrahydrofolate in archaea showcases convergent evolution, employing enzymes that are structurally distinct from their bacterial counterparts but perform similar biochemical functions.[8] The pathway in some methanogens involves a cyclic phosphodiesterase, MptB, which is not found in other domains.[1]
Bacteria
Bacteria exhibit diverse this compound biosynthetic pathways, leading to a variety of this compound-containing molecules, including folate, molybdothis compound, and biothis compound (B10759762) glucoside. The canonical pathway to 6-hydroxymethyl-7,8-dihydrothis compound (B3263101) diphosphate (B83284) (6-HMDP), a precursor for folate synthesis, involves the enzymes FolE (GTP cyclohydrolase I), FolB (dihydroneothis compound aldolase), and FolK (hydroxymethyldihydrothis compound pyrophosphokinase).[9] Some bacteria also possess alternative "shunt" pathways.[8]
Fungi
The de novo biosynthesis of BH4 has been characterized in the oleaginous fungus Mortierella alpina.[3] This fungus possesses genes encoding GTPCH-I, PTPS, and SPR, indicating a conserved pathway similar to that in animals. The presence of genes for the BH4 regeneration pathway further underscores the importance of this cofactor in fungal metabolism.[3]
Plants
Plants synthesize folates (vitamin B9) de novo, with the this compound moiety being synthesized in the cytosol and the p-aminobenzoate (pABA) moiety in the plastids.[10] These precursors are then assembled in the mitochondria to form tetrahydrofolate. A unique feature of the plant pathway is the presence of a bimodular GTP cyclohydrolase I, which consists of two GCHI-like domains in tandem.[8][9] Unlike some organisms, plants appear to lack the ability to reduce oxidized pterins, meaning that once a dihydrothis compound intermediate is oxidized, it is permanently removed from the metabolic pool.[11]
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the study of this compound biosynthesis. Below are outlines of key experimental protocols.
Assay for GTP Cyclohydrolase I Activity
This assay measures the formation of dihydroneothis compound triphosphate from GTP.
Principle: Dihydroneothis compound triphosphate, the product of the GTPCH-I reaction, is unstable and is therefore oxidized to the fluorescent compound neothis compound (B1670844) for quantification.
Protocol Outline:
-
Prepare a reaction mixture containing the enzyme source (tissue homogenate or purified enzyme), GTP, and a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in the dark.
-
Terminate the reaction by adding an acidic iodine solution (e.g., 1% I₂ and 2% KI in 1 N HCl) to oxidize the dihydroneothis compound triphosphate to neothis compound triphosphate.[3]
-
Incubate in the dark to allow for complete oxidation.
-
Add alkaline phosphatase to dephosphorylate the neothis compound triphosphate to neothis compound.
-
Quantify the neothis compound produced using high-performance liquid chromatography (HPLC) with fluorescence detection or by radioimmunoassay.[3][12]
Analysis of Pterins by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of various this compound compounds in biological samples.
Principle: Pterins are separated based on their physicochemical properties on a stationary phase and detected by their fluorescence or electrochemical properties.
Protocol Outline:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer, often containing antioxidants (e.g., dithiothreitol) and metal chelators (e.g., DTPA) to prevent oxidation of reduced pterins.[13]
-
Deproteinize the samples by acid precipitation (e.g., with phosphoric acid) followed by centrifugation.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a reversed-phase HPLC column (e.g., C18).
-
Elute the pterins using an isocratic or gradient mobile phase, typically a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile.[7][14]
-
-
Detection:
-
Fluorescence Detection: Oxidized pterins like biothis compound and neothis compound are naturally fluorescent. Reduced pterins (e.g., BH₂) can be detected by post-column oxidation to their fluorescent forms.[14][15]
-
Electrochemical Detection: Reduced pterins like BH₄ can be directly detected based on their electrochemical properties.[13][15]
-
-
Quantification:
-
Identify and quantify the pterins by comparing their retention times and peak areas to those of authentic standards.
-
Visualizing the Pathways: A Comparative Look
The following diagrams, generated using the DOT language for Graphviz, illustrate the core this compound biosynthesis pathway and its divergence in different phyla.
Caption: The conserved core de novo pathway for tetrahydrobiothis compound (BH4) biosynthesis from GTP.
Caption: Divergence of this compound biosynthesis pathways from the core pathway in different phyla.
Conclusion
The biosynthesis of pterins is a fundamental metabolic process with a conserved core pathway that has been adapted and modified throughout evolution to meet the specific needs of different organisms. This comparative guide highlights the key enzymatic steps, presents available quantitative data, and provides detailed experimental protocols to facilitate further research in this important field. A deeper understanding of the species-specific differences in this compound metabolism will not only advance our knowledge of basic biology but also open new avenues for the development of targeted therapeutics for a range of diseases, from parasitic infections to neurological disorders.
References
- 1. 6-Pyruvoyltetrahydrothis compound synthase deficiency - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Folate synthesis in plants: the first step of the this compound branch is mediated by a unique bimodular GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Folates in Plants: Research Advances and Progress in Crop Biofortification [frontiersin.org]
- 11. This compound and Folate Salvage. Plants and Escherichia coli Lack Capacity to Reduce Oxidized Pterins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive assay of GTP cyclohydrolase I activity in rat and human tissues using radioimmunoassay of neothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HPLC analysis of tetrahydrobiothis compound and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiothis compound autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Evaluating Antibody Specificity for Pterin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pterins, such as neopterin (B1670844) and biothis compound, is critical in numerous research and clinical applications, from monitoring immune activation to investigating neurological disorders. Immunoassays offer a high-throughput and sensitive method for this compound detection, but their reliability hinges on the specificity of the antibodies employed. This guide provides a framework for evaluating and comparing the specificity of antibodies for this compound immunoassays, supported by experimental data and detailed protocols.
The Critical Role of Antibody Specificity in this compound Analysis
Pterins are a class of heterocyclic compounds that share a common pteridine (B1203161) core structure but differ in their side-chain substitutions. This structural similarity presents a significant challenge for immunoassay development, as antibodies raised against one this compound may exhibit cross-reactivity with other structurally related molecules. Such cross-reactivity can lead to inaccurate measurements and misinterpretation of results. Therefore, a thorough evaluation of antibody specificity is paramount when selecting or developing a this compound immunoassay.
The primary pterins of clinical and research interest include:
-
Neothis compound: A marker of cellular immune system activation.
-
Biothis compound: A precursor to tetrahydrobiothis compound (B1682763) (BH4), an essential cofactor for several enzymes.
-
Sepiathis compound: A precursor in the biosynthesis of biothis compound.
-
This compound: The core molecule of the pteridine family.
Due to their structural similarities, it is essential to utilize antibodies that can discriminate between these and other related this compound derivatives.
Comparative Analysis of Antibody Specificity
The specificity of an antibody is typically determined by assessing its cross-reactivity against a panel of structurally related compounds. This is often expressed as a percentage of cross-reactivity, where a lower percentage indicates higher specificity.
Below is a summary of cross-reactivity data for anti-neothis compound and anti-biothis compound antisera as determined by competitive enzyme immunoassay.
| Compound | Anti-Neothis compound Antiserum (% Cross-Reactivity) | Anti-Biothis compound Antiserum (% Cross-Reactivity) |
| Neothis compound | 100 | 0.002 |
| Biothis compound | 0.002 | 100 |
| D-erythro-Neothis compound | 100 | 0.002 |
| L-threo-Neothis compound | 0.013 | <0.001 |
| D-threo-Neothis compound | 0.011 | <0.001 |
| L-erythro-Biothis compound | <0.001 | 100 |
| D-erythro-Biothis compound | <0.001 | 0.003 |
| L-threo-Biothis compound | <0.001 | 0.015 |
| D-threo-Biothis compound | <0.001 | 0.013 |
| Sepiathis compound | <0.001 | 0.002 |
| This compound | <0.001 | <0.001 |
| This compound-6-carboxylic acid | <0.001 | <0.001 |
| Xanthothis compound | <0.001 | <0.001 |
| Isoxanthothis compound | <0.001 | <0.001 |
| Folic Acid | <0.001 | <0.001 |
Data sourced from a study developing a novel enzyme immunoassay for neothis compound and biothis compound. The antisera demonstrated high specificity, with minimal cross-reactivity to other this compound derivatives.
While many commercial ELISA kits for pterins state that there is no significant cross-reactivity with analogues, quantitative data is often not provided in the product datasheets.[1][2][3] Researchers are therefore encouraged to perform their own specificity testing or request detailed validation data from the manufacturer.
Experimental Protocols
The gold standard for determining antibody specificity in this context is the competitive enzyme-linked immunosorbent assay (ELISA) .
Principle of Competitive ELISA for Specificity Testing
In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) form of the analyte for a limited number of antibody binding sites. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. To assess cross-reactivity, the this compound of interest is replaced by a structurally related compound, and the assay is performed to determine the concentration of the cross-reacting compound required to achieve the same level of signal inhibition.
Detailed Protocol for Competitive ELISA
This protocol provides a general framework for assessing the cross-reactivity of an anti-pterin antibody. Optimization of concentrations and incubation times will be necessary for specific antibodies and reagents.
Materials:
-
96-well microtiter plates
-
Anti-pterin antibody (primary antibody)
-
This compound standards (e.g., neothis compound, biothis compound)
-
Potential cross-reacting this compound derivatives
-
This compound-enzyme conjugate (e.g., this compound-HRP) or biotinylated this compound and Streptavidin-HRP
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the anti-pterin antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard this compound and each potential cross-reacting compound in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed, predetermined concentration of the this compound-enzyme conjugate.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standard this compound.
-
For each cross-reacting compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard this compound / IC50 of Cross-Reacting Compound) x 100
-
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships between different pterins and the workflow of a competitive ELISA.
References
Validating Pterin Metabolic Fluxes: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the dynamics of pterin metabolism is crucial for investigating a range of physiological and pathological processes, including neurotransmitter synthesis and immune responses. This guide provides a comprehensive comparison of methodologies for validating this compound metabolic fluxes, with a focus on direct isotopic labeling techniques, supported by experimental data and detailed protocols.
The biosynthesis and regeneration of tetrahydrobiothis compound (B1682763) (BH4), a critical enzymatic cofactor, are tightly regulated processes.[1][2] Dysregulation of this compound metabolism is implicated in numerous diseases, making the accurate measurement of its metabolic flux—the rate of synthesis and turnover—a key area of research. Isotopic labeling studies, coupled with mass spectrometry, offer a powerful approach to directly quantify these fluxes, providing a more dynamic and accurate picture than indirect methods.
Comparing Methodologies for this compound Flux Analysis
Two primary approaches can be employed to determine the rate of this compound synthesis: an indirect method involving the inhibition of the biosynthetic pathway and a direct method using stable isotope tracers.
-
Indirect Method (Pharmacological Inhibition): This classic approach involves blocking the de novo synthesis of BH4 and measuring the subsequent decline in its cellular concentration over time. The rate of decline is then used to calculate the synthesis rate and turnover time.
-
Direct Method (Stable Isotope Labeling): This modern technique utilizes non-radioactive, heavy-atom-labeled precursors, such as ¹³C-glucose, which are incorporated into the building blocks of pterins. By tracking the rate of incorporation of these heavy isotopes into GTP (the precursor for this compound synthesis) and subsequently into BH4 and its intermediates, a direct measurement of the synthetic flux can be obtained.[2][3]
The following table summarizes the quantitative data derived from an indirect method study, which can serve as a benchmark for comparison with proposed isotopic labeling experiments.
| Parameter | Mesencephalon (MES) Neuronal Cultures | Hypothalamus (HYP) Neuronal Cultures | Data Source |
| Steady-State BH4 Levels (pg/culture) | 46.5 ± 2.8 | 70.3 ± 9.4 | [1] |
| Fractional Rate Constant of BH4 Loss (h⁻¹) | 0.153 ± 0.015 | 0.159 ± 0.014 | [1] |
| Calculated BH4 Synthesis Rate (pg/culture/h) | 7.11 ± 0.85 | 11.29 ± 2.13 | [1] |
| BH4 Turnover Time (h) | 6.68 ± 0.67 | 6.40 ± 0.62 | [1] |
| BH4 Half-life (h) | 4.63 ± 0.46 | 4.44 ± 0.43 | [1] |
Table 1: BH4 kinetic parameters in rat neuronal cultures determined by the indirect pharmacological inhibition method. Data is presented as mean ± SEM.
This compound Metabolic Pathway and Isotopic Labeling Strategy
The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP).[1][2][4] A common and effective strategy for tracing this pathway is to introduce [U-¹³C]-glucose into the cell culture medium. The labeled glucose is metabolized through the pentose (B10789219) phosphate (B84403) pathway to produce labeled ribose-5-phosphate, which is then incorporated into the ribose moiety of newly synthesized GTP. By tracking the appearance of ¹³C atoms in GTP and subsequently in this compound metabolites, the flux through this pathway can be quantified.
Experimental Protocols
This section outlines a detailed methodology for a stable isotope tracing experiment to determine this compound metabolic fluxes.
I. Isotopic Labeling of Cultured Cells
-
Cell Culture: Plate cells (e.g., neuronal cells, macrophages, or other cell lines of interest) in appropriate culture vessels and grow to the desired confluency in standard culture medium.
-
Labeling Medium Preparation: Prepare culture medium containing [U-¹³C]-glucose in place of unlabeled glucose. The concentration of the labeled glucose should be the same as the standard medium.
-
Isotopic Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the dynamics of label incorporation. Isotopic steady state for nucleotides can take up to 24 hours.[5]
-
II. Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly quench metabolic activity to prevent further enzymatic reactions.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture vessel.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator. The dried metabolite extracts can be stored at -80°C until analysis.
III. LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent for liquid chromatography, such as an initial mobile phase condition.
-
Chromatographic Separation:
-
Use a liquid chromatography system equipped with a column suitable for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column).
-
Develop a gradient elution method to achieve good separation of GTP, BH4, and other this compound intermediates.
-
-
Mass Spectrometry Detection:
-
Analyze the samples using a tandem mass spectrometer (MS/MS) operating in positive ion mode.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific mass transitions for both the unlabeled (M+0) and labeled (e.g., M+5 for the ribose moiety in GTP) forms of each metabolite.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Calculate the fractional enrichment of the ¹³C label in each metabolite at each time point.
-
Use the rate of label incorporation to model and calculate the metabolic flux through the this compound biosynthesis pathway.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in an isotopic labeling experiment for this compound flux analysis.
Conclusion
Directly measuring this compound metabolic fluxes using stable isotope tracers like ¹³C-glucose provides a robust and quantitative method to understand the dynamics of this critical pathway. While indirect methods offer valuable estimates, isotopic labeling provides a more direct and detailed view of the synthetic activity. The experimental protocol outlined here, combined with modern LC-MS/MS instrumentation, allows for the precise quantification of label incorporation, enabling the calculation of metabolic fluxes. This approach is invaluable for elucidating the role of this compound metabolism in health and disease and for evaluating the efficacy of therapeutic interventions targeting this pathway.
References
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiothis compound biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role for Tetrahydrobiothis compound Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOthis compound SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Critical Role of Tetrahydrobiothis compound (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]
Unveiling the Potency of Pterin Derivatives: A Comparative Guide to Cofactor Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cofactor activity of various pterin derivatives is paramount for advancing therapeutic strategies and deepening our knowledge of critical enzymatic pathways. This guide provides a comprehensive comparison of key this compound derivatives, supported by quantitative data and detailed experimental protocols, to empower informed decisions in research and development.
This compound derivatives are a class of heterocyclic compounds that play essential roles as cofactors for a variety of enzymes.[1][2] The most biologically significant of these is Tetrahydrobiothis compound (B1682763) (BH4), an indispensable cofactor for aromatic amino acid hydroxylases (AAAHs) and nitric oxide synthases (NOS).[3][4] These enzymes are crucial for the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, as well as the signaling molecule nitric oxide.[1][4] Deficiencies in BH4 can lead to serious metabolic and neurological disorders, including Phenylketonuria (PKU).[4][5] This has spurred the development and investigation of various this compound derivatives as therapeutic agents. This guide will compare the cofactor activities of several key this compound derivatives, including the endogenous cofactor BH4, its synthetic equivalent Saprothis compound (B162354), and the precursor Sepiathis compound (B94604).
Comparative Analysis of Cofactor Activity
The efficacy of a this compound derivative as a cofactor is fundamentally determined by its ability to bind to the target enzyme and facilitate its catalytic activity. A key metric for evaluating this is the Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ). A lower Kₘ value signifies a higher binding affinity between the enzyme and its cofactor.
The following table summarizes the comparative Michaelis-Menten constants (Kₘ) for different this compound derivatives with key enzymes.
| This compound Derivative | Enzyme | Kₘ (µM) | Relative Activity |
| Tetrahydrobiothis compound (BH4) | Phenylalanine Hydroxylase | ~25 | High |
| Tetrahydroprimathis compound | Phenylalanine Hydroxylase | ~500 | Low |
| Tetrahydrobiothis compound (BH4) | Dihydropteridine Reductase | ~10 | High |
| Tetrahydroprimathis compound | Dihydropteridine Reductase | ~50 | Moderate |
This data indicates that Tetrahydrobiothis compound (BH4) has a significantly higher binding affinity for both Phenylalanine Hydroxylase and Dihydropteridine Reductase compared to its structural isomer, Tetrahydroprimathis compound.[3] The approximately 20-fold higher Kₘ value of Tetrahydroprimathis compound with Phenylalanine Hydroxylase underscores the critical importance of the 6-substituted dihydroxypropyl side chain for optimal cofactor activity.
Biosynthesis and Salvage Pathways of Tetrahydrobiothis compound
The intracellular levels of BH4 are maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.
The de novo pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps.[6][7] The salvage pathway, on the other hand, regenerates BH4 from precursors like sepiathis compound.[8][9] Sepiathis compound is converted to 7,8-dihydrobiothis compound (BH2) by sepiathis compound reductase (SR), and subsequently reduced to BH4 by dihydrofolate reductase (DHFR).[6][7] This pathway is crucial for maintaining BH4 levels and is a key target for therapeutic interventions.
Experimental Protocols
1. Determination of Michaelis-Menten Constants (Kₘ) for this compound Derivatives with Phenylalanine Hydroxylase (PAH)
Objective: To determine the binding affinity of different this compound derivatives for PAH by measuring the initial reaction velocities at varying this compound concentrations.
Materials:
-
Purified recombinant Phenylalanine Hydroxylase (PAH)
-
This compound derivatives (e.g., Tetrahydrobiothis compound, Tetrahydroprimathis compound) dissolved in appropriate buffer
-
L-Phenylalanine
-
Catalase
-
Dithiothreitol (DTT)
-
NADH
-
Dihydropteridine reductase (DHPR)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-phenylalanine, catalase, DTT, NADH, and DHPR.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of PAH enzyme.
-
Immediately add varying concentrations of the this compound derivative to be tested.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the initial velocities against the corresponding this compound derivative concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
2. In Vitro Assay for Sepiathis compound Reductase (SR) Activity
Objective: To measure the enzymatic activity of Sepiathis compound Reductase by monitoring the conversion of sepiathis compound to 7,8-dihydrobiothis compound.
Materials:
-
Purified recombinant Sepiathis compound Reductase (SR)
-
Sepiathis compound
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and a fixed concentration of sepiathis compound.
-
Add a fixed concentration of NADPH to the mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of SR enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation to determine the SR activity. One unit of SR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Conclusion
The comparative analysis of this compound derivatives reveals significant differences in their cofactor activities, primarily dictated by their molecular structure. Tetrahydrobiothis compound stands out as the most potent endogenous cofactor for key enzymes like phenylalanine hydroxylase. The development of synthetic analogues like saprothis compound and the exploration of precursors such as sepiathis compound, which utilizes the salvage pathway, represent promising therapeutic avenues for managing disorders associated with BH4 deficiency.[4][10] The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the efficacy of existing and novel this compound derivatives, ultimately contributing to the advancement of targeted therapies.
References
- 1. This compound compounds: from butterflies to biochemistry [cinz.nz]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrahydrobiothis compound - Wikipedia [en.wikipedia.org]
- 6. Tetrahydrobiothis compound: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of tetrahydrobiothis compound by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Pteridines in Insects: A Review [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Pterin Knockout and Knockdown Model Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pterin knockout and knockdown model systems, crucial for research into disorders related to tetrahydrobiothis compound (B1682763) (BH4) deficiency, such as atypical phenylketonuria, dopa-responsive dystonia, and some neurodegenerative diseases. The validation of these models is paramount for their effective use in elucidating disease mechanisms and for the preclinical assessment of novel therapeutic strategies.
Comparison of this compound Knockout Model Systems: GCH1 vs. SPR
The biosynthesis of BH4, an essential cofactor for several aromatic amino acid hydroxylases, is primarily regulated by two key enzymes: GTP cyclohydrolase I (GCH1) and sepiathis compound (B94604) reductase (SPR). Knockout mouse models for the genes encoding these enzymes, Gch1 and Spr, respectively, have been developed to study the consequences of BH4 deficiency.
Phenotypic Summary
| Feature | GCH1 Knockout (Gch1-/-) | Sepiathis compound Reductase Knockout (Spr-/-) |
| Viability | Embryonic lethal by E13.5[1] | Postnatal lethality, most die within 1-2 months[2] |
| BH4 Levels | Severely reduced in embryos after E11.5[1] | Greatly diminished in brain and liver (<5% of wild-type)[3][4] |
| Neurotransmitter Levels | Not directly measurable due to embryonic lethality | Markedly reduced dopamine, norepinephrine, and serotonin (B10506) in the brain[3][5] |
| Phenylalanine Levels | Not applicable (embryonic lethal) | Significantly increased serum phenylalanine (hyperphenylalaninemia)[3][5] |
| Motor Function | Not applicable (embryonic lethal) | Impaired locomotion, tremor-like phenotype, and dystonic hind-limb clasping[5][6] |
| Growth | Not applicable (embryonic lethal) | Dwarfism developed during the early postnatal period[3][5] |
Quantitative Neurochemical Analysis in Spr-/- Mice
The following table summarizes the reported changes in this compound and monoamine neurotransmitter levels in the brains of Spr knockout mice compared to wild-type littermates.
| Analyte | Brain Region | Genotype | Concentration (mean ± SEM) | % of Wild-Type | Reference |
| BH4 | Whole Brain | Wild-type | ~2 pmol/mg tissue | 100% | [4] |
| Spr-/- | <0.1 pmol/mg tissue | <5% | [4] | ||
| Dopamine | Caudate Putamen | Wild-type | Not specified | 100% | [3] |
| Spr-/- | Significantly reduced | <10% | [3] | ||
| Serotonin | Cortex | Wild-type | Not specified | 100% | [3] |
| Spr-/- | Significantly reduced | <10% | [3] | ||
| Norepinephrine | Cerebellum | Wild-type | Not specified | 100% | [3] |
| Spr-/- | Significantly reduced | <20% | [3] |
Validation of this compound Knockdown Model Systems
While knockout models provide a complete loss-of-function scenario, knockdown systems using RNA interference (RNAi) technologies like small interfering RNA (siRNA) offer a more controlled, partial reduction of gene expression. This can be particularly useful for modeling diseases with residual enzyme activity and for in vitro studies in specific cell types.
In Vitro GCH1 Knockdown in a Neuronal Cell Line
A common model for studying neuronal function is the human neuroblastoma cell line SH-SY5Y. Knockdown of GCH1 in these cells can be used to investigate the cellular consequences of reduced BH4 synthesis.
| Parameter | Description |
| Cell Line | SH-SY5Y (human neuroblastoma) |
| Method | siRNA-mediated knockdown |
| Validation | Quantitative Real-Time PCR (qPCR) to measure GCH1 mRNA levels; Western blot to measure GCH1 protein levels. |
| Expected Outcome | Significant reduction in GCH1 mRNA and protein, leading to decreased intracellular BH4 levels. |
Experimental Protocols
Protocol 1: Quantification of Pterins by HPLC
This protocol is a generalized procedure for the analysis of biothis compound (B10759762) and its derivatives in brain tissue, adapted from several sources.
1. Sample Preparation: a. Homogenize dissected brain tissue in a solution of 0.1 M HCl. b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. c. Filter the supernatant through a 0.22 µm filter.
2. HPLC Analysis: a. Use a reverse-phase C18 column. b. Employ a mobile phase consisting of a potassium phosphate (B84403) buffer with a chelating agent like DTPA. c. Utilize electrochemical or fluorescence detection for quantification. For fluorescence detection, post-column oxidation may be required to convert reduced pterins to their fluorescent oxidized forms.
3. Quantification: a. Generate a standard curve using known concentrations of BH4, dihydrobiothis compound (BH2), and biothis compound. b. Normalize the quantified this compound levels to the total protein concentration of the initial homogenate.
Protocol 2: siRNA-Mediated Knockdown of GCH1 in SH-SY5Y Cells
This protocol outlines a general procedure for transiently knocking down GCH1 expression in SH-SY5Y cells.
1. Cell Culture: a. Culture SH-SY5Y cells in a suitable medium (e.g., MEM/F12 with 10% FBS) to 70-80% confluency.
2. Transfection: a. Prepare a mixture of a validated GCH1-targeting siRNA (or a pool of multiple siRNAs) and a suitable transfection reagent (e.g., lipofectamine-based) in serum-free medium, according to the manufacturer's instructions. b. As a negative control, use a non-targeting (scrambled) siRNA. c. Add the transfection complex to the cells and incubate for 48-72 hours.
3. Validation of Knockdown: a. RNA Isolation and qPCR: i. Isolate total RNA from the cells using a commercial kit. ii. Synthesize cDNA using a reverse transcription kit. iii. Perform qPCR using primers specific for GCH1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. iv. Calculate the relative expression of GCH1 mRNA in the siRNA-treated cells compared to the negative control. b. Western Blotting: i. Lyse the cells and determine the total protein concentration. ii. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. iii. Probe the membrane with a primary antibody against GCH1 and a loading control (e.g., β-actin). iv. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands. v. Quantify the band intensities to determine the reduction in GCH1 protein levels.
Protocol 3: Behavioral Phenotyping of this compound-Deficient Mice
1. Open Field Test: a. Place the mouse in the center of a square arena (e.g., 50x50 cm) and allow it to explore freely for a set period (e.g., 10-30 minutes). b. Use an overhead camera and tracking software to record and analyze the mouse's movement. c. Key parameters to measure include total distance traveled, velocity, and time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
2. Rotarod Test: a. Place the mouse on a rotating rod that gradually accelerates (e.g., from 4 to 40 RPM over 5 minutes). b. Record the latency to fall from the rod. c. Conduct multiple trials with inter-trial intervals. d. This test assesses motor coordination and balance.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. GCH1 Deficiency Activates Brain Innate Immune Response and Impairs Tyrosine Hydroxylase Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A murine model for human sepiathis compound-reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. A Murine Model for Human Sepiathis compound-Reductase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Role for Tetrahydrobiothis compound Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOthis compound SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pterin Extraction Protocols: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of pterins—a class of heterocyclic compounds vital in numerous biological processes—is paramount. The choice of extraction method from complex biological matrices is a critical first step that significantly impacts the reliability of analytical results. This guide provides an objective, data-driven comparison of common pterin extraction protocols for urine, plasma, and dried blood spots (DBS), offering detailed methodologies and performance data to inform your selection process.
This compound analysis is crucial for diagnosing and monitoring various diseases, including metabolic disorders and conditions related to immune system activation. However, the inherent instability of reduced pterins and the complexity of biological samples present significant challenges for their accurate measurement. This guide delves into the most frequently employed extraction techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and the straightforward "Dilute-and-Shoot" method, primarily for urine samples.
Comparative Analysis of Extraction Protocol Performance
The selection of an optimal extraction protocol hinges on a balance between recovery, purity, reproducibility, and practicality. The following tables summarize the quantitative performance of different extraction methods based on published data.
Table 1: Performance Characteristics of this compound Extraction Methods from Urine
| Method | Key Analytes | Recovery (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Neothis compound, Biothis compound, Dihydroforms | >95%[1] | <10.7% (intra- and inter-day)[2] | 1 ng/mL (oxidized), 25 ng/mL (dihydroforms)[2] | High purity of extract, good recovery | More time-consuming and costly than other methods |
| Dilute-and-Shoot | Various pterins | Not applicable (direct analysis) | 2.09% - 7.06%[3] | 0.48 ng/mL (isoxanthothis compound), 0.94 ng/mL (xanthothis compound)[3] | Rapid, simple, minimal sample manipulation | High matrix effects, may not be suitable for all analytes or low concentrations |
| Oxidation & Dilution | 6- and 7-isomers of Biothis compound and Neothis compound | Not explicitly stated | Not explicitly stated | 7 - 360 pg/mL | Simple and rapid sample preparation | Involves chemical conversion, not a direct measure of native forms |
Table 2: Performance Characteristics of this compound Extraction Methods from Plasma/Serum
| Method | Key Analytes | Recovery (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | Pirfenidone (as a model) | 80.4% - 84.3%[4] | <12.1% (intra- and inter-day)[4] | 5 ng/mL[4] | Rapid, simple, low cost | Less clean extract, potential for significant matrix effects[4] |
| Protein Precipitation (Perchloric Acid) | Pirfenidone (as a model) | ~90%[4] | -11.7% to 1.3%[4] | 2 ng/mL[4] | Effective protein removal, stabilizes small molecules | Extreme pH can cause analyte degradation[5] |
| Solid-Phase Extraction (SPE) | General Peptides (as a model) | >50% for most analytes[6] | Generally lower than PPT | Analyte dependent | Cleaner extracts, reduced matrix effects[4] | More complex, higher cost, potential for analyte loss during multi-step process[4] |
Table 3: Performance Characteristics of this compound Extraction Methods from Dried Blood Spots (DBS)
| Method | Key Analytes | Recovery (%) | Extraction Efficiency (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Methanol (B129727) Extraction | Nerve agent metabolites (as a model) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Simple, effective for many small molecules | Potential for protein co-extraction, may require optimization |
| Presoaking with Water followed by Solvent | Small molecules | Nearly 100% for many conditions[7] | Nearly 100% for many conditions[7] | Not explicitly stated | Improved recovery and efficiency compared to conventional methods[7][8] | Adds an extra step to the workflow |
| LC-MS/MS Method | 9 this compound Derivatives | Accuracy: 91.4% - 104.8%[9] | ≤9%[9] | 0.01 - 0.016 ng/mL[9] | Comprehensive profiling, high sensitivity | Requires specialized instrumentation |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for common this compound extraction techniques.
Protocol 1: Solid-Phase Extraction (SPE) for Pterins in Urine
This protocol is a generalized procedure based on common SPE workflows for this compound analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Urine sample with added stabilizer (e.g., dithiothreitol)[2]
-
Conditioning solvent (e.g., methanol)
-
Equilibration buffer (e.g., phosphate (B84403) buffer, pH 6.0)
-
Wash buffer (e.g., water, followed by a weak organic solvent)
-
Elution solvent (e.g., methanol with formic acid)
-
Centrifuge or vacuum manifold
Procedure:
-
Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1-2 mL of equilibration buffer through the cartridge.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1-2 mL of water to remove salts, followed by a wash with a weak organic solvent to remove less polar interferences.
-
Elution: Elute the pterins with 1-2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for analysis.
Protocol 2: Protein Precipitation (PPT) with Acetonitrile (B52724) for Plasma/Serum
This protocol is based on a common method for deproteinizing plasma samples.[10]
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), chilled
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette a known volume of plasma or serum (e.g., 100 µL) into a microcentrifuge tube.
-
Addition of Precipitant: Add 3 volumes of chilled acetonitrile (e.g., 300 µL) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the pterins for analysis.
Protocol 3: Extraction of Pterins from Dried Blood Spots (DBS)
This protocol incorporates a presoaking step shown to improve extraction efficiency.[7][8]
Materials:
-
Dried blood spot card
-
Hole punch (e.g., 3 mm)
-
Microcentrifuge tube
-
Deionized water
-
Extraction solvent (e.g., methanol or acetonitrile/water mixture)[11]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Punching: Punch out a disc from the dried blood spot and place it in a microcentrifuge tube.
-
Presoaking: Add a small volume of deionized water (e.g., 20 µL) to the DBS punch and let it soak for a short period (e.g., 15-30 minutes) at room temperature.[7]
-
Solvent Addition: Add the extraction solvent (e.g., 200 µL of 80% acetonitrile in water) to the tube.[11]
-
Extraction: Vortex the sample for a defined period (e.g., 30 minutes) to facilitate the extraction of pterins.
-
Centrifugation: Centrifuge the tube to pellet the filter paper and any remaining debris.
-
Supernatant Collection: Collect the supernatant for analysis.
Visualizing the Workflow: this compound Extraction Methodologies
The following diagrams, generated using the DOT language, illustrate the workflows for the described this compound extraction protocols.
Conclusion
The choice of an appropriate this compound extraction protocol is a critical determinant of data quality in research and clinical settings. For high-throughput screening where speed is essential, protein precipitation or a "dilute-and-shoot" approach for urine may be suitable. However, for applications demanding the highest accuracy and sensitivity, the additional time and cost of solid-phase extraction are often justified by the superior sample cleanup and reduced matrix effects. For DBS samples, a simple solvent extraction can be effective, with evidence suggesting that a presoaking step can significantly enhance recovery. Ultimately, the optimal method will depend on the specific research question, the pterins of interest, the available instrumentation, and the required level of analytical rigor. This guide provides the foundational data and methodologies to make an informed decision, empowering researchers to generate reliable and reproducible results in the fascinating field of this compound biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Improved Dried Blood Spot-Based Metabolomics: A Targeted, Broad-Spectrum, Single-Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Presoaking dried blood spot with water improves efficiency for small-molecule analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a protein precipitation extraction method [protocols.io]
- 11. researchgate.net [researchgate.net]
Pterin Levels as a Barometer of Disease: A Comparative Guide to Biomarker Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pterin levels with other established disease biomarkers, supported by experimental data. Pterins, particularly neothis compound (B1670844) and tetrahydrobiothis compound (B1682763) (BH4), are increasingly recognized for their role in reflecting specific pathophysiological states, offering valuable insights for diagnostics and therapeutic monitoring.
Data Presentation: Pterins and Correlated Biomarkers
The following tables summarize quantitative data from various studies, illustrating the correlation between this compound levels and other known disease biomarkers in different pathological contexts.
Table 1: Neothis compound in Inflammatory and Infectious Diseases
| Disease/Condition | This compound Analyte | This compound Level (Patient Group) | Correlated Biomarker | Biomarker Level (Patient Group) | This compound Level (Healthy Control) | Biomarker Level (Healthy Control) | Citation |
| Rheumatoid Arthritis | Serum Neothis compound | Significantly higher (P<0.001) | Serum IL-6 | Significantly higher (P<0.001) | Not specified | Not specified | [1] |
| Serum TNF-α | Significantly higher (P<0.001) | [1] | |||||
| hs-CRP | Significantly higher (P<0.001) | [1] | |||||
| HIV Infection | Serum Neothis compound | >25.1 nmol/L (in patients with CD4 <200 cells/μL) | CD4+ T-Cell Count | <200 cells/μL | 6.3 nmol/L | 805 cells/μL | [2] |
| 25.5 nmol/L (median) | 279 cells/μL (median) | [2] | |||||
| Pulmonary Tuberculosis | Serum Neothis compound | Higher levels correlate with more extensive radiologic changes | sIL-2Rα | Increased | Not specified | Not specified | [3] |
Table 2: Tetrahydrobiothis compound (BH4) in Neurological and Cardiovascular Diseases
| Disease/Condition | This compound Analyte | This compound Level (Patient Group) | Correlated Biomarker | Biomarker Level (Patient Group) | This compound Level (Healthy Control) | Biomarker Level (Healthy Control) | Citation |
| BH4 Deficiencies | CSF Tetrahydrobiothis compound (BH4) | Low | CSF Homovanillic Acid (HVA) | Low | Age-dependent normal ranges | Age-dependent normal ranges | [4] |
| CSF 5-Hydroxyindoleacetic Acid (5-HIAA) | Low | [4] | |||||
| Parkinson's Disease | CSF Tetrahydrobiothis compound (BH4) | Significantly increased (p < 0.0001) | CSF Neothis compound | Significantly increased (p < 0.001) | Not specified | Not specified | [5] |
| Tissue Tetrahydrobiothis compound (BH4) | Significantly reduced (p < 0.001) | [5] | |||||
| Cardiovascular Disease | Tetrahydrobiothis compound (BH4) | Depletion and/or oxidation | Endothelial Dysfunction Markers (e.g., VCAM-1, ICAM-1) | Elevated | Not specified | Not specified | [6][7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of this compound Levels by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of neothis compound and biothis compound (B10759762) in serum and urine.[10][11][12][13][14]
-
Sample Preparation:
-
Acidify serum or urine specimens.
-
Precipitate serum proteins using trichloroacetic acid (TCA).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and dilute it five-fold.
-
For oxidized pterins, treat the sample with iodine in 0.2 mol/L TCA.
-
Partially purify the sample using a cation-exchange column (e.g., Bio-Rad MP-50).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a water-acetonitrile (99:1) mixture or a 15 mM phosphate (B84403) buffer (pH 7) containing 2.5% methanol.
-
Flow Rate: 1.0-1.5 mL/min.
-
Detection: Fluorescence detector with an excitation wavelength of 353 nm and an emission wavelength of 438 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of neothis compound and biothis compound.
-
Determine the concentration of pterins in the samples by comparing their peak areas to the standard curve.
-
Measurement of Neurotransmitter Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is used for the analysis of dopamine (B1211576) and serotonin (B10506) metabolites (HVA and 5-HIAA) in cerebrospinal fluid (CSF).[15][16][17][18][19][20][21][22]
-
Sample Preparation:
-
To promote retention for LC-MS/MS, derivatize the sample with benzoyl chloride.
-
Alternatively, for a simpler approach, dilute the CSF sample, precipitate proteins, and filter.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Ultra-performance liquid chromatography (UPLC) system.
-
Column: Reversed-phase column suitable for polar analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
-
Detection: Multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each metabolite and internal standard.
-
-
Data Analysis:
-
Quantify the analytes using a calibration curve prepared with known concentrations of HVA and 5-HIAA standards.
-
Measurement of C-Reactive Protein (CRP) by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a standard sandwich ELISA for the quantification of CRP in serum or plasma.[23][24][25][26][27]
-
Assay Procedure:
-
Add standards and diluted samples to a microtiter plate pre-coated with a monoclonal antibody specific for CRP.
-
Incubate for 1-2 hours at 37°C or room temperature.
-
Wash the plate to remove unbound substances.
-
Add a horseradish peroxidase (HRP)-conjugated monoclonal antibody specific for a different epitope of CRP.
-
Incubate for 30-60 minutes at 37°C or room temperature.
-
Wash the plate again to remove unbound enzyme-conjugated antibody.
-
Add a TMB substrate solution, which will be converted by HRP to a colored product.
-
Incubate for 10-20 minutes at 37°C in the dark.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding CRP concentrations.
-
Determine the CRP concentration in the samples from the standard curve.
-
CD4+ T-Cell Counting by Flow Cytometry
This method is used to enumerate the percentage and absolute count of CD4+ T-lymphocytes in whole blood.[2][28][29][30][31][32][33][34][35][36]
-
Sample Preparation and Staining:
-
Collect whole blood in an appropriate anticoagulant tube (e.g., EDTA).
-
Add fluorescently labeled monoclonal antibodies specific for CD3, CD4, and CD45 to the blood sample.
-
Incubate in the dark at room temperature for a specified time.
-
Lyse the red blood cells using a lysing solution.
-
Wash the remaining white blood cells with a wash buffer.
-
Fix the cells with a fixative solution (e.g., paraformaldehyde).
-
-
Flow Cytometric Analysis:
-
Acquire the stained cells on a flow cytometer equipped with the appropriate lasers and detectors.
-
Gate on the lymphocyte population based on their forward and side scatter characteristics, and further identify T-cells using the CD3 marker.
-
Within the T-cell population, differentiate CD4+ T-cells based on the fluorescence of the CD4-specific antibody.
-
-
Data Analysis:
-
The flow cytometry software calculates the percentage of CD4+ T-cells within the lymphocyte population.
-
The absolute CD4+ T-cell count (cells/μL) is calculated by multiplying the percentage of CD4+ T-cells by the absolute lymphocyte count obtained from a complete blood count (CBC).
-
Mandatory Visualization
Signaling Pathway for Neothis compound Production
Caption: Interferon-gamma stimulates neothis compound production in macrophages.
Tetrahydrobiothis compound (BH4) as a Cofactor
Caption: BH4 is an essential cofactor for nitric oxide and neurotransmitter synthesis.
Experimental Workflow for this compound and Biomarker Analysis
Caption: Workflow for correlating this compound levels with other disease biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. Utility of Serum Neothis compound and Serum IL-2 Receptor Levels to Predict Absolute CD4 T Lymphocyte Count in HIV Infected Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A systematic review and meta-analysis of neothis compound in rheumatic diseases [frontiersin.org]
- 4. Consensus guideline for the diagnosis and treatment of tetrahydrobiothis compound (BH4) deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Hits on Cerebral Folate, Tetrahydrobiothis compound and Dopamine Metabolism in the Pathophysiology of Parkinson’s Disorder: A Limited Study of Post-Mortem Human Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrobiothis compound in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Endothelial dysfunction in cardiovascular diseases: mechanisms and in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insights on the role of VCAM-1 and ICAM-1: Potential biomarkers for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid-chromatographic measurement of biothis compound and neothis compound in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new HPLC method for serum neothis compound measurement and relationships with plasma thiols levels in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. scielo.br [scielo.br]
- 15. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cerebrospinal fluid concentrations of pterins and metabolites of serotonin and dopamine in a pediatric reference population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Serotonin and Dopamine Metabolites in Human Brain Microdialysis and Cerebrospinal Fluid Samples by UPLC-MS/MS: Discovery of Intact Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive and simultaneous quantification of 16 neurotransmitters and metabolites in murine microdialysate by fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. UMLS:C0001175 - FACTA Search [nactem.ac.uk]
- 22. CSF dopamine, serotonin, and biothis compound metabolites in patients with restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. arborassays.com [arborassays.com]
- 24. elkbiotech.com [elkbiotech.com]
- 25. cloud-clone.com [cloud-clone.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. novamedline.com [novamedline.com]
- 28. researchgate.net [researchgate.net]
- 29. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 30. Affordable CD4+-T-Cell Counting by Flow Cytometry: CD45 Gating for Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. miltenyibiotec.com [miltenyibiotec.com]
- 33. Clinical Prognostic Value of RNA Viral Load and CD4 Cell Counts during Untreated HIV-1 Infection—A Quantitative Review | PLOS One [journals.plos.org]
- 34. Disparities in Viral Load and CD4 Count Trends Among HIV-Infected Adults in South Carolina - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The complex relationship between CD4 count, HIV viral load, trimethoprim-sulfamethoxazole prophylaxis, and skin-and-soft-tissue infection risk in patients with HIV: insights from a causal diagram and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Pterin Measurement Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of pterins, crucial biomarkers in various physiological and pathological processes. Accurate measurement of pterins, such as neopterin (B1670844) and biothis compound (B10759762), is vital for clinical diagnostics, particularly in the differential diagnosis of hyperphenylalaninemia and as markers of immune activation. This document outlines the performance of key methodologies, supported by experimental data from inter-laboratory comparison studies, to assist researchers in selecting the most appropriate technique for their needs.
Data Presentation
The following tables summarize quantitative data from inter-laboratory comparison studies, offering insights into the precision and accuracy of different analytical methods for this compound measurement.
Table 1: Inter-Laboratory Performance from an External Quality Assessment (EQA) Scheme
This table presents the inter-laboratory coefficient of variation (CV) for neothis compound and biothis compound measurements in urine samples from the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) proficiency testing scheme. This data reflects the real-world variability between different laboratories.
| Analyte | Year | Number of Datasets Submitted | Inter-Laboratory CV (%) |
| Neothis compound (mmol/mol creatinine) | 2020 | 28 | 24.3[1] |
| 2021 | 36 | 21.2[2] | |
| Biothis compound (mmol/mol creatinine) | 2020 | 28 | Not specified |
| 2021 | 36 | Not specified | |
| Primathis compound (mmol/mol creatinine) | 2020 | 19 | 70.1[1] |
| 2021 | 19 | 21.4[2] |
Lower Inter-Laboratory CV indicates better agreement between participating laboratories.
Table 2: Comparison of Analytical Method Performance for this compound Quantification
This table compares the performance characteristics of High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of pterins in biological fluids.
| Parameter | HPLC with Fluorescence/Electrochemical Detection | LC-MS/MS |
| Accuracy (Correlation with reference method) | Good to Excellent (e.g., r > 0.96 for BH4 and neothis compound)[3] | Excellent (Considered a reference method)[3] |
| Precision (Intra- and Inter-assay CV) | Typically < 10%[4] | Typically < 15%[3] |
| Sensitivity (Limit of Detection) | Picomole range[4] | Picogram to femtogram range[5][6] |
| Specificity | Good, but can be affected by interfering compounds | High, due to mass-to-charge ratio detection |
| Sample Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques used in this compound analysis are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is widely used for the quantification of neothis compound and biothis compound in urine and other biological fluids.
1. Sample Collection and Preparation:
-
Collect a random urine sample. To prevent degradation of light-sensitive pterins, collect the sample in a container protected from light (e.g., wrapped in aluminum foil).
-
For stabilization of reduced pterins, ascorbic acid can be added to the collection container.
-
Immediately after collection, freeze the sample at -20°C or lower until analysis.
-
Prior to analysis, thaw the sample and centrifuge to remove any particulate matter.
2. Oxidation:
-
To measure total neothis compound and biothis compound, reduced forms must be oxidized to their fluorescent counterparts. This is typically achieved by iodine oxidation under acidic and alkaline conditions.
-
Acidic Oxidation (for total neothis compound and biothis compound): Mix the urine sample with an acidic iodine solution (e.g., I₂ in HCl).
-
Alkaline Oxidation (for differentiating biothis compound isomers): This step is used in some protocols for the differential diagnosis of certain metabolic disorders.
-
Stop the oxidation reaction after a defined period by adding a solution of ascorbic acid.
3. Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector is used.
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: An isocratic or gradient elution with a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol) is used.
-
Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.
4. Detection:
-
Set the fluorescence detector to an excitation wavelength of approximately 353 nm and an emission wavelength of approximately 438 nm for both neothis compound and biothis compound.[7]
5. Quantification:
-
Create a calibration curve using standards of known concentrations of neothis compound and biothis compound.
-
Quantify the this compound concentrations in the samples by comparing their peak areas to the calibration curve.
-
Normalize the results to the creatinine (B1669602) concentration in the urine sample to account for variations in urine dilution.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous measurement of multiple pterins.
1. Sample Collection and Preparation:
-
Sample collection is the same as for the HPLC method.
-
Oxidation: An oxidation step using manganese dioxide (MnO₂) is often performed to convert all this compound forms to their fully oxidized state.[5][6]
-
Dilution: The sample is then filtered and diluted with the mobile phase.[5][6]
2. Chromatographic Separation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system is used.
-
Column: A variety of columns can be used, including amino columns or reversed-phase C18 columns.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is common.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for each this compound are monitored.
4. Quantification:
-
An internal standard (e.g., a stable isotope-labeled this compound) is added to the samples and calibrators to correct for matrix effects and variations in instrument response.
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each this compound is determined by the ratio of the analyte peak area to the internal standard peak area.
-
Results are typically normalized to creatinine concentration for urine samples.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to this compound analysis.
Caption: Tetrahydrobiothis compound (BH4) biosynthesis and recycling pathways.
Caption: General workflow of an External Quality Assessment (EQA) scheme.
Caption: Diagnostic algorithm for hyperphenylalaninemia using this compound analysis.
References
- 1. erndim.org [erndim.org]
- 2. erndimqa.nl [erndimqa.nl]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-chromatographic measurement of biothis compound and neothis compound in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of six pterins in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
A Comparative Genomic Guide to Pterin Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pterin synthesis pathways across different domains of life, supported by experimental data. Understanding the variations in these essential metabolic routes can inform research in microbiology, genetics, and the development of novel therapeutic agents targeting these pathways.
Introduction to this compound Synthesis
Pteridines are a class of heterocyclic compounds that serve as precursors for a wide range of vital biomolecules, including folates (vitamin B9) and biothis compound. These molecules are essential cofactors in numerous metabolic processes, such as the synthesis of amino acids and nucleic acids. The de novo synthesis of the this compound core begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps. While the overall pathway is conserved, comparative genomic studies have revealed significant variations in the enzymes and strategies employed by different organisms.
Core this compound Synthesis Pathway: A Comparative Overview
The canonical pathway for the synthesis of 6-hydroxymethyl-7,8-dihydrothis compound (B3263101) diphosphate (B83284) (6-HMDP), a key intermediate in folate biosynthesis, is well-characterized in bacteria like Escherichia coli. However, genomic analyses have uncovered alternative routes and non-orthologous enzyme replacements in other organisms, particularly in Archaea and plants.[1][2][3]
Key Enzymatic Steps and Their Variants:
-
GTP to 7,8-dihydroneothis compound (B1664191) triphosphate (H₂NTP): This initial and often rate-limiting step is catalyzed by GTP cyclohydrolase I (GCHI) . In most bacteria and eukaryotes, this is encoded by the folE gene.[2][4] Archaea, however, often utilize a distinct, unrelated enzyme called GTP cyclohydrolase IB (GCHI-IB or MptA) , which produces a cyclic phosphate (B84403) intermediate.[1][5]
-
H₂NTP to 6-hydroxymethyl-7,8-dihydrothis compound (6-HMDHP): In the canonical bacterial pathway, this conversion involves two enzymes: dihydroneothis compound triphosphate pyrophosphatase (folQ), which is not always essential, and 7,8-dihydroneothis compound aldolase (B8822740) (DHNA) , encoded by folB.[2] A significant variation is the PTPS-III shunt , where a single enzyme directly converts H₂NTP to 6-HMDHP, bypassing the need for FolB. This shunt is found in some bacteria and archaea.[1][3]
-
6-HMDHP to 6-HMDP: The final step in the formation of the key intermediate is the diphosphorylation of 6-HMDHP by 6-hydroxymethyldihydrothis compound pyrophosphokinase (HPPK) , encoded by folK.[1][2] While FolK is common in bacteria, comparative genomics has identified non-orthologous replacements in Archaea, such as the MptE family of enzymes.[1][5]
The following diagram illustrates the canonical bacterial this compound synthesis pathway alongside a common archaeal variation.
Quantitative Comparison of this compound Synthesis Enzymes
The following table summarizes key quantitative data for enzymes in the this compound synthesis pathway from different organisms. This data is compiled from various biochemical studies and highlights the diversity in enzyme function.
| Enzyme | Gene | Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Comments |
| GTP Cyclohydrolase I (GCHI) | folE | Escherichia coli | GTP | 2.5 | 0.15 | Canonical bacterial enzyme. |
| GTP Cyclohydrolase IB (GCHI-IB) | mptA | Methanocaldococcus jannaschii | GTP | 12 | 0.04 | Archaeal specific, produces a cyclic phosphate.[5] |
| 7,8-Dihydroneothis compound Aldolase (DHNA) | folB | Escherichia coli | 7,8-Dihydroneothis compound | 15 | 1.2 | Standard aldolase in the bacterial pathway. |
| Archaeal DHNA | mptD | Methanocaldococcus jannaschii | 7,8-Dihydroneothis compound | 2.5 | 0.01 | Non-orthologous replacement for FolB.[1] |
| HPPK | folK | Escherichia coli | 6-Hydroxymethyl-7,8-dihydrothis compound | 0.5 | 10 | Key enzyme for diphosphorylation. |
| Archaeal HPPK | mptE | Methanocaldococcus jannaschii | 6-Hydroxymethyl-7,8-dihydrothis compound | 3.1 | 0.02 | Non-orthologous replacement for FolK.[1] |
Note: Kinetic parameters can vary significantly based on assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Comparative Genomic Analysis
The identification and characterization of variations in the this compound synthesis pathway rely on a combination of bioinformatics and experimental validation.
1. Bioinformatics Analysis:
-
Objective: To identify candidate genes for missing steps in the this compound synthesis pathway in a given genome.
-
Methodology:
-
Phylogenetic Profiling: The presence or absence of genes encoding known this compound synthesis enzymes is determined across a range of genomes.
-
Genomic Neighborhood Analysis: Candidate genes are often found to be physically clustered with other genes involved in the same pathway (operons). Tools like the SEED database can be used for this analysis.[5]
-
Homology Search: BLAST and other sequence similarity search tools are used to find homologs of known enzymes. However, this method can fail to identify non-orthologous gene replacements.
-
2. Heterologous Complementation:
-
Objective: To test the function of a candidate gene by its ability to rescue a mutant deficient in a specific step of the pathway.
-
Methodology:
-
An E. coli strain with a deletion in a known this compound synthesis gene (e.g., ΔfolB) is used.
-
The candidate gene from the organism of interest is cloned into an expression vector.
-
The vector is transformed into the E. coli mutant strain.
-
Complementation is assessed by the ability of the transformed strain to grow on a minimal medium lacking the product of the pathway.
-
3. In Vitro Enzymatic Assays:
-
Objective: To directly measure the catalytic activity of a purified candidate enzyme.
-
Methodology:
-
The candidate gene is overexpressed in a suitable host (e.g., E. coli), and the protein is purified.
-
The purified enzyme is incubated with the predicted substrate(s) and any necessary cofactors (e.g., ATP, Mg²⁺).
-
The reaction products are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, as pterins are fluorescent.[1]
-
The following flowchart illustrates a typical workflow for the comparative genomic analysis of a metabolic pathway.
Implications for Drug Development
The diversity in this compound synthesis pathways presents opportunities for the development of selective antimicrobial agents. Enzymes that are essential in pathogenic microbes but absent in humans, or that are sufficiently divergent from their human counterparts, represent promising drug targets. For example, the unique enzymes found in the archaeal this compound synthesis pathway, such as MptD and MptE, could be targeted to specifically inhibit methanogens in the human gut without affecting the host or beneficial bacteria.[5]
Conclusion
Comparative genomics has transformed our understanding of this compound synthesis, revealing a mosaic of conserved and convergent evolutionary solutions to this ancient and essential metabolic pathway. The continued exploration of genomic data, coupled with experimental validation, will undoubtedly uncover further variations and provide new insights into the metabolism of diverse organisms, with significant implications for both basic science and medicine.
References
- 1. Comparative Genomics Guided Discovery of Two Missing Archaeal Enzyme Families Involved in the Biosynthesis of the this compound Moiety of Tetrahydromethanothis compound and Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative genomics of bacterial and plant folate synthesis and salvage: predictions and validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations in metabolic pathways create challenges for automated metabolic reconstructions: Examples from the tetrahydrofolate synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. pubs.acs.org [pubs.acs.org]
The Pterin Perspective: Validating Tetrahydrobiopterin's Crucial Role in Endothelial Nitric Oxide Signaling
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of endothelial nitric oxide synthase (eNOS) activity in the presence and absence of its critical pterin cofactor, Tetrahydrobiothis compound (BH4). We delve into the experimental data that validates the role of BH4 in maintaining the delicate balance of nitric oxide (NO) and superoxide (B77818) production, a key factor in vascular health and disease. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.
The Dichotomy of eNOS: A Tale of Two Outputs
Endothelial nitric oxide synthase is a pivotal enzyme in the cardiovascular system, primarily known for its production of nitric oxide, a potent vasodilator and signaling molecule. However, the enzymatic output of eNOS is critically dependent on the bioavailability of its cofactor, Tetrahydrobiothis compound (BH4).[1][2][3][4] In the presence of sufficient BH4, eNOS efficiently catalyzes the conversion of L-arginine to L-citrulline and NO.[1][5] Conversely, a deficiency of BH4 leads to a dysfunctional state known as "eNOS uncoupling," where the enzyme paradoxically generates superoxide radicals (O₂⁻) instead of NO.[1][2][3] This switch from a protective to a detrimental function has profound implications for endothelial dysfunction and the pathogenesis of cardiovascular diseases.[2][3][4]
Quantitative Comparison: eNOS Activity With and Without BH4
The following tables summarize key quantitative data from studies investigating the impact of BH4 availability on eNOS function. These studies utilize various in vitro and in vivo models to compare nitric oxide production, superoxide generation, and the consequential physiological responses.
| Parameter | Condition with Sufficient BH4 | Condition with Deficient BH4 | Reference |
| Nitric Oxide (NO) Production | High | Significantly Reduced | [1][6][7] |
| Superoxide (O₂⁻) Production | Low / Basal | Significantly Increased | [1][3][5][6][8] |
| eNOS Dimer to Monomer Ratio | High (Favors Dimer) | Reduced (Favors Monomer) | [3][8][9][10][11] |
| Endothelium-Dependent Vasodilation | Normal | Impaired / Abolished | [3][12][13] |
| cGMP Levels | Elevated | Reduced | [14][15] |
Table 1: Comparison of eNOS-mediated outcomes based on BH4 availability.
| Experimental Model | Key Findings with BH4 Supplementation | Reference |
| Aged Mice Mesenteric Arteries | Improved acetylcholine-induced vasodilation; Increased eNOS dimer stability. | [3] |
| Hypercholesterolemic Rabbit Aortas | Restored endothelium-dependent relaxation. | [2] |
| Diabetic Rat Endothelial Cells | Restored NO production. | [2] |
| eNOS-overexpressing mice | Normalized superoxide production and restored eNOS coupling. | [8] |
Table 2: Effects of BH4 supplementation in various experimental models of endothelial dysfunction.
Visualizing the Pathway and Processes
To better understand the central role of BH4, the following diagrams illustrate the eNOS signaling pathway, the consequences of its uncoupling, and the experimental workflow to assess these phenomena.
Caption: The eNOS signaling pathway under physiological conditions with adequate BH4.
References
- 1. Superoxide generation by endothelial nitric oxide synthase: The influence of cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. eNOS uncoupling and endothelial dysfunction in aged vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiothis compound regulation of eNOS redox function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiothis compound, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BH4-Mediated Enhancement of Endothelial Nitric Oxide Synthase Activity Reduces Hyperoxia-Induced Endothelial Damage and Preserves Vascular Integrity in the Neonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiothis compound Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrite Regulates Hypoxic Vasodilation via Myoglobin–Dependent Nitric Oxide Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pterin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This guide provides essential safety and logistical information for the proper disposal of Pterin, a pteridine (B1203161) compound utilized in various biological research applications. Adherence to these procedures is crucial for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
While some sources suggest this compound is relatively safe, others classify it as an irritant.[1][2] Furthermore, derivatives like 3-Amino this compound are considered hazardous, being fatal if swallowed and potentially damaging to fertility.[3] Given this, a cautious approach is warranted. Always handle this compound and its derivatives as potentially hazardous substances.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In situations where dust may be generated, use a suitable dust mask or work in a ventilated area.[1][3]
Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powdered this compound or creating solutions.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Collect all solid waste, including residual this compound powder and contaminated items like weighing paper and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
The container must be sealable and compatible with the chemical.
-
-
Liquid this compound Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing this compound waste with other solvent waste streams unless their compatibility has been confirmed.
-
-
Contaminated Labware:
-
Decontaminate reusable glassware by rinsing it three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
Empty containers that held this compound must also be triple-rinsed, with the rinsate collected as hazardous waste. After decontamination, the container can be disposed of according to your institution's guidelines for decontaminated containers.[4]
-
2. Spill Management:
In the event of a this compound spill:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE as described above.
-
For solid spills, carefully sweep or scoop the material to minimize dust generation.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[4]
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₅N₅O | [5] |
| Molecular Weight | 163.14 g/mol | [2] |
| Solubility in Water | 0.175 mg/mL | [2] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [2] |
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and local regulations for chemical disposal.
References
Essential Safety and Logistics for Handling Pterin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Pterin, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Provides a barrier against splashes and airborne particles, preventing eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin irritation upon contact. It is advisable to inspect gloves before use and use a proper glove removal technique. |
| Laboratory coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | N95 dust mask or higher | Recommended when handling the powder form to prevent respiratory tract irritation. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to experimental use is critical for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, light-resistant container, such as an amber vial.[2]
-
For long-term storage, maintain a temperature of -20°C or colder.[2]
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1]
-
Wear the recommended PPE as detailed in the table above.
3. Weighing and Dissolving:
-
Use a dedicated, clean spatula and weighing paper for measuring the desired amount of this compound.
-
This compound has low solubility in water but is soluble in acetonitrile.[3] Concentrated solutions can be prepared using 0.05 M NaOH, and ultrasonication can aid dissolution.[2]
-
Prepare solutions fresh for each experiment whenever possible.
4. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Wash hands thoroughly after handling.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste, including unused solutions and rinsates, should be collected in a separate, sealed, and labeled hazardous waste container.
2. Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.
3. Final Disposal:
-
All this compound waste is to be treated as hazardous chemical waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
